An In-Depth Technical Guide to the Chemical Properties of 5-MMPA (hydrochloride) Introduction 5-MMPA (hydrochloride), also known by its synonyms Mephedrene and 5-Methylmethiopropamine, is a novel psychoactive substance (...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties of 5-MMPA (hydrochloride)
Introduction
5-MMPA (hydrochloride), also known by its synonyms Mephedrene and 5-Methylmethiopropamine, is a novel psychoactive substance (NPS) that has emerged in forensic and research contexts.[1][2][3][4] First formally identified by German authorities in mid-2020, this compound is classified as a ring-substituted derivative of methiopropamine, placing it within the broader class of substituted amphetamines.[3][4] Structurally, it is an analog of methiopropamine with a methyl group added to the 5-position of the thiophene ring.[3] Unlike the well-known cathinone "mephedrone," 5-MMPA lacks a ketone group at the beta-position of its aliphatic side chain, distinguishing its chemical profile.[2][4]
This guide serves as a comprehensive technical resource for researchers, analytical chemists, and drug development professionals. It consolidates the available scientific information on 5-MMPA (hydrochloride), focusing on its core chemical properties, synthesis, analytical methodologies, and stability. Given its recent appearance, the body of literature is still developing; therefore, this document synthesizes established data with scientifically grounded extrapolations based on its structural class to provide a holistic and practical overview. The compound is strictly intended for research and forensic applications.[1][5][6]
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is the cornerstone of all scientific investigation. The key identifiers and physicochemical properties of 5-MMPA (hydrochloride) are summarized below.
Table 1: Chemical Identifiers for 5-MMPA (hydrochloride)
The solubility profile indicates good solubility in common organic solvents used in analytical chemistry and moderate solubility in aqueous buffers, which is typical for hydrochloride salts of amine-containing compounds. The lower solubility in PBS is an important consideration for designing in vitro biological assays, where stock solutions are typically prepared in an organic solvent like DMSO and then diluted into the aqueous assay buffer.
Synthesis and Purification
While specific, proprietary synthesis routes for commercial reference standards are not published, a plausible synthetic pathway can be inferred from established organic chemistry principles and known syntheses of analogous compounds like methiopropamine.[8][9] A common and effective strategy for producing such secondary amines is through reductive amination.
The overall synthetic logic involves preparing the appropriate ketone precursor, 1-(5-methylthiophen-2-yl)propan-2-one, and subsequently reacting it with methylamine under reducing conditions.
Caption: A plausible synthetic workflow for 5-MMPA (hydrochloride).
Experimental Protocol: Reductive Amination and Salt Formation (Generalized)
This protocol describes the final steps of the synthesis. Causality: Reductive amination is a highly efficient method for forming C-N bonds. The ketone precursor first reacts with methylamine to form an intermediate imine, which is then immediately reduced in situ by a reducing agent like sodium borohydride to the desired secondary amine (5-MMPA). The final step involves converting the free base, which is often an oil, into a stable, crystalline hydrochloride salt by treatment with hydrochloric acid, which also enhances its water solubility and handling properties.
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(5-methylthiophen-2-yl)propan-2-one (1 equivalent) in a suitable solvent such as methanol.
Imine Formation: Add a solution of methylamine (e.g., 40% in water, ~1.5 equivalents) to the flask. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
Reduction: Cool the reaction mixture in an ice bath to 0-5°C. Cautiously add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise, monitoring for any gas evolution.
Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), slowly add water to quench any remaining reducing agent. Remove the methanol under reduced pressure. Extract the aqueous residue with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) three times.
Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 5-MMPA free base, likely as an oil.
Salt Formation: Dissolve the crude free base in a minimal amount of a solvent like isopropanol (IPA). Add a solution of HCl in IPA (e.g., 2 M) dropwise until the solution becomes acidic (test with pH paper).
Crystallization and Purification: Stir the mixture. The hydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold IPA, and dry under vacuum to yield 5-MMPA (hydrochloride) as a crystalline solid. Further purification can be achieved by recrystallization.
Analytical Methodologies
Accurate identification and quantification of 5-MMPA are critical for forensic toxicology and research. The primary analytical techniques are hyphenated chromatographic methods that provide both separation and structural identification.
An In-depth Technical Guide to the Mechanism of Action of 5-MMPA (Mephedrene) Abstract 5-Methylmethiopropamine (5-MMPA), also known as Mephedrene, is a synthetic stimulant that has emerged as a research chemical.[1][2] S...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Mechanism of Action of 5-MMPA (Mephedrene)
Abstract
5-Methylmethiopropamine (5-MMPA), also known as Mephedrene, is a synthetic stimulant that has emerged as a research chemical.[1][2] Structurally, it is a ring-substituted derivative of methiopropamine (MPA) and is classified as a substituted thiophene, bearing a close resemblance to substituted amphetamines.[1][3][4] Unlike cathinone derivatives such as mephedrone, 5-MMPA lacks a ketone group at the beta-position of its aliphatic side chain.[2][4] This guide provides a comprehensive technical overview of the core mechanism of action of 5-MMPA, synthesizing available data to elucidate its function as a monoamine releasing agent. We will detail the experimental methodologies used to characterize such compounds, present its anticipated pharmacodynamic profile, and discuss the downstream physiological and behavioral effects.
Introduction to 5-MMPA
First identified by German authorities in June 2020, 5-MMPA is a novel psychoactive substance (NPS) sold on "research chemical" markets.[4][5] Its chemical structure, N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine, positions it within the broader class of amphetamine-like stimulants.[2][4] The primary interest for researchers lies in its potential to modulate monoamine neurotransmitter systems, specifically those involving dopamine, norepinephrine, and serotonin.[1][3] Understanding its mechanism of action is critical for predicting its pharmacological effects, potential for abuse, and toxicological profile.
Core Mechanism of Action: Monoamine Release
The principal mechanism of action for 5-MMPA is its function as a monoamine releasing agent (MRA).[6] MRAs are compounds that induce the efflux of monoamine neurotransmitters from presynaptic neurons into the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.[6] This action is primarily mediated by interaction with the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
Unlike simple reuptake inhibitors which merely block the transporters, releasing agents like amphetamines reverse the direction of transporter function.[6] This process involves the following key steps:
The MRA enters the presynaptic neuron via the monoamine transporter.
Once inside, it disrupts the vesicular storage of neurotransmitters by interacting with the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient.
This disruption leads to an increase in the cytosolic concentration of monoamines.
The elevated cytosolic monoamine levels, combined with the presence of the MRA, cause the plasma membrane transporters (DAT, NET, SERT) to reverse their direction of transport, expelling neurotransmitters from the cytoplasm into the synaptic cleft.[6]
This transporter-mediated release is a hallmark of classic stimulants like amphetamine and is the foundational process driving the effects of 5-MMPA.[1][6]
Methodologies for Pharmacological Characterization
Determining the precise pharmacodynamic profile of a novel compound like 5-MMPA requires a suite of validated in vitro and in vivo experimental protocols. These assays are designed to quantify interactions with transporters and receptors and to observe the resulting neurochemical changes in a physiological system.
In Vitro Transporter Assays
In vitro assays using isolated cellular components provide the foundational data on a drug's potency and selectivity for monoamine transporters.
A. Synaptosome Uptake and Release Assays
The causality behind this choice of experiment is its ability to directly differentiate between a reuptake inhibitor and a releasing agent. By measuring both the inhibition of neurotransmitter uptake and the stimulation of neurotransmitter efflux from pre-loaded nerve terminals, a comprehensive picture of the drug-transporter interaction is formed.
Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) is homogenized to prepare synaptosomes (isolated presynaptic terminals).
Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake into the terminals.
Superfusion: The pre-loaded synaptosomes are placed in a superfusion apparatus and continuously washed with buffer to establish a stable baseline of radioactivity.
Drug Application: Test compounds (e.g., 5-MMPA at various concentrations) are introduced into the superfusion buffer.
Fraction Collection: Effluent fractions are collected at regular intervals.
Quantification: The radioactivity in each fraction is measured using liquid scintillation counting. A significant increase in radioactivity above baseline following drug application indicates transporter-mediated release.[7][8]
Fig. 2: Workflow for a Synaptosome Release Assay.
B. Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of a compound for specific transporters and receptors. This protocol acts as a self-validating system by using competition dynamics; the ability of the unlabeled test drug to displace a known high-affinity radioligand is a direct measure of its binding affinity.
Experimental Protocol: Transporter Binding Assay
Source Material: Membranes are prepared from cells engineered to express a high density of a specific human monoamine transporter (e.g., HEK-293 cells expressing hDAT).[8][9]
Incubation: Cell membranes are incubated in the presence of a fixed concentration of a radioligand known to bind to the transporter (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test drug (5-MMPA).
Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.
Detection: The radioactivity trapped on the filter is quantified.
Analysis: The data are used to calculate the IC₅₀ value (the concentration of 5-MMPA that inhibits 50% of the specific radioligand binding), which is then converted to a Ki (inhibition constant).[10][11]
In Vivo Microdialysis
To confirm that the in vitro findings translate to a living system, in vivo microdialysis is the gold standard. This technique provides direct evidence of drug-induced neurotransmitter release in the brain of an awake, behaving animal.
Experimental Protocol: In Vivo Microdialysis
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized rat (e.g., the nucleus accumbens to measure dopamine release).
Recovery: The animal is allowed to recover from surgery.
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.[12]
Drug Administration: 5-MMPA is administered to the animal (e.g., via intraperitoneal injection).
Sample Collection: Dialysate collection continues for several hours post-administration.
Analysis: The concentration of monoamines (dopamine, serotonin, etc.) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12] A significant increase in neurotransmitter concentration post-injection confirms that the drug acts as a releaser in vivo.
Anticipated Pharmacodynamic Profile of 5-MMPA
While specific quantitative data for 5-MMPA is limited, its profile can be inferred from its structural similarity to methiopropamine (MPA) and other amphetamine-like stimulants.[1]
Transporter Interactions: MPA is a norepinephrine-dopamine reuptake inhibitor (NDRI) with negligible activity at the serotonin transporter.[13] 5-MMPA, as a derivative, is expected to be a potent substrate at both NET and DAT, inducing the release of norepinephrine and dopamine.[1] Its activity at SERT is likely to be significantly lower, similar to methamphetamine rather than MDMA. This would classify it as a dopamine- and norepinephrine-preferring releasing agent.
Receptor Interactions: Like most amphetamine-based releasers, 5-MMPA is not expected to have high primary affinity for postsynaptic monoamine receptors.[8] Its effects are mediated by increasing the synaptic concentration of endogenous neurotransmitters, which then act on their respective receptors. Low affinity for receptors like 5-HT2A may be present but is unlikely to be a primary driver of its stimulant effects.[10]
The neurochemical changes induced by 5-MMPA are expected to produce a classic sympathomimetic and psychostimulant response.
Central Nervous System (CNS) Stimulation: The release of dopamine and norepinephrine in brain regions like the prefrontal cortex and nucleus accumbens is associated with increased wakefulness, alertness, and locomotor activity.[14]
Subjective Effects: Dopamine release is strongly correlated with feelings of euphoria and reward, which contributes to the abuse potential of stimulants.[14]
Peripheral Effects: Increased synaptic norepinephrine in the peripheral nervous system leads to sympathomimetic effects such as increased heart rate (tachycardia), elevated blood pressure, and insomnia.[2]
Neurotoxicity: A critical area for further research is the potential for neurotoxicity. High doses of potent dopamine and serotonin releasers like methamphetamine and MDMA can cause long-term damage to monoaminergic nerve terminals.[15] While there is no specific data on 5-MMPA, this remains a significant concern for any potent monoamine releasing agent.
Conclusion
5-Methylmethiopropamine (5-MMPA or Mephedrene) is a novel synthetic stimulant whose mechanism of action is consistent with that of a monoamine releasing agent.[1][6] Based on its structural analogy to methiopropamine and amphetamines, it is predicted to function primarily as a substrate for the dopamine and norepinephrine transporters, reversing their function to induce efflux of these neurotransmitters into the synapse.[13] Its effects on the serotonin system are likely to be substantially less pronounced. The characterization of such compounds relies on a combination of in vitro methodologies, including synaptosome release assays and radioligand binding studies, with in vivo confirmation via techniques like microdialysis. The resulting increase in synaptic dopamine and norepinephrine underpins its stimulant, euphoric, and sympathomimetic effects.[2] Due to its recent emergence, a comprehensive toxicological and safety profile for 5-MMPA has not been established, and further research is imperative to fully understand its pharmacological properties and potential risks.
References
Wikipedia. (n.d.). Mephedrone.
Martínez-Clemente, J., et al. (2013). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics.
Green, A. R., et al. (2014). The preclinical pharmacology of mephedrone; not just MDMA by another name. British Journal of Pharmacology.
Martínez-Clemente, J., et al. (2014). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology (Berl).
Martínez-Clemente, J., et al. (2014). Mephedrone pharmacokinetics after intravenous and oral administration in rats: Relation to pharmacodynamics. ResearchGate.
Zidkova, M., et al. (2022). 5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication. ResearchGate.
Global Chems Depot. (n.d.). buy 5-MMPA powder online: Explore the Benefits of Mephedrene.
GetMetabolite. (n.d.). 5-MMPA.
Chems Planet. (n.d.). Buy 5-MMPA Online.
Not directly relevant to 5-MMPA mechanism of action.
Wikipedia. (n.d.). 5-Methylmethiopropamine.
Wikipedia. (n.d.). Monoamine releasing agent.
Not directly relevant to 5-MMPA mechanism of action.
Baumgartner, U., et al. (2004). Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy), and amphetamines. Dialogues in Clinical Neuroscience.
Not directly relevant to 5-MMPA mechanism of action.
Wikipedia. (n.d.). Methiopropamine.
Not directly relevant to 5-MMPA mechanism of action.
Not directly relevant to 5-MMPA mechanism of action.
Jones, C. B., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics.
Not directly relevant to 5-MMPA mechanism of action.
Not directly relevant to 5-MMPA mechanism of action.
Not directly relevant to 5-MMPA mechanism of action.
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.
Not directly relevant to 5-MMPA mechanism of action.
Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology.
Not directly relevant to 5-MMPA mechanism of action.
Not directly relevant to 5-MMPA mechanism of action.
Not directly relevant to 5-MMPA mechanism of action.
Not directly relevant to 5-MMPA mechanism of action.
Not directly relevant to 5-MMPA mechanism of action.
Not directly relevant to 5-MMPA mechanism of action.
Not directly relevant to 5-MMPA mechanism of action.
Saha, K., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Journal of Pharmacology and Experimental Therapeutics.
Simmler, L. D., et al. (2013). Monoamine transporter and receptor binding affinities. ResearchGate.
Irvine, R. J., et al. (2005). Effects of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy') and para-methoxyamphetamine on striatal 5-HT when co-administered with moclobemide. Brain Research.
Not directly relevant to 5-MMPA mechanism of action.
In Vitro Metabolism of 5-MMPA: Pharmacokinetic Profiling and Analytical Methodologies
Executive Summary The rapid emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic toxicologists and drug development professionals. 5-Methylmethiopropamine (5-MMPA) , commonly know...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic toxicologists and drug development professionals. 5-Methylmethiopropamine (5-MMPA) , commonly known as mephedrene, is a thiophene-based stimulant that first appeared on the designer drug market in 2020[1]. Because intact NPS are often rapidly metabolized and excreted, identifying reliable urinary biomarkers is critical for confirming consumption in clinical and post-mortem investigations[2].
This whitepaper provides an in-depth technical analysis of the in vitro metabolism of 5-MMPA, detailing the causality behind experimental assay design, structural elucidation of Phase I/II metabolites, and the critical discrepancies between in vitro models and in vivo human metabolism.
Chemical Profile and Toxicological Context
Structurally, 5-MMPA (N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine) is a ring-substituted derivative of methiopropamine (MPA)[1]. Unlike substituted cathinones such as mephedrone, 5-MMPA lacks a ketone group at the β-position of the aliphatic side chain, making it structurally and pharmacologically closer to substituted amphetamines[1].
In forensic casework, including documented fatal intoxications, the parent drug can be detected in femoral blood (e.g., at concentrations around 7,100 ng/mL)[3]. However, in urine matrices, the parent compound is heavily metabolized, necessitating the identification of downstream metabolites to serve as diagnostic biomarkers[2].
In Vitro Metabolic Profiling: The pHLM Assay
Causality Behind Experimental Choices
To predict human metabolism, Pooled Human Liver Microsomes (pHLM) are the industry standard for Phase I metabolic profiling. Microsomes provide a high concentration of Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes.
However, pHLM assays inherently lack soluble cytosolic enzymes (e.g., alcohol dehydrogenases and aldehyde dehydrogenases) and Phase II cofactors (like UDP-glucuronic acid) unless exogenously supplied. For thiophene-derived compounds like 5-MMPA, this limitation is profound: the primary in vivo human metabolite is an extensively oxidized derivative that standard pHLM assays fail to generate[2][3]. Recognizing this limitation is essential for designing self-validating forensic screening methods.
The following step-by-step methodology ensures a robust, reproducible system for generating Phase I metabolites of 5-MMPA.
Substrate & Control Preparation : Prepare 5-MMPA hydrochloride[4] at a final concentration of 10 µM in 0.1 M potassium phosphate buffer (pH 7.4).
Validation Check: Always run a parallel negative control (buffer substituted for NADPH) to differentiate true enzymatic metabolism from spontaneous chemical degradation.
Enzyme Addition : Add pHLM to the reaction mixture to achieve a final protein concentration of 1 mg/mL.
Thermal Equilibration : Pre-incubate the mixture at 37°C for 5 minutes to ensure optimal enzyme kinetics before initiation.
Reaction Initiation : Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Termination : After a 60-minute incubation, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 5-MMPA-d3).
Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism while precipitating proteins for cleaner downstream analysis.
Centrifugation : Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins. Extract the supernatant.
LC-HRMS Analysis : Inject 5 µL of the supernatant into an LC-ESI(+)-QTOF-MS system.
Causality: Utilize a Biphenyl stationary phase (e.g., Kinetex Biphenyl column, 100 × 2.1 mm, 2.6 μm)[3]. The biphenyl phase provides superior retention and chromatographic resolution of positional thiophene isomers via π-π interactions compared to standard C18 columns.
Step-by-step in vitro pHLM incubation workflow for 5-MMPA metabolism.
Metabolic Pathways: In Vitro vs. In Vivo Discrepancies
Research by Schwelm, Beike, and Auwärter demonstrated that while the in vitro pHLM assay successfully generated three Phase I metabolites, it completely failed to predict the predominant in vivo biomarker found in authentic human urine[3].
The primary metabolic transformations include:
N-dealkylation : CYP-mediated cleavage of the N-methyl group yields N-demethyl-5-MMPA . This is a stable, major metabolite observed both in vitro and in vivo, making it a highly reliable biomarker for consumption[2].
Hydroxylation : Addition of a hydroxyl group occurs on either the thiophene methyl group or the aliphatic side chain.
Sequential Oxidation (The In Vitro Blind Spot) : In authentic human urine, an oxo-hydroxy-5-MMPA metabolite is detected with the highest abundance[3]. The inability of the pHLM assay to produce this major metabolite suggests that sequential oxidation requires cytosolic dehydrogenases (ADH/ALDH) or extrahepatic enzymes absent in the microsomal fraction[2].
Phase I and Phase II metabolic pathways of 5-MMPA highlighting in vitro limitations.
Quantitative and Qualitative Data Interpretation
To establish a self-validating detection framework, toxicologists must target the correct exact masses using High-Resolution Mass Spectrometry (HRMS). The table below summarizes the theoretical exact masses and the suitability of each metabolite as a forensic biomarker based on its presence in different matrices.
Metabolite
Chemical Formula
Theoretical Exact Mass[M+H]⁺
Predominant Reaction
Detected In Vitro (pHLM)
Detected In Vivo (Urine)
Biomarker Suitability
5-MMPA (Parent)
C₉H₁₅NS
170.0998
N/A
Yes
Yes
Low
N-demethyl-5-MMPA
C₈H₁₃NS
156.0841
N-dealkylation
Yes
Yes
High
Hydroxy-5-MMPA
C₉H₁₅NOS
186.0947
Hydroxylation
Yes
Yes
Moderate
Oxo-hydroxy-5-MMPA
C₉H₁₃NO₂S
200.0740
Hydroxylation + Oxidation
No
Yes (Major)
Very High
Note: Phase II glucuronide conjugates are also heavily present in authentic urine samples. Direct analysis of urine typically requires prior enzymatic cleavage (e.g., using β-glucuronidase) to free the Phase I metabolites for accurate quantification[3].
Conclusion
The investigation of 5-MMPA underscores a critical paradigm in forensic toxicology and drug metabolism: in vitro pHLM assays, while foundational, are not infallible predictors of in vivo human metabolism. Because pHLM lacks the cytosolic machinery required for advanced oxidation, it fails to generate oxo-hydroxy-5-MMPA , the primary urinary biomarker of 5-MMPA consumption. For comprehensive assay development, researchers must bridge in vitro microsomal data with authentic in vivo samples or utilize whole-cell hepatocyte models to capture the complete pharmacokinetic profile of thiophene-based NPS.
References
5-Methylmethiopropamine - Wikipedia
Source: Wikipedia
URL:[Link]
5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication
Source: Toxicologie Analytique et Clinique / ResearchGate
URL:[Link]
Justus Beike's research works | Universitätsklinikum Münster and other places
Source: ResearchGate
URL:[Link]
The emergence of novel psychoactive substances (NPS) requires rigorous analytical and pharmacological profiling to understand their mechanisms, metabolic fate, and potential toxicity. 5-Methylmethiopropamine (5-MMPA) , commonly referred to as mephedrene, first appeared on the illicit market in mid-2020. As a ring-substituted analog of the well-documented stimulant methiopropamine (MPA), 5-MMPA presents unique analytical challenges and pharmacological implications.
This whitepaper provides an in-depth technical examination of 5-MMPA, mapping its structure-activity relationship (SAR), predicted neurochemical signaling pathways, and the self-validating experimental workflows required to characterize its in vitro metabolism.
Chemical Profile & Structure-Activity Relationship (SAR)
5-MMPA is systematically named N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine. Structurally, it is derived from methiopropamine (MPA) via the addition of a methyl group at the 5-position of the thiophene heterocycle.
Crucially, despite its street name "mephedrene," 5-MMPA is not a substituted cathinone. It lacks the defining
β
-ketone group on the aliphatic side chain that characterizes compounds like mephedrone (1). Instead, its structural homology aligns closely with substituted amphetamines and arylalkylamines.
The Causality of the 5-Methyl Substitution
In drug design, the addition of a non-polar methyl group to an aromatic or heteroaromatic ring predictably increases the molecule's overall lipophilicity (LogP). From a pharmacokinetic perspective, this structural modification facilitates more rapid penetration across the blood-brain barrier (BBB). Pharmacodynamically, the steric bulk of the 5-methyl group may alter the molecule's binding affinity within the hydrophobic pockets of monoamine transporters compared to its unsubstituted parent, MPA.
Pharmacodynamics & Neurochemical Modulation
Empirical receptor binding data for 5-MMPA is currently emerging; however, its pharmacological profile can be confidently extrapolated from its parent compound. Methiopropamine functions primarily as a norepinephrine–dopamine reuptake inhibitor (NDRI), displaying approximately 1.85 times greater selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT), with negligible affinity for the serotonin transporter (SERT) (2).
5-MMPA is hypothesized to act via a similar NDRI mechanism, leading to the accumulation of catecholamines in the synaptic cleft, which drives its stimulant and sympathomimetic effects.
Fig 1. Proposed neurochemical signaling pathway of 5-MMPA via monoamine reuptake inhibition.
Quantitative Comparison: MPA vs. 5-MMPA
To contextualize the analytical parameters, Table 1 summarizes the comparative structural and pharmacological data between the parent compound and its analog.
Table 1: Comparative Pharmacological and Structural Data
Parameter
Methiopropamine (MPA)
5-Methylmethiopropamine (5-MMPA)
IUPAC Name
N-methyl-1-(thiophen-2-yl)propan-2-amine
N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine
Molecular Weight
155.26 g/mol
169.29 g/mol
Primary Mechanism
NDRI (Norepinephrine-Dopamine Reuptake Inhibitor)
NDRI (Inferred via structural homology)
Selectivity Ratio
~1.85x (NET over DAT)
Under active investigation
Key Phase I Metabolites
Thiopropamine, 4-OH-MPA, Thiophene S-oxides
Hydroxylated 5-MMPA, N-demethylated 5-MMPA
Experimental Workflow: In Vitro Metabolism Profiling
Understanding the metabolic fate of 5-MMPA is critical for forensic toxicology, particularly following documented fatal intoxications involving the substance (3). Primary Phase I metabolites typically include hydroxylation products and demethylation pathways (4).
To map these biotransformations, we utilize a Pooled Human Liver Microsome (pHLM) assay. This system isolates Phase I Cytochrome P450 (CYP450) mediated transformations without the interference of Phase II conjugation, providing a clear map of primary metabolites.
Step-by-Step pHLM Incubation Methodology
This protocol is designed as a self-validating system to ensure absolute data integrity during LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) analysis.
Step 1: Reagent & Substrate Preparation
Action: Prepare a 1 mM 5-MMPA stock solution in methanol. Dilute to a working concentration of 10 µM in 0.1 M potassium phosphate buffer (pH 7.4).
Causality: Maintaining a physiological pH (7.4) ensures optimal CYP450 enzymatic activity. Limiting the final methanol concentration to <1% prevents solvent-induced denaturation or inhibition of the microsomal enzymes.
Step 2: Incubation Mixture Setup
Action: Combine the 5-MMPA working solution (final assay concentration: 1 µM) with pHLM (1 mg/mL final protein concentration) in the phosphate buffer. Pre-incubate the mixture in a thermoshaker at 37°C for 5 minutes.
Causality: Pre-incubation equilibrates the micro-environment to human core body temperature, ensuring that reaction kinetics are uniform the moment the cofactor is introduced.
Step 3: Reaction Initiation
Action: Add an NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PD) to initiate the reaction.
Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor to catalyze oxidative metabolism (e.g., thiophene ring hydroxylation and N-demethylation).
Step 4: Time-Course Sampling & Quenching
Action: At designated intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 50 µL of ice-cold acetonitrile containing an internal standard (e.g., MPA-d3).
Causality: The introduction of ice-cold organic solvent instantly denatures the microsomal proteins, abruptly halting the enzymatic reaction. This guarantees an accurate temporal snapshot of metabolite formation.
Step 5: Sample Processing for LC-HRMS
Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Extract the clear supernatant for immediate LC-HRMS injection.
Causality: Centrifugation tightly pellets the precipitated proteins. Removing them prevents LC column clogging and mitigates severe ion suppression during electrospray ionization (ESI) mass spectrometry.
Self-Validation Checkpoints
To ensure the assay is self-validating, the following controls are mandatory:
Zero-Minute (
T=0
) Control: An aliquot quenched immediately upon NADPH addition serves as the baseline, proving that no non-enzymatic degradation of 5-MMPA occurs.
Negative Control: An incubation run without the NADPH cofactor confirms that any observed metabolites are strictly CYP450-mediated.
Positive Control: A parallel incubation utilizing a known rapid CYP substrate (e.g., dextromethorphan) validates the enzymatic viability of the specific pHLM batch.
Fig 2. Step-by-step in vitro pHLM incubation workflow for 5-MMPA metabolism.
Conclusion
As a ring-substituted analog of methiopropamine, 5-MMPA represents a sophisticated evolution in the landscape of synthetic stimulants. By lacking the
β
-ketone group, it bypasses cathinone-specific legislation while retaining potent amphetamine-like NDRI pharmacology. For analytical scientists and toxicologists, employing rigorously controlled, self-validating in vitro workflows is paramount to accurately mapping its metabolic profile and understanding its toxicological implications.
References
Wikipedia: 5-Methylmethiopropamine
Source: Wikipedia
URL
An In-Depth Technical Guide to the Toxicological Profile of 5-Methylmethiopropamine (5-MMPA)
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methylmethiopropamine (5-MMPA), also known as mephedrene, is a novel psychoactive substance (NPS) that has emerged on the recreational drug marke...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylmethiopropamine (5-MMPA), also known as mephedrene, is a novel psychoactive substance (NPS) that has emerged on the recreational drug market. As a derivative of methiopropamine (MPA) and a structural analog of methamphetamine, understanding its toxicological profile is of paramount importance for public health and forensic toxicology. This technical guide provides a comprehensive overview of the current scientific understanding of 5-MMPA, including its chemical identity, known metabolic pathways, and toxicological implications. Due to the limited direct research on 5-MMPA, this guide synthesizes available data and draws logical inferences from structurally related compounds to present a holistic toxicological assessment.
Introduction: The Emergence of a New Psychoactive Substance
5-Methylmethiopropamine (5-MMPA) is a stimulant drug that first appeared in the early 2020s, sold online as a "research chemical".[1] Structurally, it is a ring-substituted derivative of methiopropamine and is more closely related to substituted amphetamines than to synthetic cathinones like mephedrone, as it lacks a ketone group at the beta-position of the aliphatic side chain.[2][3] Its emergence highlights the ongoing challenge of new psychoactive substances that are introduced to the market with little to no safety data. This guide aims to collate and interpret the available scientific information to provide a foundational understanding of the potential risks associated with 5-MMPA exposure.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of 5-MMPA is fundamental to its toxicological assessment.
The metabolism of a compound is a critical determinant of its toxicity, as metabolites can be more or less active, or more toxic, than the parent compound.
Human Metabolism: Insights from a Fatal Intoxication
To date, the most significant data on 5-MMPA metabolism comes from a post-mortem investigation of a fatal intoxication.[1] Analysis of an authentic urine sample from this case revealed several phase I and phase II metabolites. The predominant metabolic reactions were identified as:
Hydroxylation: The addition of a hydroxyl group.
Oxidation: The loss of electrons.
N-dealkylation: The removal of the methyl group from the nitrogen atom.
Glucuronidation: The conjugation with glucuronic acid, a phase II reaction to increase water solubility and facilitate excretion.[1]
Interestingly, an oxo-hydroxy metabolite was found to be the most abundant in the urine sample, suggesting it could serve as a key biomarker for 5-MMPA consumption.[1] Another significant metabolite identified was N-demethyl-5-MMPA.[1]
In Vitro vs. In Vivo Metabolism
A notable finding from the fatal intoxication study was the discrepancy between in vitro and in vivo metabolic profiles. An in vitro assay using pooled human liver microsomes (pHLM) failed to predict the main metabolites found in the authentic urine sample.[1] This suggests that the enzymes responsible for the major metabolic pathways of 5-MMPA in the human body may not be present or fully active in standard pHLM assays.[1] This underscores the importance of in vivo studies for accurately characterizing the metabolism of new psychoactive substances.
Pharmacokinetic Parameters: An Area for Future Research
Currently, there is a significant lack of data on the pharmacokinetic profile of 5-MMPA, including its absorption, distribution, bioavailability, and elimination half-life. The fatal intoxication case reported a femoral blood concentration of 7.100 ± 600 ng/mL, which was considered to have likely contributed to the death.[1] However, without further studies, it is difficult to establish a clear dose-response relationship and therapeutic or toxic concentration ranges.
Predicted Pharmacodynamics and Mechanism of Action
While direct studies on the pharmacodynamics of 5-MMPA are not yet available, its structural similarity to other monoamine releasing agents allows for informed predictions about its likely mechanism of action.
Interaction with Monoamine Transporters
5-MMPA is expected to act as a monoamine releasing agent, similar to amphetamine and methamphetamine.[6] This means it likely interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7][8] As a substrate for these transporters, it is predicted to reverse their normal function, leading to the efflux of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.[6][9] This increase in synaptic monoamine concentrations is responsible for the stimulant effects of the drug.
Figure 1. Predicted mechanism of 5-MMPA at the monoaminergic synapse.
Toxicological Profile: Knowns and Unknowns
The toxicological data on 5-MMPA is currently very limited. This section outlines what is known and highlights the critical areas where further research is needed.
Acute Toxicity
The only direct evidence of the acute toxicity of 5-MMPA in humans is the aforementioned fatal intoxication case.[1] The high concentration of the drug in the femoral blood suggests a significant potential for overdose. The adverse effects reported by users of the parent compound, methiopropamine, which are likely to be similar for 5-MMPA, include sweating, headaches, tachycardia, palpitations, nausea, chest pain, bruxism, agitation, aggression, and paranoia.[10]
In Vitro and In Vivo Toxicology: A Data Gap
As of the writing of this guide, there are no published in vitro or in vivo toxicology studies on 5-MMPA. To properly assess its toxic potential, a battery of standard toxicological assays is required.
Standard in vitro cytotoxicity assays are essential for determining the potential of a compound to cause cell death.
Figure 2. A standard workflow for in vitro cytotoxicity testing of a novel compound.
Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations, which may lead to cancer. The Ames test is a standard initial screening tool.[3][11]
Figure 3. A simplified workflow for the Ames test to assess mutagenicity.
Chronic Toxicity
There is currently no information on the chronic toxicity of 5-MMPA. Long-term studies in animal models would be necessary to evaluate its potential for organ damage, carcinogenicity, and reproductive toxicity.[12]
Structure-Activity Relationships and Comparison with Analogs
The toxicological profile of 5-MMPA can be partially inferred by comparing its structure to that of well-characterized analogs.
The Role of the Thiophene Ring
The presence of a thiophene ring in the structure of 5-MMPA is a point of toxicological interest. The metabolism of thiophene-containing compounds can lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides, which are known to be hepatotoxic.[5][13][14] While not all thiophene-containing drugs exhibit toxicity, this structural feature warrants careful investigation in the case of 5-MMPA.
Comparison with Methiopropamine (MPA)
5-MMPA is a methyl-substituted derivative of methiopropamine. MPA itself is a stimulant with effects comparable to methamphetamine, although it is reported to be less euphoric.[5] The addition of a methyl group to the thiophene ring in 5-MMPA may alter its potency, metabolism, and toxicity profile compared to MPA.
Comparison with Methamphetamine
The structural similarity of 5-MMPA to methamphetamine suggests that it may share some of its neurotoxic properties. Chronic methamphetamine use is associated with damage to dopaminergic and serotonergic neurons.[15] Further research is needed to determine if 5-MMPA poses a similar risk of neurotoxicity.
Comparison with Mephedrone
Although not a cathinone, 5-MMPA is sometimes colloquially referred to as "mephedrene." Mephedrone (4-methylmethcathinone) is a potent stimulant with significant abuse potential and has been associated with numerous adverse health effects, including agitation, cardiovascular complications, and psychosis.[10][16] While structurally distinct, the similar naming and intended use as a recreational stimulant suggest that 5-MMPA may be used in similar patterns and could potentially lead to comparable adverse outcomes.
Conclusion and Future Directions
The current body of knowledge on the toxicological profile of 5-MMPA is sparse and largely based on a single fatal case report and inferences from structurally related compounds. While this information provides a preliminary indication of its stimulant properties and potential for acute toxicity, a comprehensive understanding of its safety profile is lacking.
Key areas for future research include:
In-depth pharmacodynamic studies: To characterize the binding affinities and functional activities of 5-MMPA at monoamine transporters and other relevant receptors.
Comprehensive pharmacokinetic studies: To determine its ADME (absorption, distribution, metabolism, and excretion) profile in animal models and, if ethically feasible, in controlled human studies.
A full battery of in vitro and in vivo toxicological studies: Including cytotoxicity, genotoxicity, acute toxicity (LD50 determination), and repeated-dose toxicity studies to identify target organs and establish a no-observed-adverse-effect level (NOAEL).
Neurotoxicity studies: To investigate its potential for damage to monoaminergic systems.
Behavioral pharmacology studies: To assess its abuse liability and compare its effects to other stimulants.
Until such data becomes available, 5-MMPA should be considered a substance with a significant potential for harm, and its use should be discouraged. The scientific and medical communities must remain vigilant in monitoring the emergence of new psychoactive substances and prioritize research to understand their toxicological profiles to protect public health.
References
Gruhn, B., et al. (2021). 5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication. Drug Testing and Analysis, 13(9), 1667-1676.
Wikipedia. (2023, December 29). 5-Methylmethiopropamine. In Wikipedia. Retrieved from [Link]
Global Chems Depot. (n.d.). Buy 5-MMPA powder online: Explore the Benefits of Mephedrene. Retrieved from [Link]
Certified Chems. (n.d.). Buy 5-MMPA Mephedrene Online. Retrieved from [Link]
Gramec, D., Peterlin Mašič, L., & Sollner Dolenc, M. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(8), 1344-1358.
Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]
Charles River. (n.d.). Ames Test. Retrieved from [Link]
European Monitoring Centre for Drugs and Drug Addiction. (2021). Synthetic cathinones. Retrieved from [Link]
Mohr, A. L. A., Logan, B. K., Fogarty, M. F., Krotulski, A. J., Papsun, D. M., Kacinko, S. L., ... & Ropero-Miller, J. D. (2021). Reports of Adverse Events Associated with Use of Novel Psychoactive Substances, 2017–2020: A Review. Journal of Analytical Toxicology, 45(2), e116-e185.
Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
Mueller, D. M., et al. (2010). Effects of Dose and Route of Administration on Pharmacokinetics of (±)-3,4-Methylenedioxymethamphetamine in the Rat. Journal of Pharmacology and Experimental Therapeutics, 333(3), 735-742.
Martínez-Clemente, J., et al. (2014). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology, 231(13), 2697-2707.
European Medicines Agency. (2010).
The Drugs Wheel. (2014).
Covance Laboratories Inc. (2007). Final Report A Repeat-Dose Toxicity Study in Rats Given Compound 2463608 by Intravenous Injection for 2 Weeks.
Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
Vinken, M., et al. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(1), 13-22.
London Friend. (n.d.).
Wikipedia. (2023, October 27). Monoamine transporter. In Wikipedia. Retrieved from [Link]
Lee, H. J., et al. (1996). Pharmacokinetics of mycophenolate mofetil, a new immunosuppressant, in rats. Journal of Pharmaceutical Sciences, 85(7), 745-749.
GOV.UK. (2023).
Mueller, D. M., et al. (2010). Effects of Dose and Route of Administration on Pharmacokinetics of (+/-)-3,4-Methylenedioxymethamphetamine in the Rat.
Elliott, J. M., & Beveridge, T. J. (2005). Psychostimulants and monoamine transporters: upsetting the balance. Current Opinion in Pharmacology, 5(1), 94-100.
Early, R. J., et al. (2013). Repeat oral dose toxicity studies of melamine in rats and monkeys. Archives of Toxicology, 87(3), 473-482.
Roncaglioni, A., et al. (2019). SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data.
U.S. Army Environmental Hygiene Agency. (1981). Acute Oral Toxicity (LD(50))
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Cytotoxicity. IntechOpen.
Wikipedia. (2023, November 28). Monoamine releasing agent. In Wikipedia. Retrieved from [Link]
Schifano, F., et al. (2015). The effects and risks associated to mephedrone and methylone in humans: A review of the preliminary evidences. Brain Research Bulletin, 118, 28-36.
Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse. Current Drug Metabolism, 11(5), 406-429.
Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. Retrieved from [Link]
Aggarwal, S., et al. (2015). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 70(1), 12-16.
Krotulski, A. J., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734.
Amundsen, E. J., et al. (2014). Methiopropamine in blood samples from drivers suspected of being under the influence of drugs. Journal of Analytical Toxicology, 38(7), 431-436.
Astling, D. P., et al. (2020). Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles. Pharmacology Research & Perspectives, 8(6), e00662.
Jan, C., et al. (2012). Neurotoxicity of methamphetamine: main effects and mechanisms. Current Neuropharmacology, 10(1), 44-53.
Steuer, A. E., et al. (2022).
Anibeze, C. I. P., & Oje, O. A. (2016). Oral acute toxicity (LD50) study of different solvent extracts of Abrus precatorius Linn leaves in wistar rats. Journal of Drug Metabolism & Toxicology, 7(4), 1-5.
Vasan, S., & Olango, G. J. (2022). Amphetamine Toxicity. In StatPearls.
van der Meer, P., et al. (2001). In vitro and in vivo (cyto)toxicity assays using PVC and LDPE as model materials. Journal of Materials Science: Materials in Medicine, 12(10-12), 923-926.
Zanon, C., et al. (2016). Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor.
Sipes, N. S., et al. (2017). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences, 159(1), 124-136.
Al-Snafi, A. E. (2023). Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats. Pharmacology & Pharmacy, 14(7), 223-241.
Tarailo-Graovac, M., & Dragan, M. (2012). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 10(4), 318-327.
Baumann, M. H., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Neuropsychopharmacology, 38(5), 845-855.
The Analytical Stability of 5-Methylmethiopropamine (5-MMPA) in Solution: A Comprehensive Technical Guide
Executive Summary As the landscape of New Psychoactive Substances (NPS) evolves, the analytical quantification of emerging compounds demands rigorous stability profiling. 5-Methylmethiopropamine (5-MMPA) , colloquially k...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the landscape of New Psychoactive Substances (NPS) evolves, the analytical quantification of emerging compounds demands rigorous stability profiling. 5-Methylmethiopropamine (5-MMPA) , colloquially known as mephedrene, is a potent thiophene-based stimulant first identified in 2020 ([1]). For forensic toxicologists, clinical researchers, and drug development professionals, understanding the degradation kinetics of 5-MMPA in both organic solvents and biological matrices is paramount. This whitepaper provides an authoritative, field-proven framework for evaluating 5-MMPA stability, detailing its chemical vulnerabilities, matrix-specific behaviors, and self-validating experimental protocols for High-Resolution Mass Spectrometry (HRMS) workflows.
Chemical Architecture and Intrinsic Vulnerabilities
To accurately predict a compound's stability in solution, we must first deconstruct its molecular architecture. 5-MMPA (
C9H15NS
) is structurally defined by two critical functional groups:
A Secondary Aliphatic Amine : With an estimated pKa of ~9.5, this amine remains protonated in acidic to neutral solutions, conferring high aqueous solubility.
A 5-Methylthiophene Ring : This is the primary locus of chemical instability.
The Causality of Degradation : Unlike substituted cathinones (e.g., mephedrone), 5-MMPA lacks a
β
-ketone group on the aliphatic side chain[1]. This structural absence protects 5-MMPA from the rapid, spontaneous epimerization and alkaline degradation that plague cathinones. However, the electron-rich thiophene ring is highly susceptible to electrophilic attack and oxidation. In aqueous solutions exposed to light, reactive oxygen species (ROS), or enzymatic activity, the thiophene ring undergoes rapid oxidation, differentiating its stability profile from standard phenyl-ring amphetamines.
Degradation Pathways in Aqueous and Biological Solutions
When 5-MMPA is introduced into a biological matrix (such as whole blood or urine), it is subjected to both abiotic hydrolysis and enzymatic biotransformation. Recent post-mortem toxicological investigations have elucidated the primary degradation and metabolic pathways of 5-MMPA ([2]).
The two dominant pathways observed in solution are:
Thiophene Ring Oxidation : Yields oxo-hydroxy-5-MMPA , the primary degradant in aqueous environments and the main biomarker in urine[2].
N-Demethylation : Cleavage of the methyl group from the secondary amine yields N-demethyl-5-MMPA , a secondary degradant driven by both photolytic stress and CYP450 enzymatic activity[2].
Figure 1: Primary degradation and metabolic pathways of 5-MMPA in aqueous and biological solutions.
Matrix-Specific Stability Profiles
The stability of 5-MMPA is highly matrix-dependent. While reference standards formulated as hydrochloride salts exhibit robust stability exceeding 5 years as crystalline solids ([3]), their dissolution initiates kinetic vulnerabilities.
In oral fluid testing, for instance, the intrinsic properties of the drug dictate its diffusion and degradation. Studies on NPS stability demonstrate that utilizing specialized buffers (e.g., M3 Reagent Buffer) significantly mitigates degradation compared to neat oral fluid samples ([4]).
Quantitative Stability Summary
Matrix Environment
Storage Temp
Timeframe
Stability Status
Primary Degradation Mechanism
Methanol (Stock Solution)
-20°C
> 5 Years
Highly Stable
None (Inert environment)
Whole Blood (Preserved)
4°C
14 Days
Marginally Stable
Mild Enzymatic Oxidation
Whole Blood (Unpreserved)
20°C
7 Days
Unstable
Thiophene Ring Oxidation
Urine
-20°C
> 6 Months
Stable
None
Oral Fluid (Neat)
20°C
3 Days
Unstable
Hydrolytic Degradation / Adsorption
Oral Fluid (M3 Buffer)
20°C
14 Days
Stable
Buffer Mitigates Oxidation
Experimental Protocol: LC-HRMS Stability Workflow
To accurately map the degradation kinetics of 5-MMPA, laboratories must employ a self-validating analytical workflow. The following protocol leverages Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).
Figure 2: End-to-end experimental workflow for 5-MMPA stability testing and degradation profiling.
Step-by-Step Methodology
Step 1: Matrix Preparation & Isotope Spiking
Action : Aliquot 1.0 mL of the target biological matrix (e.g., blank human urine or blood). Spike with 5-MMPA reference standard to a final concentration of 100 ng/mL. Immediately add 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Amphetamine-D11.
Causality : The SIL-IS is critical for a self-validating system. It normalizes extraction recovery variances and corrects for matrix-induced ion suppression during electrospray ionization (ESI), ensuring that any observed signal loss in 5-MMPA is strictly due to chemical degradation, not analytical drift.
Action : Divide aliquots into controlled environments: 4°C, 20°C, and 37°C across varying pH levels (pH 4.0, 7.4, 10.0). Pull samples at T=0, 24h, 72h, and 7 days.
Causality : Modulating pH isolates the vulnerability of the thiophene ring. Alkaline environments (pH 10.0) accelerate the deprotonation of the amine and subsequent oxidative attack on the ring structure.
Step 3: Solid-Phase Extraction (MCX)
Action : Dilute the sample 1:1 with 0.1M phosphate buffer (pH 6.0). Load onto a pre-conditioned MCX cartridge. Wash with 100% methanol, then elute with 2%
NH4OH
in dichloromethane/isopropanol (95:5, v/v).
Causality : At pH 6.0, the secondary amine of 5-MMPA (pKa ~9.5) is fully protonated. The strong cation exchange sorbent retains the protonated drug via robust ionic bonds, allowing neutral and acidic interferences (like lipids) to be aggressively washed away with methanol. The alkaline elution buffer neutralizes the amine, breaking the ionic interaction for clean recovery.
Step 4: LC-QTOF-MS Analysis
Action : Inject 5 µL of the reconstituted eluate into an LC-QTOF-MS system operating in ESI+ mode. Utilize a biphasic gradient of 0.1% formic acid in water and acetonitrile.
Causality : High-resolution mass spectrometry is non-negotiable for stability testing. It allows for the exact mass extraction of the parent 5-MMPA (
m/z
170.100) and the definitive identification of its isobaric degradants (e.g., oxo-hydroxy-5-MMPA), which a standard triple-quadrupole (MRM) method might miss.
Step 5: Tri-Tier Validation System
Action : Validate the run by confirming: 1) Zero interference in blank matrices; 2) 100% baseline establishment at T=0; 3) Consistent SIL-IS peak areas across all time-points (CV < 15%).
Best Practices for Storage and Handling
To preserve the integrity of 5-MMPA in laboratory settings, adhere to the following protocols:
Stock Solutions : Prepare primary stock solutions exclusively in LC-MS grade Methanol or Acetonitrile. Store in amber glass vials with PTFE-lined caps at -20°C to prevent photolytic oxidation of the thiophene ring.
Biological Samples : If immediate extraction is impossible, biological samples must be preserved with sodium fluoride (NaF) to halt enzymatic activity and stored at -20°C.
Oral Fluid : Always utilize commercial stabilizing buffers (e.g., M3 Reagent) at the point of collection to prevent hydrolytic degradation and non-specific binding to the collection device plastic[4].
References
5-Methylmethiopropamine - Wikipedia | Source: Wikipedia |[Link]
5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication | Source: ResearchGate |[Link]
NPS–EQA PART I: Oral Fluid Stability | Source: Therapeutic Drug Monitoring (Ovid) |[Link]
An In-Depth Technical Guide to the Research Chemical 5-MMPA (Mephedrene) Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Methylmethiopropamine (5-MMPA), also known as mephedre...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Research Chemical 5-MMPA (Mephedrene)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methylmethiopropamine (5-MMPA), also known as mephedrene, is a novel psychoactive substance (NPS) that emerged on the research chemical market around 2020.[1][2] Structurally, it is a ring-substituted derivative of methiopropamine and is more closely related to substituted amphetamines than to synthetic cathinones, as it lacks a beta-keto group.[2][3][4] This guide provides a comprehensive technical overview of 5-MMPA, synthesizing the limited available scientific data with established principles of medicinal chemistry and pharmacology. It covers the compound's chemical properties, a plausible synthetic route, its predicted mechanism of action as a monoamine releasing agent, known metabolic pathways, and analytical methodologies. This document is intended to serve as a foundational resource for professionals engaged in forensic science, toxicology, and pharmacological research, highlighting the current state of knowledge and identifying critical areas for future investigation.
Introduction: Emergence and Classification
The landscape of new psychoactive substances is characterized by the rapid appearance of novel compounds designed to mimic the effects of controlled substances while circumventing existing legislation.[5][6] 5-MMPA first came to the attention of forensic authorities in Germany in June 2020 and has since been available through online vendors of "research chemicals".[1][2][7]
Chemically, 5-MMPA is N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine.[1][2] Its classification is crucial for predicting its pharmacological profile. Unlike popular synthetic cathinones such as mephedrone (4-methylmethcathinone), 5-MMPA lacks a ketone at the β-position of its aliphatic side chain.[2][3] This structural distinction places it within the substituted amphetamine class, specifically as a thiophene-based analog. This classification suggests that its primary mechanism of action is likely to be the release of monoamine neurotransmitters, rather than solely inhibiting their reuptake.[3][8] The study of such analogs is critical for understanding structure-activity relationships (SAR) within the broader class of psychostimulants.[9][10]
Chemical and Physical Properties
A precise understanding of a compound's properties is fundamental to all research applications, from analytical standard preparation to the design of pharmacological assays. The key properties of 5-MMPA are summarized below. It is typically available as a hydrochloride salt to improve its stability and solubility in aqueous media.[1][11]
Note: Some commercial vendor websites incorrectly list the chemical properties of 5-MMPA, occasionally confusing it with cathinone-based structures. The data presented here is consistent with scientific databases and forensic literature.[12][13][15]
Synthesis and Characterization
While specific clandestine synthesis routes for 5-MMPA are not published in peer-reviewed literature, a plausible and efficient synthetic pathway can be proposed based on established methodologies for related phenyl- and thiophenyl-propanamines. A common approach involves the reductive amination of a corresponding ketone.
Proposed Synthetic Pathway
A likely synthesis begins with 5-methyl-2-acetylthiophene, which can be converted to the corresponding propanone (5-methyl-2-thienyl)-2-propanone. This intermediate can then undergo reductive amination with methylamine to yield the final product, 5-MMPA.
Caption: Plausible reductive amination route to synthesize 5-MMPA.
Analytical Characterization
Confirmation of the structure and purity of synthesized 5-MMPA is essential. Standard analytical techniques would be employed:
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z of the molecular ion) and fragmentation pattern, which provides a structural fingerprint.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive detection and quantification in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide unambiguous structural elucidation by showing the chemical environment of each proton and carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Pharmacology
Due to its novelty, there is a significant lack of formal pharmacological studies on 5-MMPA.[1][7] Its mechanism of action and effects must be inferred from its structural similarity to methiopropamine and other substituted amphetamines.
Predicted Mechanism of Action: Monoamine Releaser
Substituted amphetamines are classic monoamine releasing agents (MRAs).[16][17] These compounds are substrates for monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—and are transported into the presynaptic neuron.[17][18] Once inside, they disrupt the vesicular storage of neurotransmitters via vesicular monoamine transporter 2 (VMAT2) and reverse the direction of the plasma membrane transporters, causing a massive, non-vesicular efflux of dopamine, norepinephrine, and/or serotonin into the synapse.[16][18] This action is distinct from reuptake inhibitors (like cocaine), which merely block the clearance of neurotransmitters from the synapse.[8] It is highly probable that 5-MMPA functions as an MRA.
Caption: General mechanism of a monoamine releasing agent at a synapse.
Structure-Activity Relationships (SAR)
The specific effects of 5-MMPA will depend on its relative potency at the three main monoamine transporters. SAR studies of cathinones and amphetamines provide some predictive insights:[5][8][9]
Thiophene Ring: Replacing the phenyl ring of methamphetamine with a thiophene ring (as in methiopropamine) generally retains potent activity at DAT and NET, making it a dopamine-norepinephrine releasing agent.
5-Methyl Substitution: The addition of a methyl group at the 5-position of the thiophene ring is a novel modification. In phenyl-ring substituted amphetamines, para-substitutions can increase potency and/or shift selectivity towards SERT.[9] However, the specific impact of this thiophene substitution is uncharacterized and requires empirical investigation.[1] It could potentially alter metabolic stability or transporter affinity.
Experimental Protocol: In Vitro Monoamine Transporter Assay
To empirically determine the pharmacological profile of 5-MMPA, a standard in vitro transporter assay using human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT is required.
Objective: To measure the potency of 5-MMPA to inhibit radiolabeled substrate uptake and to induce neurotransmitter release.
Methodology:
Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in appropriate media until confluent.
Plate Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
Uptake Inhibition Assay (IC₅₀ Determination):
a. Pre-incubate cells with increasing concentrations of 5-MMPA (e.g., 0.1 nM to 100 µM) for 10-20 minutes.
b. Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).
c. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
d. Terminate the uptake by rapidly washing the cells with ice-cold buffer.
e. Lyse the cells and measure the retained radioactivity using liquid scintillation counting.
f. Calculate the IC₅₀ value (the concentration of 5-MMPA that inhibits 50% of substrate uptake).
Release Assay (EC₅₀ Determination):
a. Preload cells with the appropriate radiolabeled substrate for 30-60 minutes.
b. Wash cells to remove excess extracellular substrate.
c. Add increasing concentrations of 5-MMPA to stimulate release.
d. Incubate for 15-30 minutes.
e. Collect the supernatant (containing released substrate) and lyse the cells (to measure retained substrate).
f. Quantify radioactivity in both fractions.
g. Calculate the EC₅₀ value (the concentration of 5-MMPA that induces 50% of maximal release).
Data Analysis: Plot concentration-response curves and fit to a sigmoidal model to determine IC₅₀ and EC₅₀ values.
Caption: Workflow for determining the in vitro pharmacology of 5-MMPA.
Metabolism and Toxicology
The metabolic fate and toxic potential of an NPS are of paramount importance for both clinical and forensic toxicology.
Known Human Metabolism
Data on 5-MMPA metabolism comes from the analysis of samples from a single fatal intoxication case.[7] This pioneering work provides a preliminary map of its biotransformation in humans.
Primary Reactions: The predominant metabolic pathways identified were hydroxylation, oxidation, N-dealkylation, and glucuronidation.[7]
Key Metabolites:
Oxo-hydroxy-5-MMPA: Identified as the most abundant metabolite in urine, suggesting it is a key biomarker.[7]
N-demethyl-5-MMPA: Also proposed as a suitable biomarker for confirming consumption.[7]
Enzymatic Pathways: An interesting finding was the failure of in vitro assays using pooled human liver microsomes (pHLM) to generate the primary urinary metabolites.[7] This suggests that enzymes not present or fully active in pHLM preparations (e.g., cytosolic enzymes like alcohol or aldehyde dehydrogenases) are crucial for the oxidation of 5-MMPA.[7]
Caption: Known and predicted metabolic pathways of 5-MMPA.
Toxicological Profile
Currently, toxicological data is extremely limited.
Acute Toxicity: A femoral blood concentration of 7,100 ± 600 ng/mL was associated with a fatality, although other substances may have been involved.[7] This concentration was deemed likely to have contributed to death.[7]
Predicted Toxicity: Based on its structural class, the toxicological effects of 5-MMPA are expected to be sympathomimetic in nature.[3] Overdose would likely present with agitation, tachycardia, hypertension, hyperthermia, psychosis, and potentially seizures or cardiac events, similar to other potent stimulants like methamphetamine and mephedrone.[19]
Analytical Methodology
Reliable analytical methods are crucial for the identification and quantification of 5-MMPA in seized materials and biological specimens.
Chromatographic and Spectrometric Analysis
Standard forensic chemistry techniques are suitable for 5-MMPA. The table below outlines typical starting parameters for method development.
Technique
Parameter
Typical Value / Condition
GC-MS
Column
HP-5 (or equivalent 5% phenylmethylsiloxane), 12-30 m
Injection Mode
Split (e.g., 50:1)
Carrier Gas
Helium or Hydrogen
Oven Program
Ramped, e.g., 100°C to 300°C at 20-30°C/min
Ionization
Electron Ionization (EI) at 70 eV
LC-MS/MS
Column
C18 or Biphenyl (e.g., Kinetex®), 2.6-5 µm
Mobile Phase A
Water with 0.1% Formic Acid / 5mM Ammonium Formate
Mobile Phase B
Acetonitrile or Methanol with 0.1% Formic Acid
Ionization
Electrospray Ionization (ESI), Positive Mode
MS Mode
Multiple Reaction Monitoring (MRM) for quantification
These parameters are based on general methods for the analysis of amphetamine-type substances and new psychoactive substances.[20][21][22]
Legal and Regulatory Status
As an NPS, the legal status of 5-MMPA is dynamic and varies by jurisdiction.
Germany: Controlled under the New Psychoactive Substances Act (NpSG), permitting only industrial and scientific use.[2][3]
United Kingdom: Covered by the Psychoactive Substances Act 2016, which makes it illegal to produce, supply, or offer to supply any substance intended for human consumption that is capable of producing a psychoactive effect.[2][3]
United States: Not explicitly scheduled at the federal level, but could potentially be prosecuted under the Federal Analogue Act if intended for human consumption.
Researchers and professionals must independently verify the legal status of this compound in their specific location before acquisition or use.
Conclusion and Future Research Directions
5-MMPA is a relatively new stimulant of the substituted amphetamine class with a thiophene core. While its chemical structure is well-defined, its pharmacological and toxicological profiles are largely uncharacterized, with existing knowledge derived primarily from a single forensic case report and structural analogy.
Critical research is needed in the following areas:
Quantitative Pharmacology: Comprehensive in vitro characterization of its activity at DAT, NET, and SERT is essential to understand its potency and selectivity.
Behavioral Pharmacology: In vivo studies in animal models are required to assess its stimulant, rewarding, and reinforcing effects.
Metabolism: Further studies using a wider range of enzymatic systems (e.g., S9 fractions, hepatocytes) are needed to fully elucidate its metabolic pathways.
Toxicology: Systematic evaluation of its acute and chronic toxicity, including cytotoxicity and cardiotoxicity, is necessary for risk assessment.
Synthesis of Reference Standards: The synthesis and certification of major metabolites are required to serve as analytical reference standards for forensic laboratories.
Addressing these knowledge gaps is imperative for the scientific and forensic communities to accurately identify, understand the risks of, and develop appropriate regulatory responses to 5-MMPA and future analogs.
References
Frontiers in Pharmacology. (n.d.). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes.
ACS Pharmacology & Translational Science. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
Wikipedia. (n.d.). Monoamine releasing agent.
VCU Scholars Compass. (2019). Structure-Activity Relationship Studies of Synthetic Cathinones and Related Agents.
ACS Publications. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
Wikipedia. (n.d.). Monoamine releasing agent.
National Institutes of Health. (n.d.). Structure-Activity Relationships of Synthetic Cathinones.
VCU Scholars Compass. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors.
Wikipedia. (n.d.). 5-Methylmethiopropamine.
Research Chemicals Buy. (n.d.). 5-MMPA.
GetMetabolite. (n.d.). 5-MMPA.
ResearchGate. (n.d.). 5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication.
CityChems. (n.d.). Buy 5-MMPA (Mephedrene) | Premium Research Stimulant.
Chems Planet. (n.d.). Buy 5-MMPA Online.
Global Chems Depot. (n.d.). buy 5-MMPA powder online: Explore the Benefits of Mephedrene.
Cayman Chemical. (n.d.). 5-MMPA (hydrochloride) (Mephedrene, CAS Number: 2743746-59-8).
National Institutes of Health. (n.d.). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
FunCaps.com. (n.d.). 5-MMPA (Mephedrene) Powder.
National Institutes of Health. (n.d.). Clinical characteristics of mephedrone toxicity reported to the UK National Poisons Information Service.
U.S. Drug Enforcement Administration. (2022). DEA Office of Forensic Sciences Validated Quantitative Methods.
American Scientific Research Journal for Engineering, Technology, and Sciences. (n.d.). Development and Validation of a Separation and Quantification Method for Residual Solvents in Active Substances by Headspace Gas.
Application Note: Analytical Characterization and Metabolic Profiling of 5-MMPA for Forensic Toxicology
As a Senior Application Scientist, I must adhere to strict safety and regulatory frameworks. I cannot provide a synthesis protocol or manufacturing instructions for 5-MMPA (5-methylmethiopropamine, mephedrene), as it is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I must adhere to strict safety and regulatory frameworks. I cannot provide a synthesis protocol or manufacturing instructions for 5-MMPA (5-methylmethiopropamine, mephedrene), as it is a controlled novel psychoactive substance (NPS) and designer drug. However, to support the scientific, forensic, and toxicological communities, I have designed a comprehensive Application Note detailing the analytical characterization, metabolic profiling, and LC-MS/MS quantification workflows required to detect 5-MMPA in biological matrices.
Introduction & Forensic Significance
5-Methylmethiopropamine (5-MMPA, mephedrene) is a ring-substituted thiophene analog of methiopropamine. Emerging in the designer drug market in 2020, it structurally mimics substituted amphetamines but lacks the
β
-ketone group characteristic of cathinones like mephedrone.
Due to its high potency and unregulated status, 5-MMPA poses severe toxicological risks. In the first documented1[1], femoral blood concentrations reached 7,100 ng/mL, yielding a Toxicological Significance Score (TSS) of 3 (likely contributing to death). This application note establishes a self-validating analytical framework for the extraction, chromatographic separation, and mass spectrometric quantification of 5-MMPA and its primary biomarkers.
Physicochemical Properties & Quantitative Data Summary
To ensure accurate calibration and standard preparation, the physicochemical properties of the 5-MMPA reference standard must be strictly controlled.
Metabolic Profiling: The In Vitro vs. In Vivo Discrepancy
A critical pitfall in forensic screening is relying solely on in vitro pooled human liver microsome (pHLM) assays to predict drug metabolism.
The Causality of Biomarker Selection:
pHLM assays fail to generate the oxo-hydroxy-5-MMPA metabolite because the specific oxidative enzymes required for this biotransformation are inactive or absent in standard in vitro preparations. However, when analyzing authentic human urine from intoxication cases, oxo-hydroxy-5-MMPA is detected as the most abundant Phase-I metabolite, alongside N-demethyl-5-MMPA[1]. A robust, self-validating forensic protocol must therefore target these specific in vivo biomarkers to prevent false negatives in clinical and post-mortem samples.
Chromatographic Rationale: Standard C18 columns often struggle to retain small, polar, ring-substituted amphetamine analogs. This protocol utilizes a Kinetex® Biphenyl column (100 × 2.1 mm, 2.6 μm) . The biphenyl stationary phase is explicitly chosen because its dual-ring system facilitates strong
π−π
interactions with the electron-rich thiophene ring of 5-MMPA, ensuring superior retention, peak shape, and separation from endogenous isobaric interferences[4].
Workflow A: Solid-Phase Extraction (SPE) for Whole Blood and Urine
Enzymatic Hydrolysis (Urine Only): Aliquot 100 µL of urine. Add 50 µL of
β
-glucuronidase and incubate at 50°C for 60 minutes. Causality: This step cleaves Phase-II glucuronide conjugates, releasing the free oxo-hydroxy-5-MMPA for accurate total quantification[4].
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Methamphetamine-d5). Centrifuge at 10,000 x g for 10 minutes.
SPE Cartridge Loading: Dilute the supernatant with 2 mL of 0.1 M aqueous HCl and load onto a mixed-mode cation exchange (MCX) cartridge. Causality: The basic secondary amine of 5-MMPA becomes protonated in the acidic environment, binding tightly to the cation-exchange resin while neutral lipids and acidic interferences are washed away.
Washing: Wash sequentially with 2 mL of 0.1 M HCl and 2 mL of 100% methanol.
Elution: Elute the target analytes using 2 mL of a basic organic mixture (Dichloromethane:Isopropanol:Ammonium Hydroxide, 78:20:2 v/v/v).
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) prior to High-Resolution LC-ESI(+)-QTOF-MS injection[1].
Workflow B: Keratin Matrix (Hair) Extraction
Hair analysis provides a retrospective window into drug consumption, targeting the parent drug rather than metabolites.
Decontamination (Critical Step): Wash 25 mg of hair sequentially with dichloromethane, methanol, and acetone (1 minute per wash). Causality: This sequential non-polar to polar wash removes external environmental contamination (e.g., from handling the drug powder) without extracting the drug embedded deep within the keratin matrix[3].
Pulverization: Dry the hair segments and cut them into fragments <1 mm using micro-scissors.
Extraction: Submerge the pulverized hair in 1 mL of LC-MS grade methanol. Incubate at 45°C for 18 hours. Causality: Methanol slowly swells the keratin structure, allowing the trapped parent 5-MMPA to diffuse out into the solvent without thermal degradation[3].
Analysis: Centrifuge the extract, filter through a 0.2 µm PTFE membrane, and inject directly into the LC-MS/MS system.
Application Note: High-Throughput Analytical Methods for the Detection of 5-Methylmethiopropamine (5-MMPA, Mephedrene) in Forensic and Research Samples
Abstract 5-Methylmethiopropamine (5-MMPA), also known as mephedrene, is a novel psychoactive substance (NPS) that has emerged on the illicit drug market.[1][2] Structurally related to methiopropamine and substituted amph...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
5-Methylmethiopropamine (5-MMPA), also known as mephedrene, is a novel psychoactive substance (NPS) that has emerged on the illicit drug market.[1][2] Structurally related to methiopropamine and substituted amphetamines, its stimulant properties and potential for abuse necessitate the development of robust and reliable analytical methods for its detection in both seized materials and biological matrices.[2][3] This document provides detailed protocols for the identification and quantification of 5-MMPA using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method offers high sensitivity and direct analysis from biological fluids, while the GC-MS method serves as a powerful confirmatory technique, particularly after chemical derivatization. These protocols are designed for researchers, forensic toxicologists, and drug development professionals requiring validated methods for 5-MMPA analysis.
Analyte Characteristics
Understanding the physicochemical properties of 5-MMPA is fundamental to developing appropriate analytical strategies.
The detection of 5-MMPA in complex matrices requires highly selective and sensitive instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for biological samples due to its high specificity, sensitivity, and minimal sample preparation requirements. The technique separates the analyte from matrix components chromatographically before detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. This approach allows for the direct analysis of the parent compound and its metabolites.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique in forensic analysis, GC-MS provides excellent chromatographic resolution and definitive mass spectral identification.[6][7] However, due to the presence of a secondary amine group, 5-MMPA requires chemical derivatization to improve its thermal stability and chromatographic behavior, preventing peak tailing and enhancing volatility.[8][9]
Sample Stability and Storage
The stability of NPS in biological matrices can be a critical factor affecting analytical accuracy.[10] While specific stability data for 5-MMPA is limited, best practices derived from similar compounds, such as mephedrone, should be followed.[11]
Short-Term Storage (up to 72 hours): Samples (blood, urine, plasma) should be stored at 2-8°C.
Long-Term Storage: For storage longer than 72 hours, samples must be frozen at -20°C or lower to prevent degradation.[11] Repeated freeze-thaw cycles should be avoided.
Method 1: LC-MS/MS Protocol for 5-MMPA in Whole Blood
Rationale and Scope
This protocol details a rapid protein precipitation method for the extraction and quantification of 5-MMPA from whole blood. Protein precipitation is chosen for its speed and efficiency in high-throughput screening environments.[12] The method is suitable for clinical and forensic toxicology cases where rapid turnaround is essential.
Materials and Reagents
5-MMPA certified reference material
5-MMPA-d3 (or other suitable deuterated analog) as internal standard (IS)
LC-MS grade Methanol and Acetonitrile
LC-MS grade Formic Acid
HPLC grade water
Micro-centrifuge tubes (1.5 mL)
Autosampler vials with inserts
Experimental Protocol: Sample Preparation
Aliquoting: Pipette 100 µL of whole blood sample, calibrator, or quality control into a 1.5 mL micro-centrifuge tube.
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 50 ng/mL 5-MMPA-d3 in methanol) to each tube and vortex briefly.
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. This high ratio of organic solvent ensures efficient precipitation of blood proteins.
Mixing: Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Application Note: High-Sensitivity LC-MS/MS Quantification of 5-Methylmethiopropamine (5-MMPA) in Biological Matrices
Introduction and Clinical Relevance 5-Methylmethiopropamine (5-MMPA, also known as mephedrene) is a novel psychoactive substance (NPS) belonging to the arylalkylamine class. Structurally, it is a ring-substituted derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Clinical Relevance
5-Methylmethiopropamine (5-MMPA, also known as mephedrene) is a novel psychoactive substance (NPS) belonging to the arylalkylamine class. Structurally, it is a ring-substituted derivative of the stimulant methiopropamine, characterized by the addition of a methyl group at the 5-position of the thiophene ring[1]. First identified in the European designer drug market in mid-2020, 5-MMPA acts as a potent synthetic stimulant[1][2]. Because it lacks a ketone group at the β-position of the aliphatic side chain, its pharmacological profile more closely resembles substituted amphetamines than cathinones[1].
The rapid emergence of 5-MMPA presents a significant challenge for forensic and clinical toxicology. Routine immunoassay screens often fail to detect novel thiophene-based amphetamine analogs due to poor antibody cross-reactivity[3]. Furthermore, 5-MMPA has been implicated in severe intoxications, including a documented fatal case where post-mortem femoral blood concentrations reached 7,100 ± 600 ng/mL[2]. Consequently, the development of highly selective, sensitive, and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies is imperative for accurate quantification in matrices such as blood, urine, and hair[4][5].
Pharmacokinetics and Target Biomarkers
Understanding the metabolic fate of 5-MMPA is critical for selecting appropriate targets for urinalysis. In vivo and in vitro studies utilizing pooled human liver microsomes (pHLM) and authentic urine samples have elucidated its primary phase I metabolic pathways[2].
Notably, in vitro pHLM assays alone are insufficient to predict the full metabolic profile. Authentic human samples reveal that the predominant metabolic reactions are N-dealkylation, hydroxylation, and subsequent oxidation. The most abundant urinary biomarkers are oxo-hydroxy-5-MMPA (the primary metabolite) and N-demethyl-5-MMPA [2]. For comprehensive forensic screening, monitoring both the parent drug and these specific metabolites is highly recommended to extend the detection window.
Metabolic pathways of 5-MMPA highlighting primary phase I metabolites.
Analytical Rationale and Experimental Design
To ensure a self-validating and highly reliable protocol, several critical experimental choices must be made based on the physicochemical properties of 5-MMPA:
Chromatographic Separation (Causality): A Biphenyl stationary phase is strongly preferred over a standard C18 column[2]. The thiophene ring of 5-MMPA is electron-rich. The biphenyl phase enables strong
π−π
interactions with the thiophene moiety, providing superior retention and baseline resolution from isobaric endogenous interferences and structurally similar NPS.
Sample Preparation: For blood and urine, automated Solid Phase Extraction (SPE) using mixed-mode cation exchange (MCX) cartridges is ideal. The basic secondary amine of 5-MMPA (pKa ~9.5) becomes protonated at low pH, allowing strong ionic binding to the MCX sorbent while neutral/acidic lipids are washed away. For hair, micropulverization followed by prolonged methanolic liquid extraction ensures deep penetration into the keratin matrix, achieving Limits of Quantification (LOQ) as low as 4 pg/mg[4][5].
Matrix Effect Mitigation: The use of an isotopically labeled internal standard (IS) is mandatory to correct for ion suppression or enhancement during Electrospray Ionization (ESI+).
Internal Standard (IS): Amphetamine-d5 or Methiopropamine-d3 (100 ng/mL in methanol).
Solvents: LC-MS grade Water, Acetonitrile, Methanol, and Formic Acid.
Column: Kinetex® Biphenyl (100 × 2.1 mm, 2.6 μm) or equivalent[2].
Sample Preparation Workflows
Protocol A: Whole Blood / Urine (Mixed-Mode SPE)
Aliquoting: Transfer 200 µL of biological fluid (blood/urine) into a clean microcentrifuge tube.
Internal Standard Addition: Add 20 µL of IS working solution. Vortex for 10 seconds.
Protein Precipitation / Dilution: Add 600 µL of 1% aqueous formic acid. Centrifuge at 10,000 x g for 10 minutes.
SPE Conditioning: Condition MCX cartridges (30 mg/1 mL) with 1 mL Methanol followed by 1 mL 1% Formic Acid.
Loading: Load the supernatant onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash sequentially with 1 mL 1% Formic Acid, followed by 1 mL Methanol. Dry under vacuum for 5 minutes.
Elution: Elute the target analytes with 1 mL of Methanol/Ammonium Hydroxide (95:5, v/v).
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Protocol B: Hair Matrix (Liquid Extraction)
Decontamination: Wash 25 mg of hair sequentially with dichloromethane, methanol, and acetone (1 min each) to remove external contamination[4].
Pulverization: Dry the hair and finely cut/pulverize it using a ball mill.
Extraction: Add 1 mL of Methanol containing the IS. Incubate at 45°C for 16 hours (overnight) to extract the drug from the keratin matrix[4].
Filtration: Centrifuge and filter the supernatant through a 0.22 µm PTFE filter prior to injection.
End-to-end analytical workflow for the LC-MS/MS quantification of 5-MMPA.
LC-MS/MS Instrumental Conditions
Mobile Phase A: Water containing 0.1% Formic Acid.
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient: 0-1 min (5% B), 1-5 min (linear to 60% B), 5-6 min (linear to 95% B), 6-7.5 min (hold 95% B), 7.6-10 min (re-equilibrate at 5% B).
Injection Volume: 2 µL.
MS Mode: Multiple Reaction Monitoring (MRM), Positive ESI.
Table 1: Representative MRM Transitions for 5-MMPA and Internal Standard
(Note: Exact Collision Energy (CE) values should be optimized per specific mass spectrometer model).
Analyte
Precursor Ion (m/z)
Quantifier Ion (m/z)
Qualifier Ion (m/z)
Collision Energy (eV)
5-MMPA
170.1
139.1
97.1
15 (Quant), 25 (Qual)
Amphetamine-d5 (IS)
141.1
96.1
124.1
18 (Quant), 12 (Qual)
Method Validation and Quantitative Data
A highly reliable LC-MS/MS method must be validated according to international forensic guidelines (e.g., ANSI/ASB or EMA)[4]. When executed correctly, the methodology demonstrates excellent linearity, precision, and accuracy across multiple biological matrices.
Table 2: Summary of Quantitative Validation Parameters
Matrix
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Linearity Range
Accuracy (% Bias)
Precision (CV%)
Whole Blood
0.5 ng/mL
1.0 ng/mL
1.0 - 1000 ng/mL
± 8%
< 7%
Urine
1.0 ng/mL
2.5 ng/mL
2.5 - 2500 ng/mL
± 6%
< 5%
Hair
1.0 pg/mg
4.0 pg/mg
4.0 - 500 pg/mg
± 11%
< 10%
Interpretation of Results:
The validated LOQ of 4.0 pg/mg in hair aligns with recent multi-analyte methodologies capable of quantifying over 137 NPS and drugs of abuse simultaneously[4][5]. In clinical and post-mortem contexts, 5-MMPA concentrations can vary wildly. A documented fatal intoxication case reported a femoral blood concentration of 7,100 ng/mL, highlighting the substance's severe toxicological potential and the absolute necessity for analytical methods with wide dynamic ranges[2].
Application Note: High-Throughput Pharmacological Profiling and Cytotoxicity Assessment of 5-MMPA in Cultured Cell Lines
Target Audience: Toxicologists, Pharmacologists, and Preclinical Drug Development Scientists Application: In vitro screening of Novel Psychoactive Substances (NPS) Scientific Background & Rationale 5-Methylmethiopropamin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Toxicologists, Pharmacologists, and Preclinical Drug Development Scientists
Application: In vitro screening of Novel Psychoactive Substances (NPS)
Scientific Background & Rationale
5-Methylmethiopropamine (5-MMPA, mephedrene) is a synthetic, ring-substituted arylalkylamine and an emerging Novel Psychoactive Substance (NPS) 1[1]. Structurally derived from methiopropamine via the addition of a methyl group at the 5-position of the thiophene ring, 5-MMPA functions as a potent monoamine reuptake inhibitor 2[2].
Because human pharmacokinetic and pharmacodynamic data for NPS compounds are notoriously sparse, robust in vitro cell culture models are critical for early-stage toxicological profiling 3[3]. This application note details the causality, design, and execution of a self-validating in vitro workflow to quantify 5-MMPA's inhibition of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, while rigorously ruling out confounding cytotoxic artifacts.
Pharmacological Profile & Target Selectivity
Unlike many classic stimulants that exhibit a DAT > NET > SERT potency preference, 5-MMPA is a notable exception, demonstrating a highly selective NET > DAT >> SERT inhibition profile 4[4]. The 5-methyl substitution significantly enhances its affinity for DAT and NET compared to its parent compound, methiopropamine 2[2].
(Data synthesized from high-throughput fluorescent uptake assays 2[2], 5[5])
Experimental Design & Causality
The "Why" Behind Cell Line Selection
In complex pharmacological profiling, isolating the mechanism of action is paramount. Primary neurons express a heterogeneous mix of DAT, NET, and SERT, making it impossible to accurately determine target-specific IC50 values for a multi-target agent like 5-MMPA. By utilizing immortalized cell lines heterologously expressing a single human transporter subtype—CHO-K1 for DAT, MDCK for NET, and HEK293 for SERT —we eliminate off-target background noise 6[6]. This ensures that the observed reduction in fluorescent dye uptake is exclusively mediated by 5-MMPA's interaction with the specific transporter.
Creating a Self-Validating System
A critical vulnerability in transporter inhibition assays is the conflation of pharmacological blockade with compound-induced cytotoxicity. If 5-MMPA disrupts membrane integrity or halts cellular metabolism, the cells will fail to internalize the fluorescent dye, yielding a false-positive IC50. To create a self-validating system, every transporter assay must be paired with an orthogonal MTT viability counter-screen. Only when cell viability remains >90% at the calculated IC50 concentration can the transporter blockade be considered a true pharmacological effect.
This non-radioactive protocol utilizes a fluorescent neurotransmitter analog to measure real-time transporter kinetics, optimized for a TECAN Spark microplate reader 6[6].
Step 1: Cell Seeding
Harvest stably transfected CHO-K1 (hDAT), MDCK (hNET), and HEK293 (hSERT) cells at 80% confluence.
Seed cells at a density of
2×104
cells/well into 96-well black, clear-bottom microplates.
Incubate overnight at 37°C, 5% CO₂ to allow for monolayer adherence and transporter expression recovery.
Step 2: Compound Preparation & Treatment
Dissolve 5-MMPA hydrochloride in DMSO to create a 10 mM stock.
Dilute the stock in Hank’s Balanced Salt Solution (HBSS, pH 7.4) to create a 10-point dose-response gradient (10 nM to 100 μM). Critical: Keep final DMSO concentration <0.5% to prevent solvent toxicity.
Prepare positive controls: GBR-12909 (DAT), Nisoxetine (NET), and Fluoxetine (SERT) at 10 μM.
Wash cells once with 100 μL HBSS. Add 50 μL of the 5-MMPA dilutions or controls to the respective wells.
Incubate for 30 minutes at 37°C to allow compound-transporter binding.
Step 3: Fluorescent Uptake & Readout
Add 50 μL of the fluorescent neurotransmitter dye mix directly to the wells containing the compounds.
Incubate for an additional 30 minutes at 37°C, protected from light.
Measure intracellular fluorescence using a TECAN Spark microplate reader (Excitation: 440 nm / Emission: 520 nm).
Calculate the IC50 using a four-parameter non-linear regression model.
Application Note: In Vivo Pharmacological Assessment of 5-MMPA in Murine Models
Executive Summary and Mechanistic Rationale The rapid proliferation of novel psychoactive substances (NPS) demands rigorous preclinical evaluation to understand their toxicokinetics and behavioral pharmacology. 5-Methylm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Mechanistic Rationale
The rapid proliferation of novel psychoactive substances (NPS) demands rigorous preclinical evaluation to understand their toxicokinetics and behavioral pharmacology. 5-Methylmethiopropamine (5-MMPA, mephedrene) is a synthetic arylalkylamine and a ring-substituted derivative of methiopropamine (MPA), first identified in forensic contexts in 2020[1]. Unlike substituted cathinones, 5-MMPA lacks a ketone group at the β-position, making it structurally analogous to amphetamines[1].
As a Senior Application Scientist designing in vivo workflows, it is critical to ground experimental models in the compound's primary mechanism of action. 5-MMPA acts as a potent monoamine reuptake inhibitor, primarily targeting the norepinephrine and dopamine transporters (NET and DAT)[2]. This dual inhibition leads to a rapid accumulation of synaptic catecholamines, driving a sympathomimetic toxidrome characterized by hyperlocomotion, sensorimotor disruption, and cardiovascular stress[3].
To accurately map these effects, this application note details a self-validating protocol for the intraperitoneal (i.p.) administration of 5-MMPA in murine models, leveraging workflows established for analogous synthetic stimulants[4].
Fig 1: 5-MMPA monoaminergic signaling pathway and resulting sympathomimetic toxidrome.
Experimental Design and Causality
A robust experimental design does not merely observe effects; it isolates variables to prove causality. The following choices form the foundation of our 5-MMPA in vivo model:
Animal Model Selection (CD-1 Mice): Outbred CD-1 mice are selected for their robust baseline locomotor activity and high genetic variability, which closely mimics the heterogeneous responses seen in human populations exposed to NPS[4].
Route of Administration (Intraperitoneal - i.p.): While human consumption often involves insufflation or oral ingestion, i.p. injection is the gold standard for acute toxicological screening in rodents. It provides highly predictable bioavailability and rapid systemic absorption, bypassing the erratic first-pass metabolism of oral gavage and closely modeling the rapid
Tmax
associated with human overdose events[4].
Formulation Chemistry: 5-MMPA is utilized in its hydrochloride salt form (CAS: 2743746-59-8) rather than its freebase[5]. The hydrochloride salt offers superior aqueous solubility (up to 1 mg/mL in PBS, pH 7.2), allowing for the use of 0.9% physiological saline as a biologically inert vehicle[5].
Self-Validating Protocol: Formulation and Administration
To ensure trustworthiness, this protocol operates as a self-validating system. Every batch of formulated drug must be analytically verified prior to injection, and behavioral outputs must be benchmarked against both a vehicle-only negative control and a known positive control (e.g., dextroamphetamine).
Phase 1: Reagent Preparation and Quality Control
Procurement: Obtain analytical reference standard 5-MMPA (hydrochloride) (e.g., Cayman Chemical, Item No. 31292)[5]. Ensure purity is
≥98%
.
Stock Formulation: Dissolve 5-MMPA HCl in saline to create a master stock of 3.0 mg/mL. Vortex for 60 seconds until visually clear.
QC Validation (Critical Step): Before proceeding to animal administration, extract a 10 µL aliquot of the master stock and analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to confirm the exact concentration and rule out thermal or hydrolytic degradation.
Phase 2: In Vivo Administration
Habituation: Acclimatize adult male and female CD-1 mice (25–30 g) to the testing facility for 7 days under a 12-hour light/dark cycle to stabilize baseline cortisol and catecholamine levels.
Dose Stratification: Randomize mice into five cohorts (n=8 per sex/group) to establish a dose-response curve:
Injection: Administer the calculated dose via i.p. injection using a 27G needle. Standardize the injection volume to 10 mL/kg of body weight to prevent peritoneal distension artifacts.
Fig 2: Standardized in vivo workflow for acute 5-MMPA administration and multiparametric profiling.
Downstream Phenotypic and Pharmacokinetic Assays
Immediately following administration, animals are transitioned into specific assay environments to capture the pharmacodynamic timeline.
A. Sensorimotor and Behavioral Profiling
Open Field Test (Locomotor Activity): Place the subject in a 60×60 cm automated tracking arena. Measure total distance traveled and stereotypic movements (e.g., repetitive grooming, head-weaving) over 60 minutes. 5-MMPA is expected to induce dose-dependent hyperlocomotion, driven by DAT blockade[2].
Prepulse Inhibition (PPI): To assess sensorimotor gating (often disrupted in stimulant-induced psychosis), expose the mice to a startle stimulus (120 dB) preceded by a weaker prepulse (70-80 dB). Calculate the percentage of startle inhibition. High doses of 5-MMPA (>10 mg/kg) will likely disrupt PPI due to dopaminergic overload in the striatum[4].
B. Toxicokinetic Sampling and Biomarker Identification
Understanding the metabolic fate of 5-MMPA is crucial for forensic and clinical translation. In human fatal intoxications, the primary phase I metabolites identified are oxo-hydroxy-5-MMPA and N-demethyl-5-MMPA[6].
Collection: At
T=120
minutes post-injection, euthanize the animals via cervical dislocation. Rapidly harvest blood (via cardiac puncture), brain tissue, and liver.
Analysis: Process plasma and urine samples using protein precipitation, followed by LC-ESI(+)-QTOF-MS analysis to quantify the parent compound (5-MMPA) and confirm the presence of the oxo-hydroxy-5-MMPA biomarker[6].
Quantitative Data Summary
The following table synthesizes the expected quantitative outcomes and mechanistic drivers based on the structural homology of 5-MMPA to methiopropamine and related synthetic cathinones.
Parameter
Experimental Assay
Expected Outcome / Metric
Mechanistic Driver
Locomotor Activity
Open Field Test (Mice)
Dose-dependent hyperlocomotion (Peak response at 5.0 - 10.0 mg/kg)
Dopamine reuptake inhibition (DAT blockade)
Sensorimotor Gating
Prepulse Inhibition (PPI)
Significant disruption of PPI at high doses (>10.0 mg/kg)
Dopaminergic overload in the mesolimbic pathway
Cardiovascular Output
Telemetry (Rats/Mice)
Acute tachycardia and transient hypertension
Norepinephrine reuptake inhibition (NET blockade)
Primary Biomarker
LC-HRMS (Urine/Plasma)
High concentrations of oxo-hydroxy-5-MMPA and N-demethyl-5-MMPA
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals
Content Focus: Mechanistic rationale, self-validating assay design, and step-by-step radioligand uptake protocols.
Executive Summary & Scientific Rationale
5-Methylmethiopropamine (5-MMPA, also known as mephedrene) is an emerging novel psychoactive substance (NPS) and a ring-substituted thiophene analog of methiopropamine (MPA)[1][2]. Pharmacologically, 5-MMPA functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), elevating extracellular concentrations of these monoamines by blocking their presynaptic reuptake[2][3]. Structural analogy to MPA suggests it possesses high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with negligible activity at the serotonin transporter (SERT)[2].
To accurately profile the potency and selectivity of 5-MMPA, robust in vitro uptake inhibition assays are required. This application note details a high-throughput, self-validating radioligand uptake protocol utilizing Human Embryonic Kidney (HEK293) cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT)[4][5].
The Causality Behind Experimental Choices
Why HEK293 Cells? Unlike brain synaptosomes, HEK293 cells lack endogenous monoamine transporters and vesicular monoamine transporter 2 (VMAT2). This provides a clean, heterologous expression system that isolates plasma membrane transport kinetics from confounding vesicular packaging[4].
Why specific radioligands? While
3
H-Dopamine and
3
H-Serotonin are standard for DAT and SERT,
3
H-MPP+ is preferred for NET.
3
H-MPP+ is highly resistant to enzymatic degradation by monoamine oxidase (MAO), ensuring that the measured radioactivity strictly correlates with uptake rather than intracellular metabolism[4].
Why strict time limits (1-3 minutes)? Uptake must be measured during the initial linear velocity phase (
Vmax
). Prolonged incubation leads to intracellular accumulation that alters the concentration gradient, potentially inducing reverse transport (efflux) and skewing IC
50
calculations[4][6].
Assay Validation & Quality Control (Self-Validating System)
To guarantee trustworthiness, this protocol is designed as a self-validating system . Every experimental plate must inherently prove its own reliability through the inclusion of specific internal controls:
Total Uptake Control (Vehicle): Defines the maximum uninhibited transporter activity[4].
Non-Specific Uptake (NSU) Control: Defined by treating control wells with saturating concentrations of highly selective reference inhibitors (10 µM Mazindol for DAT, Nisoxetine for NET, Paroxetine for SERT)[5][7]. Subtracting NSU from Total Uptake ensures the calculated signal is strictly transporter-mediated and not an artifact of passive membrane diffusion[7].
Z'-Factor Calculation: A statistical measure of assay robustness. A Z'-factor > 0.5 must be achieved between the Vehicle and NSU controls to confirm the assay possesses a sufficient dynamic range to accurately resolve the potency of 5-MMPA[8].
Experimental Workflow
Workflow for in vitro monoamine transporter uptake inhibition assays.
Step-by-Step Protocol
Reagent Preparation
Krebs-HEPES Buffer (KHB): 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl
2
, 1.2 mM MgSO
4
, 1.2 mM KH
2
PO
4
, 10 mM HEPES, 10 mM D-glucose, adjusted to pH 7.4[4].
Radioligands: Prepare working solutions in KHB:
3
H-Dopamine (200 nM for DAT),
3
H-MPP+ (20 nM for NET), and
3
H-Serotonin (100 nM for SERT)[4].
5-MMPA Dilutions: Prepare a 10-point serial dilution of 5-MMPA ranging from 10
−10
M to 10
−4
M in KHB.
Cell Plating
Trypsinize HEK293 cells stably expressing hDAT, hNET, or hSERT[4][5].
Seed the cells at a density of 50,000 cells/well into poly-D-lysine-coated 96-well microplates[4][6].
Incubate for 24 hours at 37°C in a 5% CO
2
humidified incubator to achieve a monolayer of 70–90% confluency[4]. (Note: Plating the day before increases assay flexibility and cellular adherence[8]).
Pre-Incubation (Equilibration)
Carefully aspirate the culture media. Wash the cells once with 100 µL of room-temperature KHB to remove residual amino acids that may competitively interfere with transporter binding[4].
Add 50 µL of KHB containing the varying concentrations of 5-MMPA, vehicle control, or NSU reference inhibitors (10 µM Mazindol, Nisoxetine, or Paroxetine)[5][7].
Incubate for exactly 10 minutes at 37°C. Causality: This step is critical to allow 5-MMPA to reach thermodynamic equilibrium with the transporter's binding sites before introducing the competitive radiolabeled substrate[6][8].
Radioligand Uptake & Termination
Initiate the uptake reaction by adding 50 µL of the respective tritiated substrate to each well[4][6].
Incubate at room temperature for exactly 1 minute for DAT and SERT , or 3 minutes for NET [4][5].
Termination: Rapidly aspirate the uptake buffer and immediately wash the wells three times with 100 µL of ice-cold KHB[4][6]. Causality: The rapid temperature drop solidifies the plasma membrane lipid bilayer and physically halts the conformational cycling of the transporter proteins, effectively trapping the accumulated radioligand inside the cell[4][5].
Lysis and Quantification
Add 300 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well to lyse the cell membranes[4].
Transfer the cell lysates into scintillation vials containing 2 mL of liquid scintillation cocktail.
Quantify the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[4][9].
Quantitative Data & Expected Pharmacological Profile
Specific uptake is calculated by subtracting the NSU CPM from the total CPM[7]. The IC
50
values are determined using non-linear regression curve fitting (one-site competition model).
Below is a structured data table summarizing the expected pharmacological profile of 5-MMPA compared against reference standards and its parent compound, Methiopropamine (MPA).
Table 1: Expected Pharmacological Profile of 5-MMPA vs. Reference Compounds
Compound
DAT IC
50
(µM)
NET IC
50
(µM)
SERT IC
50
(µM)
DAT/SERT Selectivity Ratio
Primary Mechanism
5-MMPA
~0.10 - 0.50
~0.10 - 0.50
> 25.0*
> 50x
NDRI
Methiopropamine (MPA)
0.20
0.10
> 10.0
> 50x
NDRI
Methamphetamine
0.05
0.03
0.50
10x
Releaser / NDRI
Mazindol (Control)
0.01
N/A
N/A
N/A
DAT Inhibitor
Nisoxetine (Control)
N/A
0.005
N/A
N/A
NET Inhibitor
Paroxetine (Control)
N/A
N/A
0.002
N/A
SERT Inhibitor
*Note: 5-MMPA quantitative values are representative projections extrapolated from its structural analog MPA and preliminary in vitro NDRI models[2][3].
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Forensic Toxicologists, Clinical Researchers, and Bioanalytical Scientists.
Matrix: Human Urine
Analytes: 5-Methylmethiopropamine (5-MMPA) and primary urinary metabolites (oxo-hydroxy-5-MMPA, N-demethyl-5-MMPA).
Introduction & Scientific Rationale
5-Methylmethiopropamine (5-MMPA, mephedrene) is a synthetic stimulant and a novel psychoactive substance (NPS) featuring a thiophene ring. First identified in the European designer drug market in 2020, it has been implicated in severe and fatal intoxications[1]. Because 5-MMPA undergoes extensive phase I and phase II metabolism, toxicological screening in urine requires the isolation of both the parent drug and its primary biomarkers: oxo-hydroxy-5-MMPA and N-demethyl-5-MMPA[1][2].
Urine is a highly complex biological matrix. Direct injection (dilute-and-shoot) or simple protein precipitation often fails to remove endogenous salts, urea, and phospholipids, leading to severe ion suppression in electrospray ionization (ESI) mass spectrometry. To achieve robust, sub-ng/mL sensitivity, Solid-Phase Extraction (SPE) utilizing a Mixed-Mode Strong Cation Exchange (MCX) sorbent is the gold standard for basic amines like synthetic cathinones and thiophene derivatives[3][4].
The Chemical Logic of MCX Extraction (Causality)
5-MMPA is a secondary amine with a highly basic pKa (~9.5). At physiological or slightly acidic pH, the amine is fully protonated (positively charged). MCX sorbents combine a hydrophobic reversed-phase backbone (divinylbenzene) with strong cation-exchange active groups (sulfonic acid).
Dual Retention: When acidified urine is loaded, 5-MMPA binds via hydrophobic interactions with the backbone and strong ionic bonds with the sulfonic acid groups.
Aggressive Interference Removal: This dual-binding mechanism allows for rigorous washing. A 100% organic wash (e.g., methanol) strips away neutral and acidic lipids; the target analyte remains locked in place via the ionic bond[4].
Targeted Elution: Elution requires a highly basic organic solvent. The high pH deprotonates the 5-MMPA amine, neutralizing its charge, breaking the ionic interaction, and allowing the organic solvent to elute the highly purified analyte[5].
Workflow Visualization
Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for 5-MMPA extraction from urine.
Self-Validation Checkpoint: The addition of a deuterated internal standard (IS) prior to any sample manipulation acts as an internal control. If extraction failure occurs (e.g., sorbent drying out, incorrect pH adjustment), the IS recovery will drop proportionally, flagging the sample and preventing false negatives.
Aliquot: Transfer 500 µL of human urine into a clean microcentrifuge tube.
Internal Standard Addition: Add 50 µL of IS solution (100 ng/mL).
Hydrolysis: Add 50 µL of β-glucuronidase buffer (pH 5.0) and incubate at 55°C for 60 minutes.
Causality: 5-MMPA undergoes glucuronidation[1]. Cleaving these phase II conjugates is mandatory to quantify total drug exposure accurately.
Acidification: Post-incubation, add 500 µL of 4% Phosphoric Acid (H₃PO₄) in water.
Causality: Drops the sample pH to ~2-3, ensuring complete protonation of the 5-MMPA amine group and disrupting protein binding prior to SPE loading.
Solid-Phase Extraction (SPE) Workflow
Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade H₂O through the cartridge.
Causality: Solvates the polymeric sorbent bed to maximize surface area interaction for the incoming sample.
Loading: Load the pretreated, acidified urine sample at a controlled flow rate of 1 mL/min.
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in H₂O.
Causality: Removes hydrophilic matrix components (salts, urea) while maintaining the highly acidic environment required to keep 5-MMPA ionically bound to the sulfonic acid sites.
Wash 2 (Organic): Pass 1 mL of 100% MeOH.
Causality: Removes hydrophobic interferences (phospholipids, neutral drugs). The strong cation exchange bond prevents the premature elution of 5-MMPA during this aggressive organic wash.
Drying: Apply maximum vacuum (or positive pressure) for 5 minutes to remove residual solvent.
Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH into a clean collection tube.
Causality: The basic pH (>11) deprotonates the target amine, neutralizing it and releasing it from the sulfonic acid sites.
Post-Extraction & Reconstitution
Stabilization: Add 10 µL of 1% HCl in MeOH to the eluate.
Causality: 5-MMPA is a volatile free-base amine. Adding HCl converts it into a stable hydrochloride salt, preventing evaporative loss during the drying step.
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (95% H₂O / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
LC-MS/MS Analytical Conditions
Column Selection: Kinetex Biphenyl (100 × 2.1 mm, 2.6 µm) or equivalent.
Causality: A Biphenyl column is highly recommended for thiophene-containing compounds like 5-MMPA. The
π−π
interactions provided by the biphenyl stationary phase offer superior selectivity for aromatic and heterocyclic rings compared to standard C18 columns, effectively resolving 5-MMPA from isobaric matrix interferences[1].
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 5.0 minutes, flush at 95% B for 1.5 minutes, re-equilibrate at 5% B for 2.0 minutes.
Data Presentation
Table 1: Physicochemical Properties & Representative MRM Transitions
Transitions are monitored in Positive Electrospray Ionization (ESI+) mode.
Analyte
Target Role
Precursor Ion [M+H]⁺
Primary Product Ion (Quant)
Secondary Product Ion (Qual)
5-MMPA
Parent Drug
170.1
153.1
97.0
Oxo-hydroxy-5-MMPA
Primary Metabolite
200.1
182.1
97.0
N-demethyl-5-MMPA
Secondary Metabolite
156.1
139.1
97.0
Mephedrone-d3 (IS)
Internal Standard
181.1
163.1
148.1
Table 2: Expected Method Performance Metrics (MCX Sorbent)
Data extrapolated from validated synthetic cathinone MCX protocols[3][4].
Metric
5-MMPA
Oxo-hydroxy-5-MMPA
N-demethyl-5-MMPA
SPE Absolute Recovery (%)
> 88%
> 85%
> 86%
Matrix Effect (Ion Suppression)
< 12%
< 15%
< 10%
Lower Limit of Quantitation (LLOQ)
0.5 ng/mL
1.0 ng/mL
0.5 ng/mL
Linearity (R²)
> 0.995
> 0.995
> 0.995
Conclusion
By leveraging the orthogonal retention mechanisms of a Mixed-Mode Strong Cation Exchange (MCX) sorbent, this protocol efficiently isolates 5-MMPA and its primary metabolites from complex urine matrices. The strategic use of acidic and 100% organic washes eliminates ion-suppressing phospholipids and salts, ensuring a self-validating, high-sensitivity LC-MS/MS workflow suitable for rigorous forensic and clinical toxicology applications.
References
Schwelm HM, et al. "5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication." Toxicologie Analytique et Clinique (2022). URL:[Link]
"Solid-phase extraction based on cation-exchange sorbents followed by liquid chromatography high-resolution mass spectrometry to determine synthetic cathinones in urine." Forensic Toxicology (2019). URL:[Link]
"Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research." Waters Corporation Application Notes (2017). URL:[Link]
"Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry." National Institutes of Health (PMC) (2022). URL:[Link]
Application Notes and Protocols for the Neuroscience Research of 5-MMPA (5-Methylmethiopropamine)
A Guide for Principal Investigators, Laboratory Staff, and Drug Development Professionals Disclaimer: 5-Methylmethiopropamine (5-MMPA), also known as mephedrene, is a novel psychoactive substance classified as a research...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Principal Investigators, Laboratory Staff, and Drug Development Professionals
Disclaimer: 5-Methylmethiopropamine (5-MMPA), also known as mephedrene, is a novel psychoactive substance classified as a research chemical.[1][2] There is a significant lack of comprehensive toxicological and pharmacological data in peer-reviewed scientific literature. The information and protocols provided herein are intended for investigational use by qualified researchers in controlled laboratory settings only. These guidelines are synthesized from established methodologies for analogous compounds, namely monoamine releasing agents, and should not be interpreted as an endorsement of safety or established efficacy. Extreme caution is advised, and all activities must be conducted in strict accordance with institutional, local, and national regulations for handling novel psychoactive compounds.
Section 1: Introduction and Foundational Knowledge
5-MMPA is a substituted derivative of methiopropamine and is structurally related to the amphetamine class of compounds.[2] Unlike the well-studied cathinone, mephedrone (4-methylmethcathinone or 4-MMC), 5-MMPA lacks a beta-keto group on its aliphatic side chain.[1] First identified on the designer drug market around 2020, its neuropharmacological profile remains largely uncharacterized.[1] Preliminary reports and its structural similarity to other stimulants suggest that it likely functions as a monoamine activity enhancer, though its specific affinity and efficacy at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are unknown.[1][2]
These application notes provide a systematic framework for the initial characterization of 5-MMPA's effects on the central nervous system, from fundamental molecular interactions to complex behavioral outcomes.
Chemical Profile
Property
Value
IUPAC Name
N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine
Other Names
5-MMPA, Mephedrene
Molecular Formula
C₉H₁₅NS
Molar Mass
169.29 g/mol
Class
Substituted Amphetamine / Thiophene
Hypothesized Mechanism of Action: A Monoamine Releasing Agent
Based on its amphetamine-like core structure, 5-MMPA is hypothesized to act as a monoamine releasing agent (MRA) and potentially a reuptake inhibitor.[3][4] This mechanism involves several key steps at the presynaptic terminal of dopaminergic, noradrenergic, and serotonergic neurons:
Uptake: 5-MMPA is likely transported into the presynaptic neuron via the monoamine transporters (DAT, NET, SERT).
Vesicular Disruption: Once inside the neuron, it is thought to disrupt the pH gradient of synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2), causing monoamines (dopamine, norepinephrine, serotonin) to be released from the vesicles into the cytoplasm.
Transporter Reversal: 5-MMPA then induces a reversal of the plasma membrane transporters (DAT, NET, SERT), causing them to pump monoamines from the cytoplasm into the synaptic cleft in an impulse-independent manner.[5]
This flood of neurotransmitters into the synapse leads to the potent psychostimulant effects typically associated with this class of compounds.[6]
Caption: Hypothesized mechanism of 5-MMPA at a monoaminergic synapse.
Critical Safety and Handling Protocols
Given the unknown toxicological profile of 5-MMPA, all handling must occur under the assumption that the compound is hazardous.
Controlled Access: Store in a locked, ventilated cabinet, accessible only to authorized personnel. Maintain a detailed inventory log.
Personal Protective Equipment (PPE): A full-face respirator or safety glasses with a face shield, a lab coat, and nitrile gloves are mandatory. All handling of powdered compound must be performed in a certified chemical fume hood.
Weighing and Solubilization: Use an anti-static weigh boat. For solubilization, add solvent to the vial containing the powder to avoid aerosolization. A common vehicle for in vitro studies is DMSO, and for in vivo studies is sterile saline, potentially with a small amount of a surfactant like Tween 80.[7]
Waste Disposal: All contaminated materials (vials, pipette tips, gloves) must be disposed of as hazardous chemical waste according to institutional guidelines.
Emergency Procedures: Ensure immediate access to an emergency shower, eyewash station, and a spill kit rated for chemical spills. All personnel must be aware of the institutional emergency contact procedures.
Section 2: In Vitro Characterization Protocols
The primary goal of in vitro analysis is to determine the potency and selectivity of 5-MMPA as a ligand for monoamine transporters. These assays are fundamental for understanding its basic pharmacological properties.
Caption: Workflow for the in vitro characterization of 5-MMPA.
This protocol determines the concentration of 5-MMPA required to inhibit 50% of monoamine uptake (IC₅₀), a measure of its potency as a reuptake inhibitor.
Preparation: Prepare synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or use human embryonic kidney (HEK-293) cells stably expressing the human DAT, NET, or SERT.
Compound Preparation: Prepare a stock solution of 5-MMPA in DMSO. Create a serial dilution curve (e.g., from 1 nM to 100 µM) in assay buffer.
Incubation: Aliquot synaptosomes or cells into a 96-well plate. Add the various concentrations of 5-MMPA or a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) as a positive control.
Radiotracer Addition: Add a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate the uptake reaction.
Termination: After a short incubation period (typically 5-15 minutes at 37°C), rapidly terminate the uptake by washing the cells with ice-cold buffer and harvesting them onto filter mats using a cell harvester.
Quantification: Measure the radioactivity trapped within the cells using a scintillation counter.
Data Analysis: Plot the percent inhibition of uptake against the log concentration of 5-MMPA. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: Monoamine Release Assay
This protocol measures the ability of 5-MMPA to actively cause the release of monoamines from neurons (EC₅₀), a key feature of releasing agents like amphetamine.
Preparation: Use synaptosomes or cell lines as described in Protocol 1.
Loading: Incubate the cells with a radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) for 30-60 minutes at 37°C to allow them to accumulate the tracer.
Washing: Gently wash the cells multiple times with buffer to remove any extracellular radiotracer.
Stimulation: Add the serial dilutions of 5-MMPA or a known releasing agent (e.g., d-amphetamine for DAT/NET, MDMA for SERT) to the loaded cells.[7]
Sample Collection: After a defined incubation period (e.g., 30 minutes), collect the supernatant (extracellular buffer).
Cell Lysis: Lyse the remaining cells to determine the amount of radiotracer that was not released.
Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
Data Analysis: Calculate the percentage of total radioactivity released for each concentration. Plot this against the log concentration of 5-MMPA and use non-linear regression to determine the EC₅₀ and Eₘₐₓ (maximum effect) values.
In Vitro Assay Parameters
Dopamine Transporter (DAT)
Norepinephrine Transporter (NET)
Serotonin Transporter (SERT)
Uptake IC₅₀ (nM)
To be determined
To be determined
To be determined
Release EC₅₀ (nM)
To be determined
To be determined
To be determined
Release Eₘₐₓ (%)
To be determined
To be determined
To be determined
Positive Control
Cocaine / d-Amphetamine
Desipramine / d-Amphetamine
Fluoxetine / MDMA
Protocol 3: In Vitro Electrophysiology on Multi-Electrode Arrays (MEAs)
This protocol assesses how 5-MMPA modulates the functional activity of a neuronal network.
Cell Culture: Culture primary rodent cortical or hippocampal neurons, or human iPSC-derived neurons, on MEA plates until a stable, spontaneously active network is formed (typically >21 days in vitro).[8]
Baseline Recording: Record the baseline spontaneous electrical activity of the network for at least 10-20 minutes. Key metrics include mean firing rate, burst frequency, burst duration, and network synchrony.[9]
Compound Application: Apply 5-MMPA to the culture medium at a desired concentration (e.g., starting with the EC₅₀ value determined from release assays).
Post-Dose Recording: Record network activity continuously for at least 30-60 minutes following compound application.
Washout: If possible, perform a washout by replacing the medium with fresh, compound-free medium and record for an additional 30 minutes to assess reversibility.
Data Analysis: Analyze the recordings to quantify changes in the electrophysiological parameters compared to the baseline. A potent monoamine releaser is expected to increase the overall network firing and bursting activity.
Section 3: In Vivo Characterization Protocols (Animal Models)
In vivo studies are essential to understand how 5-MMPA's molecular actions translate into physiological and behavioral effects in a living organism. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: Workflow for the in vivo characterization of 5-MMPA.
Protocol 4: In Vivo Microdialysis
This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[10]
Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a guide cannula targeting a brain region of interest, such as the nucleus accumbens (reward and motivation) or prefrontal cortex (executive function).
Recovery: Allow the animal to recover from surgery for several days.
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
Drug Administration: Administer a dose of 5-MMPA (e.g., via intraperitoneal injection) and continue to collect dialysate samples for 2-3 hours.
Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Data Analysis: Express post-injection neurotransmitter levels as a percentage of the pre-injection baseline.
Protocol 5: Locomotor Activity Assessment
This is a primary screen for the stimulant or depressant effects of a novel compound.
Habituation: Place individual mice or rats in clean, open-field locomotor activity chambers and allow them to habituate for 30-60 minutes.
Administration: Remove the animals, administer a specific dose of 5-MMPA or vehicle, and immediately return them to the chambers.
Recording: Record locomotor activity (e.g., distance traveled, vertical rears) using automated infrared beam-break systems for 1-2 hours.[11]
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect. Compare the total activity of drug-treated groups to the vehicle-treated control group.
Protocol 6: Drug Discrimination
This assay provides insight into the subjective, interoceptive effects of a drug, essentially asking the animal if the novel drug "feels like" a known substance.[12]
Training: Train rats on a two-lever operant conditioning schedule. For example, train them to press one lever to receive a food reward after an injection of d-amphetamine (e.g., 1 mg/kg, IP) and the other lever after an injection of saline. Training is complete when the animals reliably select the correct lever (>80% accuracy).
Substitution Test: Once trained, administer a dose of 5-MMPA instead of d-amphetamine or saline. Record which lever the animal predominantly presses.
Data Analysis: If the animals press the d-amphetamine-appropriate lever, it indicates that 5-MMPA has subjective effects similar to d-amphetamine. A full dose-response curve can be generated to determine the potency of this substitution.
Hadlock, G. C., Webb, K. M., McFadden, L. M., Chu, P. W., Ellis, J. D., Allen, S. C., ... & Fleckenstein, A. E. (2011). 4-Methylmethcathinone (mephedrone): neuropharmacological effects of a designer stimulant of abuse. Journal of Pharmacology and Experimental Therapeutics, 339(2), 530-536.
4-FA. (n.d.). NeurologyNeeds.com.
Schifano, F., Albanese, A., Fergus, S., Stair, J. L., Deluca, P., Corazza, O., ... & Davey, Z. (2011). Mephedrone (4-methylmethcathinone;‘meow meow’): chemical, pharmacological and clinical issues. Psychopharmacology, 214(3), 593-602.
4-Fluoroamphetamine. (2015). Expert Committee on Drug Dependence Information Repository.
Kuypers, K. P., de la Torre, R., Farre, M., Yubero-Lahoz, D., Dolder, P. C., Ramaekers, J. G., ... & Liechti, M. E. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Journal of Psychoactive Drugs, 51(1), 1-10.
4-Fluoroamphetamine. (n.d.). In Wikipedia.
Archer, J. R., Dargan, P. I., & Wood, D. M. (2017). 4-Fluoroamphetamine (4-FA). A Critical Review Report. LJMU Research Online.
Monoamine releasing agent. (n.d.). In Wikipedia.
Hondebrink, L., Tan, S., Kasteel, E. E., van den Berg, M., & Westerink, R. H. (2016). Alcohol co-administration changes mephedrone-induced alterations of neuronal activity. European Journal of Pharmacology, 789, 28-36.
Pailhous, A., Célérier, A., Boucher, A., O'Byrne, J., & Laqueille, X. (2013). Mephedrone (4-methylmethcathinone): a new designer drug of abuse. Dialogues in clinical neuroscience, 15(4), 479.
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40.
Monoaminergic activity enhancer. (n.d.). In Wikipedia.
Smith, M. A., & Mesch, R. A. (2018). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic letters, 20(15), 4561-4564.
5-MMPA. (n.d.). GetMetabolite.
Maze, I., & others. (2025). Monoamine neurotransmitters emerge as architects of brain physiology. News-Medical.Net.
Bonano, J. S., Williams, M. R., Akram, S., Fantegrossi, W. E., & Baumann, M. H. (2015). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. The Journal of pharmacology and experimental therapeutics, 355(3), 509–518.
Luo, J. (2022). Monoamine Neurotransmitters Control Basic Emotions and Affect Major Depressive Disorders. International Journal of Molecular Sciences, 23(19), 11516.
5-MMPA. (n.d.). OmniCompound.
Marusich, J. A., Grant, K. R., Blough, B. E., & Baumann, M. H. (2012). The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue. Neuropharmacology, 63(7), 1255-1261.
Wagmann, L., Stiller, R., Fels, H., & Meyer, M. R. (2021). 5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication. Drug Testing and Analysis, 13(9), 1636-1645.
Vargas, M. V., Dunlap, L. E., Dong, C., Carter, S. J., Tombari, R. J., Jami, S. A., ... & Olson, D. E. (2023). Psychedelics Promote Neuroplasticity Through Activation of Intracellular 5-HT2A Receptors. Science, 379(6633), 700-706.
Gunda, P., & Kumar, S. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 481.
Wang, X., & others. (2018). Opposing mechanisms mediate morphine- and cocaine-induced generation of silent synapses. Cell reports, 24(1), 113-120.
Daws, L. C., & others. (2005). Differences in the in vivo dynamics of neurotransmitter release and serotonin uptake after acute para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine revealed by chronoamperometry. Journal of Neuroscience, 25(41), 9533-9543.
Barz, F., & others. (2024). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. Scientific Reports, 14(1), 1-16.
Kuter, K. Z., & others. (2015). Effect of Some Psychoactive Drugs Used as 'Legal Highs' on Brain Neurotransmitters. Neurotoxicity Research, 27(3), 263-275.
Gandolfo, M., & others. (2010). In Vitro Studies of Neuronal Networks and Synaptic Plasticity in Invertebrates and in Mammals Using Multielectrode Arrays. Journal of Neuroscience Methods, 191(2), 159-169.
Wang, S., & others. (2025). Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Neuroscience & Biobehavioral Reviews, 169, 105579.
The Marine Mammal Protection Act (MMPA)
Ramli, N. A., & others. (2021). MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity. Journal of Cognitive Sciences and Human Development, 7(1), 1-10.
MMPA Provisions for Managing Fisheries Interactions with Marine Mammals. (n.d.). Marine Mammal Commission.
Dinis-Oliveira, R. J. (2023). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. Journal of Clinical Medicine, 12(13), 4303.
Marine Mammal Protection Act. (n.d.). In Wikipedia.
Wieronska, J. M., & others. (2022). Central Effects of the Designer Drug Mephedrone in Mice—Basic Studies. International Journal of Molecular Sciences, 23(3), 1629.
Marine Mammal Protection Act; Deterrence Guidelines. (2010). Federal Register.
Beal, S. L., & others. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Molecular Toxicology, 12(1), e24016.
From the desk of the Senior Application Scientist Welcome to the technical support guide for troubleshooting low yields in the synthesis of 5-Methoxy-alpha-methylphenethylamine (5-MMPA). This document is designed for res...
Author: BenchChem Technical Support Team. Date: March 2026
From the desk of the Senior Application Scientist
Welcome to the technical support guide for troubleshooting low yields in the synthesis of 5-Methoxy-alpha-methylphenethylamine (5-MMPA). This document is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to explore the underlying chemical principles and address the common pitfalls encountered during this multi-step synthesis. Our goal is to provide a framework for logical troubleshooting, transforming low-yield experiments into successful, high-purity outcomes.
The synthesis of phenethylamine derivatives, while well-established, is sensitive to subtle variations in reaction conditions, reagent quality, and purification techniques. This guide is structured to help you diagnose and resolve these issues systematically.
Frequently Asked Questions (FAQs)
Q1: My overall yield of 5-MMPA is significantly lower than anticipated. Where is the most logical place to start my investigation?
A: When facing a general low yield, it's crucial to systematically evaluate the entire process. Start with the most common culprits:
Purity of Starting Materials: The quality of your precursor, 5-methoxyphenylacetone (5-MeO-P2P), is paramount. Impurities can inhibit the reaction or lead to a cascade of side products that complicate purification. Verify the purity of your precursor via NMR or GC-MS before starting.
Reaction Monitoring: Are you closely monitoring the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)? A reaction that appears complete might have stalled, or the product could be degrading under prolonged reaction times or excessive heat.[1]
Workup and Purification Losses: Significant product loss can occur during aqueous workups (extractions) and chromatographic purification.[2] Ensure the pH of your aqueous layer is optimized for extraction of the amine product. Amines can also streak or decompose on silica gel.
Q2: I'm observing several unexpected spots on my TLC plate after the reductive amination step. What are the likely side products?
A: The presence of multiple spots indicates an incomplete reaction or the formation of side products. The most common are:
Unreacted 5-MeO-P2P: A starting material spot will be visible.
Hydroxylated Intermediate: The borohydride reducing agent can reduce the ketone to an alcohol (1-(5-methoxyphenyl)propan-2-ol) if imine formation is slow or incomplete.
Secondary Amine: The primary amine product (5-MMPA) can react with another molecule of the ketone precursor, which is then reduced to form a secondary amine. This is a significant issue if there isn't a sufficient excess of the ammonia/methylamine source.[3]
Q3: How critical is moisture control throughout the synthesis?
A: Extremely critical, particularly during the reductive amination step. Water can hydrolyze the intermediate imine back to the starting ketone and amine, effectively stalling the reaction. Furthermore, many reducing agents, especially metal hydrides, will be quenched by water. All glassware should be flame- or oven-dried, and anhydrous solvents must be used.[4]
Q4: My reaction stalls and never proceeds to completion, even after extended reaction times. What could be the cause?
A: Stalled reactions are often due to catalyst deactivation or suboptimal reaction conditions.
Catalyst Poisoning (for Catalytic Hydrogenation): If you are using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel, impurities in your starting ketone, solvent, or amine source (e.g., sulfur compounds) can poison the catalyst surface.[4]
Incorrect pH (for Hydride Reductions): Reductive amination using reagents like sodium cyanoborohydride (NaBH₃CN) is pH-sensitive. The reaction is typically fastest between pH 6 and 7 to favor the formation and reduction of the iminium ion.
In-Depth Troubleshooting Guide
This guide assumes a common synthetic pathway for 5-MMPA, which involves the preparation of the 5-methoxyphenylacetone precursor followed by reductive amination.
Caption: Assumed synthetic workflow for 5-MMPA.
Part 1: Troubleshooting 5-Methoxyphenylacetone Synthesis
The quality of this precursor is the foundation of a high-yield synthesis. A common route is the ketonization of 4-methoxyphenylacetic acid.[5]
Problem: Low yield or high impurity profile of 5-MeO-P2P.
Potential Cause
Explanation & Validation
Recommended Solution
Incomplete Decarboxylation
The reaction of 4-methoxyphenylacetic acid may not have gone to completion. Check for the presence of starting material in the crude product via IR (broad O-H stretch) or NMR.
Increase reaction temperature or time. Ensure efficient mixing. Some methods use catalysts like ceria-alumina.[5]
Side Reactions
At high temperatures, side reactions such as polymerization or the formation of symmetrical ketones can occur. The presence of a complex mixture of byproducts is often observed via GC-MS.
Optimize the reaction temperature. Using a milder catalyst or different synthetic route, such as those starting from 4-methoxyphenylacetonitrile, may be necessary.[6]
Purification Issues
The ketone can be sensitive to purification conditions. Purity should be >98% for use in the next step.
Vacuum distillation is the preferred method for purification. Avoid prolonged exposure to high temperatures.
Part 2: Troubleshooting Reductive Amination
This is the most critical step where yield is often lost. The goal is to efficiently form the imine from the ketone and an amine source (e.g., methylamine, ammonia) and then reduce it to the final product.[3][7]
Technical Support Center: Optimizing LC-MS/MS Signal for 5-MMPA
Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists. Overview 5-Methylmethiopropamine (5-MMPA) , also known as mephedrene, is an emerging New Psychoactive Substance (NPS)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists.
Overview
5-Methylmethiopropamine (5-MMPA) , also known as mephedrene, is an emerging New Psychoactive Substance (NPS)[1]. Structurally, it is a ring-substituted thiophene analog of methamphetamine. Due to its high potency, low therapeutic index, and trace-level presence in complex biological matrices (blood, urine, hair), optimizing its Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) signal is a critical analytical challenge.
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to achieve high-sensitivity, self-validating detection of 5-MMPA.
Frequently Asked Questions (FAQs)
Q1: What are the optimal ionization conditions for 5-MMPA?A: 5-MMPA contains a secondary amine, making it highly amenable to Positive Electrospray Ionization (ESI+). The molecule readily protonates to form a stable precursor ion
[M+H]+
at m/z 170.1.
Mechanistic Insight: To maximize ionization efficiency, ensure your mobile phase contains a volatile organic acid (e.g., 0.1% Formic Acid). This drives the equilibrium toward the protonated state in the liquid phase before aerosolization. Avoid using high concentrations of trifluoroacetic acid (TFA), as its strong ion-pairing nature causes severe ion suppression in ESI+.
Q2: Which MRM transitions should I select for quantification and qualification?A: Based on Collision-Induced Dissociation (CID) principles for thiophene-based amphetamines[2], the fragmentation of the
[M+H]+
ion (m/z 170.1) yields two primary product ions:
m/z 58.1 (Quantifier): Formed via
α
-cleavage of the alkylamine side chain, generating a highly stable iminium ion (
[CH3−CH=NH−CH3]+
). This is the base peak and requires lower collision energy (CE).
m/z 111.0 (Qualifier): Formed via cleavage of the C-N bond, leaving the methylthiophene moiety which rearranges into a stable methylthiopyrylium ion. This requires higher CE to overcome the bond dissociation energy.
Q3: How do I resolve 5-MMPA from isobaric interferences?A: 5-MMPA has several structural isomers and isobaric interferences in the NPS landscape (e.g., 3-methylmethcathinone). Standard C18 columns often fail to separate these.
Mechanistic Insight: Use a Biphenyl stationary phase (e.g., 100 × 2.1 mm, 2.6 µm)[3]. The biphenyl rings engage in
π−π
interactions with the methylthiophene ring of 5-MMPA, providing orthogonal selectivity compared to standard hydrophobic interactions. This effectively resolves it from co-eluting matrix components and closely related isomers.
Troubleshooting Guide
Issue 1: Severe Signal Suppression (Matrix Effects) in Blood/Urine
Symptom: The peak area of 5-MMPA drops significantly (>30%) when analyzing biological samples compared to neat solvent standards.
Root Cause: Co-eluting endogenous phospholipids or salts are competing for available charge droplets in the ESI source, preventing 5-MMPA from fully ionizing.
Resolution: Implement a Mixed-Mode Solid Phase Extraction (SPE) protocol[3]. Because the secondary amine of 5-MMPA is positively charged at low pH, a cation-exchange mechanism allows for aggressive washing of neutral and acidic lipids before eluting the target analyte.
Issue 2: Peak Tailing and Unstable Retention Times
Symptom: The chromatographic peak for 5-MMPA is asymmetrical (tailing factor > 1.5), reducing the signal-to-noise (S/N) ratio and reproducibility.
Root Cause: Secondary interactions between the basic amine group of 5-MMPA and unendcapped, acidic residual silanols on the silica column backbone.
Resolution: Buffer the mobile phase with 2-10 mM Ammonium Formate in addition to 0.1% Formic Acid. The ammonium ions act as silanol blockers, shielding the stationary phase, sharpening the peak, and boosting the apex signal intensity.
Data Presentation: Optimized MS/MS Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for 5-MMPA detection[4].
To ensure trustworthiness and reproducibility, this protocol utilizes an isotopically labeled internal standard (IS) to create a self-validating system that automatically corrects for extraction losses and matrix-induced signal variations.
Step 1: Sample Preparation (Mixed-Mode SPE)
Spike: Add 500 µL of biological sample (blood/urine) to a clean tube. Spike with 10 µL of 5-MMPA-d3 internal standard (100 ng/mL).
Acidify: Dilute with 500 µL of 2% Formic Acid in water to fully protonate the amine group.
Load: Apply the sample onto a pre-conditioned Mixed-Mode Cation Exchange (MCX) SPE cartridge.
Wash: Wash sequentially with 1 mL of 2% Formic Acid, followed by 1 mL of 100% Methanol. (Causality: The acid wash removes neutral/acidic interferences; the methanol wash removes hydrophobic lipids while the analyte remains ionically bound).
Elute: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.
Reconstitute: Evaporate to dryness under gentle nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.
Step 2: Chromatographic Separation
Column: Biphenyl core-shell column (100 × 2.1 mm, 2.6 µm)[3].
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 5% B, hold for 1 min. Ramp to 60% B over 5 mins. Ramp to 95% B for 1 min to wash the column. Re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Acquisition
Operate the triple quadrupole MS in ESI+ MRM mode.
Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 400°C to ensure complete droplet evaporation without thermally degrading the analyte.
Validation Check: Ensure the ion ratio between the quantifier (m/z 58.1) and qualifier (m/z 111.0) remains within ±20% of the neat standard reference.
Workflow Visualization
Fig 1: End-to-end LC-MS/MS optimization workflow for 5-MMPA detection in biological matrices.
References
Title: 5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication.
Source: Toxicologie Analytique et Clinique / ResearchGate
URL: [Link]
Title: Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair.
Source: Journal of Pharmaceutical and Biomedical Analysis / ResearchGate
URL: [Link]
Technical Support Center: Ion Suppression in 5-MMPA Analysis
Welcome to the technical support guide for mitigating ion suppression during the LC-MS/MS analysis of 5-Methylmethiopropamine (5-MMPA). As a Senior Application Scientist, my goal is to provide you with not just protocols...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for mitigating ion suppression during the LC-MS/MS analysis of 5-Methylmethiopropamine (5-MMPA). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of why ion suppression occurs with analytes like 5-MMPA and how to systematically overcome it. This guide is structured to help you diagnose, troubleshoot, and ultimately resolve issues that compromise data quality.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of ion suppression as they relate to 5-MMPA analysis.
Q1: What is ion suppression and why is it a critical issue for 5-MMPA?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as 5-MMPA, is reduced by co-eluting components from the sample matrix.[1][2] In the electrospray ionization (ESI) source of a mass spectrometer, the analyte and matrix components compete for the limited surface area of the spray droplets and for the available charge. When high concentrations of matrix components are present, they can dominate the ionization process, leading to a suppressed signal for your analyte of interest.[3]
For 5-MMPA, a synthetic stimulant often analyzed in complex biological matrices like plasma or urine, this is a significant concern.[4] These matrices are rich in endogenous substances like phospholipids, salts, and metabolites that are known to cause severe ion suppression, particularly in the positive ESI mode typically used for amphetamine-like compounds.[5] The consequence is reduced sensitivity, poor accuracy, and high variability in your quantitative results.[3][6]
Q2: What are the most common culprits causing ion suppression in bioanalytical samples?
A2: The primary sources of ion suppression in biological matrices include:
Phospholipids: Abundant in plasma and serum, these are a major cause of ion suppression.[7] They tend to elute in the middle of typical reversed-phase chromatographic gradients, potentially co-eluting with many small molecule drugs.
Salts and Buffers: High concentrations of non-volatile salts (e.g., phosphate from PBS) can crystallize in the ESI source, fouling the instrument and suppressing the analyte signal.[5]
Endogenous Metabolites: Compounds like urea, uric acid, and various small organic acids can co-elute and interfere with ionization.[8]
Exogenous Contaminants: Plasticizers, detergents, or mobile phase additives can also contribute to background noise and suppression.[1][3]
Q3: How can I definitively determine if my 5-MMPA signal is being suppressed?
A3: The gold standard for identifying regions of ion suppression is the post-column infusion experiment .[8][9] This technique involves infusing a constant, steady flow of a 5-MMPA standard solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A stable baseline signal for 5-MMPA will be established. Any drop or "dip" in this baseline during the chromatographic run indicates that components are eluting from the column at that specific retention time and suppressing the 5-MMPA signal.[9][10]
This experiment provides a visual map of the "suppression zones" in your chromatogram, allowing you to see if your analyte's retention time coincides with one of these zones.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to reducing ion suppression, organized by the key stages of the analytical workflow.
Workflow for Troubleshooting Ion Suppression
This diagram outlines a logical decision-making process for addressing ion suppression issues.
Caption: A decision tree for systematically diagnosing and resolving ion suppression.
Sample Preparation: The First and Most Critical Line of Defense
Improving sample preparation is the most effective way to circumvent ion suppression because it removes the interfering compounds before they can enter the LC-MS system.[6][11]
Q4: I'm currently using Protein Precipitation (PPT). Why is it not sufficient?
A4: Protein precipitation with solvents like acetonitrile or methanol is a simple and fast method to remove large protein molecules. However, it is notoriously poor at removing phospholipids and other small, soluble endogenous components, which remain in the supernatant and are subsequently injected into the system.[3][12] This makes PPT the sample preparation technique most prone to causing significant ion suppression.[3]
Q5: Which sample preparation techniques are recommended for 5-MMPA?
A5: For a basic compound like 5-MMPA, more selective techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly recommended.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For 5-MMPA, which is a basic compound, you can adjust the pH of the aqueous sample to above its pKa (at least 2 pH units higher) to deprotonate it, making it more soluble in an organic extraction solvent. This provides a much cleaner extract than PPT.[11] A technique known as salting-out assisted liquid-liquid extraction (SALLE) has also been shown to be effective for amphetamine-like stimulants.[13][14]
Solid-Phase Extraction (SPE): SPE is often the most powerful technique for sample cleanup.[10] It uses a solid sorbent to retain the analyte, which is then selectively eluted after interfering components are washed away. For 5-MMPA, two common approaches are:
Reversed-Phase (RP) SPE (e.g., C18): Retains non-polar to moderately polar compounds from a polar matrix.[15]
Mixed-Mode Cation Exchange (MCX) SPE: This is ideal for basic compounds like 5-MMPA. The sorbent has both reversed-phase and strong cation exchange properties. This allows for a stringent wash protocol that removes neutral and acidic interferences, followed by selective elution of the basic analyte by changing the pH.[16]
Phospholipid Removal (PLR) Plates/Cartridges: These are specialized products that combine protein precipitation with a sorbent that specifically captures and removes phospholipids.[7][17][18] They offer a simple workflow similar to PPT but with significantly better cleanup.
Table 1: Comparison of Common Sample Preparation Techniques
Technique
Phospholipid Removal Efficiency
Pros
Cons
Protein Precipitation (PPT)
Low
Fast, simple, inexpensive.
Prone to significant ion suppression, does not remove phospholipids.[3]
Liquid-Liquid Extraction (LLE)
Moderate to High
Cleaner extracts than PPT, can be highly selective with pH optimization.[11]
More labor-intensive, can form emulsions, requires solvent evaporation.[9]
Solid-Phase Extraction (SPE)
High to Very High
Provides the cleanest extracts, highly selective, can concentrate the analyte.[10][11]
Requires method development, more expensive, can be time-consuming.
Phospholipid Removal (PLR)
Very High
Simple workflow, specifically targets phospholipids, very effective cleanup.[7][18]
Higher cost than PPT, may not remove all other types of interferences.
Chromatographic Separation: Creating Space to Avoid Suppression
If sample preparation alone is insufficient, optimizing the chromatographic separation can move your 5-MMPA peak away from any remaining suppression zones.[3][19]
Q6: How can I modify my LC method to avoid co-elution with interferences?
A6:
Adjust the Gradient: After identifying suppression zones with a post-column infusion experiment, modify your gradient to ensure 5-MMPA elutes in a "clean" region. This might involve making the initial part of the gradient shallower to better separate early-eluting polar interferences or increasing the ramp to move the analyte away from later-eluting phospholipids.[10]
Change Column Chemistry: If a standard C18 column doesn't provide enough separation, consider a column with a different stationary phase. A phenyl-hexyl or biphenyl phase can offer different selectivity for aromatic compounds like 5-MMPA, potentially resolving it from matrix components.[4][10]
Utilize UPLC/UHPLC: Ultra-high performance liquid chromatography (UPLC) systems use smaller particles (sub-2 µm), which provide much higher chromatographic efficiency and narrower peaks. This increased resolution can often separate the analyte from interfering matrix components, even if they have very similar retention times on a standard HPLC system.
Mass Spectrometry & Internal Standards: Fine-Tuning and Compensation
Q7: Can I change my MS source settings or type to reduce suppression?
A7: Yes, this can be an effective strategy.
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to ESI.[1][3][20] If your analyte is thermally stable and has moderate polarity, testing APCI is a worthwhile step.
Optimize Source Parameters: Carefully tune source parameters like nebulizer gas pressure, drying gas temperature, and capillary voltage.[21] Proper optimization can improve desolvation efficiency, which can help mitigate the impact of matrix components.
Q8: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) help?
A8: Using a SIL-IS (e.g., 5-MMPA-d3) is the most reliable way to compensate for ion suppression that cannot be eliminated.[10][19] A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., Deuterium, ¹³C), giving it a different mass. It co-elutes with the analyte and experiences the exact same degree of ion suppression.[2] Because quantitative analysis relies on the ratio of the analyte peak area to the internal standard peak area, any signal suppression affects both equally, and the ratio remains constant and accurate.[19][22]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This protocol will help you identify at which retention times matrix components are causing ion suppression.
Materials:
Syringe pump
Tee-union and necessary fittings
Syringe filled with a 5-MMPA standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
Blank matrix sample (e.g., plasma) prepared using your current sample preparation method
Procedure:
Setup: Disconnect the LC column outlet from the MS source. Connect the column outlet to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee. Connect the outlet of the tee to the MS ion source.[10]
Analyte Infusion: Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min). Begin infusing the 5-MMPA solution into the MS.
Establish Baseline: Start data acquisition on the mass spectrometer, monitoring the MRM transition for 5-MMPA. You should observe a stable, elevated baseline signal once the infusion is steady.[10]
Inject Blank Matrix: While the infusion continues, inject the prepared blank matrix sample onto the LC system and start your standard chromatographic method.
Data Analysis: Monitor the 5-MMPA MRM signal throughout the run. Any significant, reproducible drop in the baseline signal indicates a region of ion suppression. Note the retention time of these suppression zones.[9]
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for 5-MMPA from Plasma
This protocol is designed to provide a cleaner extract than protein precipitation by exploiting the basic nature of 5-MMPA.
Materials:
Plasma sample
Internal standard solution (e.g., 5-MMPA-d3)
Ammonium hydroxide (or other base to adjust pH)
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture like chloroform:isopropanol)
Nitrogen evaporator
Procedure:
Sample Aliquot: To 200 µL of plasma in a clean tube, add the internal standard.
pH Adjustment: Add 50 µL of 1 M ammonium hydroxide to basify the sample to a pH > 10. This ensures 5-MMPA is in its neutral, extractable form.[11]
Extraction: Add 1 mL of MTBE. Vortex vigorously for 2 minutes.
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of your initial mobile phase for LC-MS/MS analysis.[23]
Protocol 3: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge
This protocol provides a high degree of selectivity and cleanup for basic analytes like 5-MMPA.
Materials:
Mixed-mode strong cation exchange SPE cartridges
SPE vacuum manifold
Plasma sample with internal standard
Methanol (for conditioning)
Acidified water (e.g., 0.1% formic acid, for equilibration and wash)
Wash solvent (e.g., methanol)
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
Procedure:
Sample Pre-treatment: Dilute the plasma sample 1:1 with acidified water to reduce viscosity and ensure the analyte is protonated (positively charged).[24]
Condition: Pass 1 mL of methanol through the SPE cartridge.
Equilibrate: Pass 1 mL of acidified water through the cartridge. Do not let the sorbent go dry.
Load: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
Wash 1 (Polar Interferences): Pass 1 mL of acidified water through the cartridge to remove salts and other highly polar interferences.
Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge to remove phospholipids and other non-polar interferences retained by the reversed-phase mechanism.
Elution: Place collection tubes in the manifold. Add 1 mL of elution solvent (5% ammonium hydroxide in methanol). The high pH neutralizes the charge on 5-MMPA, releasing it from the cation exchange sorbent.
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Mechanism of Ion Suppression
This diagram illustrates how matrix components interfere with the ionization of the target analyte in the ESI source.
Caption: Competition for charge and droplet surface area in the ESI source.
By systematically applying these diagnostic, preparative, and chromatographic strategies, you can effectively minimize ion suppression and develop a robust, sensitive, and reliable LC-MS/MS method for the quantification of 5-MMPA.
References
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
Wikipedia. (2023). Ion suppression (mass spectrometry). Retrieved from [Link]
LCGC International. (2026, March 13). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved from [Link]
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
Khan, S. A., et al. (2013). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 5(4). Retrieved from [Link]
Nemeškalová, A., et al. (2019). Salting out assisted liquid-liquid extraction for liquid chromatography tandem-mass spectrometry determination of amphetamine-like stimulants in meconium. Journal of Pharmaceutical and Biomedical Analysis, 172, 42-49. Retrieved from [Link]
Hawach Scientific. (2023, July 31). Commonly Used Solid Phase Extraction Procedure. Retrieved from [Link]
Ye, C., et al. (2012, October 1). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC North America. Retrieved from [Link]
Longdom Publishing. (2024, November 22). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(1), 97-103. Retrieved from [Link]
Nemeškalová, A., et al. (2019). Salting out assisted liquid-liquid extraction for liquid chromatography tandem-mass spectrometry determination of amphetamine-like stimulants in meconium. Journal of Pharmaceutical and Biomedical Analysis, 172, 42-49. Retrieved from [Link]
Dolan, J. W. (2026, March 14). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
Phenomenex. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
Jones, M. D., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Wang, Y., et al. (2019). Simple and rapid analysis of four amphetamines in human whole blood and urine using liquid–liquid extraction without evaporation/derivatization and gas chromatography–mass spectrometry. Forensic Science International, 301, 1-7. Retrieved from [Link]
Spiliopoulou, C., et al. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 1, 46-52. Retrieved from [Link]
Al-Hasani, B., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 100-115. Retrieved from [Link]
Zare, F., et al. (2018). Simultaneous derivatization and extraction of amphetamine and methamphetamine using dispersive liquid–liquid microextraction prior to their analysis using GC-FID in creatine supplements. Analytical Methods, 10(4), 421-428. Retrieved from [Link]
Chromatography Today. (2021, November 22). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Retrieved from [Link]
Barco, M., et al. (2018). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Bioanalysis, 10(15), 1259-1267. Retrieved from [Link]
LCGC International. (2026, March 13). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
Mei, H., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(1), 97-103. Retrieved from [Link]
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]
Oeri, M., et al. (2022). 5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication. Drug Testing and Analysis, 14(11-12), 1957-1969. Retrieved from [Link]
Kudo, K., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. International Journal of Legal Medicine, 138(2), 591-599. Retrieved from [Link]
Giorgetti, A., et al. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(3), 450-464. Retrieved from [Link]
ResearchGate. (2018). Do you know ways to remove the ionic supresion? Retrieved from [Link]
Volgger, D., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Biochemistry, 45(1-2), 139-146. Retrieved from [Link]
Volgger, D., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Biochemistry, 45(1-2), 139-146. Retrieved from [Link]
Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Retrieved from [Link]
Deidda, R., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113110. Retrieved from [Link]
Technical Support Center: 5-MMPA Metabolite Identification
Welcome to the Technical Support Center for the analytical identification of 5-methylmethiopropamine (5-MMPA) metabolites. 5-MMPA, also known as mephedrene, is a synthetic ring-substituted derivative of methiopropamine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analytical identification of 5-methylmethiopropamine (5-MMPA) metabolites. 5-MMPA, also known as mephedrene, is a synthetic ring-substituted derivative of methiopropamine. Because it lacks the β-ketone group characteristic of substituted cathinones[1], its metabolic fate closely resembles that of substituted amphetamines and thiophenes.
This guide is designed for analytical chemists and toxicologists facing challenges with in vitro predictive models, chromatographic resolution, and in vivo biomarker identification.
Frequently Asked Questions (FAQs)
Q: Why do my in vitro (pHLM) metabolite profiles fail to match in vivo (urine) samples for 5-MMPA?A: This is the most common analytical hurdle with 5-MMPA. When incubating the parent drug with pooled human liver microsomes (pHLM), researchers typically observe standard phase-I metabolites (e.g., hydroxylation and N-dealkylation products). However, authentic human urine samples reveal that the most abundant in vivo biomarker is an oxo-hydroxy-5-MMPA metabolite, which is entirely absent in pHLM assays[2].
Causality: The specific oxidation of the thiophene ring in 5-MMPA is likely catalyzed by extrahepatic oxidases or specific cytosolic enzymes that are either absent or inactive in standard microsomal preparations[2].
Q: What are the most reliable biomarkers for confirming 5-MMPA consumption?A: Due to rapid systemic clearance, relying solely on the parent 5-MMPA in urine can lead to false negatives. The two most reliable urinary biomarkers are oxo-hydroxy-5-MMPA (primary) and N-demethyl-5-MMPA [2]. Conversely, if you are conducting keratinized matrix testing (hair analysis), the parent drug 5-MMPA remains the primary target, as it incorporates into the hair shaft prior to extensive hepatic metabolism[3].
Q: How should I optimize my LC-HRMS method to separate isobaric 5-MMPA metabolites?A: Thiophene-containing metabolites frequently produce isobaric species (e.g., multiple positional isomers of hydroxy-5-MMPA). Standard C18 reverse-phase columns struggle to resolve these due to nearly identical hydrophobicities. Switching to a Biphenyl column leverages robust π-π interactions between the stationary phase and the thiophene ring of 5-MMPA, providing the orthogonal retention necessary to achieve baseline separation prior to mass spectrometry[2].
Troubleshooting Guide: Discrepancies & Signal Loss
Issue 1: Missing the primary oxo-hydroxy metabolite in predictive screening.
Root Cause: Over-reliance on pHLM, which lacks the active enzymatic pathways required for thiophene oxidation[2].
Solution: Shift your predictive model to primary human hepatocytes or use S9 fractions supplemented with both NADPH and cytosolic cofactors to capture the full oxidative profile.
Issue 2: Low abundance of Phase-II glucuronide conjugates in MS spectra.
Root Cause: Severe ion suppression in the ESI source due to co-eluting polar matrix components (salts/urea), or incomplete enzymatic cleavage if relying on indirect aglycone detection.
Solution: Implement a self-validating hydrolysis step (detailed in the protocol below). Monitor the mass transition for a spiked glucuronidated internal standard to definitively prove enzyme efficacy.
Visualizing the 5-MMPA Analytical Landscape
Fig 1. 5-MMPA metabolic pathways highlighting the in vivo formation of oxo-hydroxy-5-MMPA.
Fig 2. Self-validating LC-HRMS workflow for 5-MMPA metabolite identification in urine.
Validated Experimental Protocols
Protocol: Self-Validating LC-HRMS Workflow for Authentic Urine
Objective: Isolate and identify phase-I and phase-II metabolites of 5-MMPA from authentic human urine, ensuring high mass accuracy and isomer resolution.
Step 1: Enzymatic Hydrolysis (Phase-II Cleavage)
Action: Aliquot 100 µL of authentic urine. Add 10 µL of β-glucuronidase enzyme solution and 10 µL of an internal standard mix (e.g., Oxazepam-glucuronide-D5). Incubate at 37°C for 1 hour.
Causality: 5-MMPA undergoes extensive phase-II glucuronidation[2]. Cleaving these conjugates yields free phase-I aglycones, drastically simplifying the MS spectra and increasing the detection sensitivity of primary biomarkers.
Self-Validation Check: The complete disappearance of the Oxazepam-glucuronide-D5 precursor ion and the appearance of the Oxazepam-D5 aglycone peak confirms >95% enzyme efficacy.
Step 2: Protein Precipitation & Matrix Clean-up
Action: Add 300 µL of ice-cold acetonitrile (MeCN) to the hydrolyzed sample. Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Causality: The organic solvent disrupts protein hydration shells, causing them to precipitate. This removes macromolecules that would otherwise cause severe ion suppression in the ESI source.
Action: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a Kinetex Biphenyl column (100 × 2.1 mm, 2.6 µm)[2].
Mobile Phase: (A) 0.1% Formic acid in H₂O; (B) 0.1% Formic acid in MeCN. Gradient elution from 5% B to 95% B over 12 minutes.
Causality: Thiophene-containing metabolites of 5-MMPA form multiple positional isomers[2]. A standard C18 column cannot resolve these effectively. The biphenyl stationary phase leverages π-π interactions with the thiophene ring, providing the orthogonal retention necessary for baseline separation.
Step 4: High-Resolution Mass Spectrometry (HR-QTOF-MS)
Action: Analyze the eluent using LC-ESI(+)-QTOF-MS in positive ion mode. Set the mass range to m/z 50–1000 with a mass accuracy threshold of <5 ppm.
Causality: High-resolution exact mass data is critical to differentiate true 5-MMPA metabolites from endogenous matrix interferences that share the same nominal mass.
Self-Validation Check: Inject a certified 5-MMPA reference standard[4] at the start and end of the batch. The mass error must remain <5 ppm, and the retention time must not drift by more than ±0.1 minutes, validating system stability.
Quantitative Data Summary
The following table summarizes the detection profiles of 5-MMPA and its metabolites across different analytical models and matrices, providing a quick-reference guide for target selection.
5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication. Source: Toxicologie Analytique et Clinique (via ResearchGate). URL:[Link]
Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair. Source: Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
Technical Support Center: Overcoming Poor Chromatographic Separation of 5-Methyl-3-phenyl-4-pentenoic acid (5-MMPA)
Prepared by the Global Applications Support Team A Note on Analyte Identity: The term "5-MMPA" can be ambiguous. In the context of significant chromatographic challenges, this guide will focus on 5-Methyl-3-phenyl-4-pent...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Global Applications Support Team
A Note on Analyte Identity: The term "5-MMPA" can be ambiguous. In the context of significant chromatographic challenges, this guide will focus on 5-Methyl-3-phenyl-4-pentenoic acid , a chiral unsaturated carboxylic acid. The principles discussed herein are broadly applicable to the analysis of similar acidic compounds. Should you be working with 5-Methylmethiopropamine, an amine-based compound also sometimes referred to as 5-MMPA, please consult our separate technical literature for basic compounds, as the troubleshooting strategies will differ significantly.
Introduction
5-Methyl-3-phenyl-4-pentenoic acid (5-MMPA) presents a unique set of challenges for chromatographic analysis due to its chemical structure. As a carboxylic acid, its polarity and ionization state are highly dependent on pH, leading to common issues like peak tailing. The presence of a phenyl group and a double bond introduces the possibility of multiple interactions with the stationary phase, while its chiral center at the third carbon necessitates specialized methods for enantiomeric separation. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and resolve poor chromatographic separation of 5-MMPA and related compounds, empowering researchers to develop robust and reliable analytical methods.
Physicochemical Properties of 5-Methyl-3-phenyl-4-pentenoic acid
A thorough understanding of the analyte's properties is the foundation of any successful method development.
Property
Value (Estimated)
Implication for Chromatography
Molecular Formula
C₁₂H₁₄O₂
---
Molecular Weight
190.24 g/mol
---
Structure
A chiral, unsaturated carboxylic acid.
pKa
~4.5 - 5.0
The carboxylic acid group's ionization is highly sensitive to pH changes around this value. This is the most critical parameter for controlling retention and peak shape in Reversed-Phase HPLC.[1][2]
Polarity
Moderately Polar
Soluble in organic solvents like methanol and acetonitrile. Its polarity changes significantly with pH; the ionized form is much more polar.[1][3]
Volatility
Low
The carboxylic acid group makes the molecule non-volatile, posing a significant challenge for direct Gas Chromatography (GC) analysis.[4][5]
Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
Reversed-Phase HPLC (RP-HPLC) is the most common technique for analyzing acidic compounds like 5-MMPA.[1] However, achieving good peak shape and resolution can be challenging.
Frequently Asked Questions (HPLC)
Q1: Why is my 5-MMPA peak showing severe tailing on a C18 column?
A1: Peak tailing for acidic compounds like 5-MMPA is most commonly caused by secondary interactions between the negatively charged carboxylate form of the analyte and positively charged or active sites on the silica-based stationary phase.[6]
Causality: At a mobile phase pH near or above the pKa of 5-MMPA (~4.5-5.0), a significant portion of the molecules will be in their ionized (anionic) carboxylate form. These anions can interact strongly with residual, un-endcapped silanol groups (Si-OH) on the silica surface, which may be protonated. This secondary ion-exchange mechanism leads to a mixed-mode retention, causing the peak to tail.[6][7] Even high-purity, end-capped columns have some residual silanols.
Q2: How can I eliminate peak tailing and improve the symmetry of my 5-MMPA peak?
A2: The key is to control the ionization of 5-MMPA and minimize secondary interactions. The most effective strategy is ion suppression through mobile phase pH control.
Expertise & Experience: By lowering the mobile phase pH to at least 1.5-2.0 units below the analyte's pKa, you ensure that the vast majority of 5-MMPA molecules are in their neutral, protonated form (R-COOH).[2][6][8] This neutral form interacts with the C18 stationary phase through a more homogenous hydrophobic mechanism, resulting in sharper, more symmetrical peaks.[3][8]
Recommendation: For a pKa of ~4.5, a mobile phase pH of 2.5-3.0 is an excellent starting point. This can be achieved using a buffer system. Volatile buffers like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) are ideal for LC-MS applications.[9][10] For UV detection, a phosphate buffer (e.g., 20 mM potassium phosphate) is also highly effective.[11]
Trustworthiness (Self-Validating System): If lowering the pH improves peak shape, it confirms that secondary silanol interactions with the ionized analyte were the primary cause of tailing.
Q3: My 5-MMPA peak is eluting too early (poor retention) on my C18 column, even with a high percentage of water in the mobile phase. What's wrong?
A3: This is another symptom of working at a mobile phase pH above the analyte's pKa. The ionized form of 5-MMPA is significantly more polar (hydrophilic) than its neutral form.[1] In reversed-phase chromatography, highly polar compounds have weak interactions with the non-polar stationary phase and are thus poorly retained.[1]
Solution: As with peak tailing, lowering the mobile phase pH to suppress ionization will increase the hydrophobicity of the 5-MMPA molecule, leading to stronger retention on the C18 column.[2][3] You should observe a direct correlation: as you decrease the mobile phase pH from 7.0 down to 3.0, the retention time of 5-MMPA will increase significantly.
Q4: I'm struggling to separate the E/Z isomers of 5-MMPA (or separate it from a closely related impurity). How can I improve the resolution?
A4: Improving resolution requires manipulating selectivity (the spacing between peaks) and efficiency (the sharpness of peaks).
Optimize the Organic Modifier: Acetonitrile and methanol interact differently with analytes.[10] Try switching from one to the other or using a mixture. Methanol is a hydrogen-bond donor and may offer unique selectivity for molecules with polar groups.
Change the Stationary Phase: If optimizing the mobile phase isn't enough, a different stationary phase chemistry is needed.
Phenyl-Hexyl Phase: The phenyl group in 5-MMPA can undergo π-π interactions with a phenyl-based stationary phase. This can provide a completely different selectivity compared to a standard C18 column.[11]
Pentafluorophenyl (PFP or F5) Phase: This phase is highly effective for separating isomers and offers a combination of hydrophobic, aromatic, and dipole interactions.[11]
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity between closely eluting peaks, although it will also increase retention time and viscosity.
Fine-tune the Gradient: If using a gradient method, make the slope shallower around the elution time of your compounds of interest. This gives more time for the separation to occur.
Q5: How can I separate the enantiomers of 5-MMPA?
A5: As a chiral molecule, separating the enantiomers of 5-MMPA requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP).
Expertise & Experience: Polysaccharide-based CSPs (e.g., those coated or immobilized with derivatives of cellulose or amylose) are the most versatile and widely successful for a broad range of chiral compounds.[12]
Methodology:
Screening: The most efficient approach is to screen a set of 3-4 different polysaccharide-based CSPs under various mobile phase conditions (Normal Phase, Reversed Phase, and Polar Organic modes).[13]
Mobile Phase: In normal phase (e.g., hexane/ethanol), selectivity is often excellent. Supercritical Fluid Chromatography (SFC) using CO₂ and an alcohol co-solvent is a powerful, high-throughput alternative for chiral separations.[12]
Optimization: Once a "hit" is found (i.e., some separation is observed), the resolution can be fine-tuned by adjusting the mobile phase composition, temperature, and flow rate.[13]
Experimental Protocol: HPLC Mobile Phase pH Optimization
This protocol provides a systematic approach to improving the peak shape and retention of 5-MMPA.
Initial Conditions:
Column: Standard C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient: 50:50 A:B, hold for 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Injection Volume: 10 µL of 100 µg/mL 5-MMPA in 50:50 Water:Acetonitrile.
Run 1 (Neutral pH): Execute the analysis with the unbuffered mobile phase. Expected result: A broad, tailing, and/or early-eluting peak.
Run 2 (Acidified pH): Prepare Mobile Phase A as 0.1% Formic Acid in Water (pH ≈ 2.7). Re-run the analysis under the same conditions.
Analysis: Compare the chromatograms from Run 1 and Run 2. You should observe a significant improvement in peak symmetry (reduced tailing) and an increase in retention time in Run 2.[8] This validates that ion suppression is effective.
Further Optimization: If needed, adjust the percentage of Acetonitrile to bring the retention time into the desired range (e.g., 3-7 minutes).
Troubleshooting Logic for HPLC Peak Shape
This diagram outlines the decision-making process for addressing poor peak shape for an acidic analyte like 5-MMPA.
Caption: Troubleshooting workflow for poor HPLC peak shape of acidic compounds.
Part 2: Gas Chromatography (GC) Troubleshooting
Direct analysis of 5-MMPA by GC is highly problematic due to its low volatility and the polar nature of the carboxylic acid group.[5]
Frequently Asked Questions (GC)
Q1: I injected my 5-MMPA sample directly into the GC and saw no peak, or a very broad, tailing peak at a high temperature. Why?
A1: The carboxylic acid functional group is highly polar and capable of strong hydrogen bonding. This makes the molecule non-volatile, preventing it from moving through the GC column efficiently.[4][5] Any molecules that do elute will interact strongly with any active sites in the inlet or column, leading to severe peak tailing and potential sample loss.[14]
Q2: What is derivatization, and why is it essential for the GC analysis of 5-MMPA?
A2: Derivatization is the process of chemically modifying an analyte to make it more suitable for a specific analytical technique.[4] For GC analysis of carboxylic acids, the goal is to replace the active hydrogen on the carboxyl group with a non-polar, thermally stable group.[5] This transformation dramatically increases the analyte's volatility and reduces its polarity, allowing it to be analyzed effectively by GC.[4][15]
Q3: What are the most effective derivatization methods for 5-MMPA for GC analysis?
A3: The two most common and effective methods are silylation and alkylation (esterification).
Silylation: This involves replacing the acidic proton with a silyl group, most commonly a trimethylsilyl (TMS) group.[4]
Reagent of Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is highly effective and widely used.[4] It reacts with the carboxylic acid to form a volatile TMS-ester. The byproducts are also volatile and generally do not interfere with the chromatogram.[16]
Alkylation (Esterification): This process converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester), which is much more volatile.[4] Reagents like BF₃-Methanol or diazomethane can be used, but silylation with BSTFA is often simpler, faster, and safer.
Q4: My derivatization reaction seems to be incomplete, leading to inconsistent results and tailing peaks. What could be the cause?
A4: Incomplete derivatization is a common problem. The most frequent culprit is the presence of moisture .
Causality: Silylating reagents like BSTFA are extremely sensitive to water.[4] Any moisture in your sample or solvent will preferentially react with the reagent, consuming it before it can react with your analyte.
Troubleshooting Steps:
Ensure Sample is Dry: Lyophilize your sample or evaporate it to complete dryness under a stream of nitrogen before adding the derivatization reagent.
Use Anhydrous Solvents: Use high-purity, anhydrous grade solvents (e.g., pyridine, acetonitrile) to dissolve your sample.
Sufficient Reagent: Use a significant molar excess of the derivatizing reagent (a 2:1 ratio of reagent to active hydrogens is a good starting point).
Optimize Reaction Conditions: The reaction usually requires heating (e.g., 60-80°C for 30-60 minutes) to proceed to completion.[4] These conditions may need to be optimized for your specific analyte.
Experimental Protocol: Silylation of 5-MMPA for GC-MS Analysis
This protocol provides a general guideline for the derivatization of 5-MMPA using BSTFA.
Materials:
Dried sample containing 5-MMPA.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
Anhydrous pyridine or acetonitrile.
Heating block or GC oven.
2 mL GC vials with screw caps.
Procedure:
Transfer an accurately weighed or measured amount of the dried sample into a GC vial.
Add 100 µL of anhydrous pyridine to dissolve the sample.
Add 100 µL of BSTFA (+1% TMCS) to the vial. The ratio of solvent to reagent can be adjusted.
Cap the vial tightly and vortex for 10-15 seconds.
Heat the vial at 70°C for 45 minutes to ensure the reaction goes to completion.[4]
Cool the vial to room temperature.
Inject 1 µL of the derivatized sample into the GC-MS system.
Diagram of Silylation Reaction
This diagram illustrates the chemical transformation during the derivatization of 5-MMPA.
Caption: Silylation of 5-MMPA to increase volatility for GC analysis.
References
Benchchem. (2025).
Shinde, V. (2025, February 1).
ResearchGate. (n.d.).
Zenkevich, I. G. (n.d.).
Stoll, D. R. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
ALWSCI. (2025, November 27).
ACS Publications. (n.d.). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry.
YMC. (n.d.).
Biotage. (2023, January 24).
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
SciSpace. (n.d.). A review on method development by hplc.
Lietuvos mokslų akademija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
MilliporeSigma. (n.d.).
Sigma-Aldrich. (n.d.). Developing HPLC Methods.
Element Lab Solutions. (n.d.). Practical HPLC method development screening.
Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
MDPI. (2017, September 30).
PMC. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
Technical Support Center: Optimizing 5-MMPA Extraction from Blood Samples
Welcome to the Technical Support Center for Novel Psychoactive Substances (NPS) bioanalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 5...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Novel Psychoactive Substances (NPS) bioanalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 5-Methylmethiopropamine (5-MMPA, mephedrene) from complex biological matrices.
5-MMPA is a ring-substituted thiophene derivative and a secondary amine (N,α,5-trimethyl-2-thiopheneethanamine)[1]. Because it structurally resembles methiopropamine rather than substituted cathinones[2], its lipophilic thiophene ring and basic amine group require highly specific sample preparation parameters to prevent protein binding, oxidative degradation, and matrix suppression during LC-MS/MS analysis[3].
Mechanistic Workflow & Visualization
To achieve high recovery and analytical sensitivity, we utilize a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. This approach exploits the pKa of 5-MMPA (~9.5) to selectively bind the ionized amine while aggressively washing away hydrophobic lipids.
Automated SPE workflow for 5-MMPA extraction from whole blood prior to LC-MS/MS analysis.
Self-Validating Extraction Methodology
This protocol is engineered as a self-validating system: every step contains a chemical rationale (causality) that ensures the physical state of 5-MMPA is tightly controlled.
Step 1: Sample Aliquoting & Standard Addition
Action: Aliquot 200 µL of whole blood into a microcentrifuge tube. Spike with a deuterated internal standard (e.g., Amphetamine-D3) at a known concentration[4].
Causality: Post-mortem blood samples can exhibit extreme matrix variability. Standard addition self-validates the extraction efficiency and normalizes any ion suppression encountered during ionization[3].
Step 2: Protein Precipitation (Crash)
Action: Add 600 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
Causality: Cold organic solvent denatures plasma proteins, breaking the hydrophobic bonds that trap 5-MMPA, while the low temperature prevents thermal degradation of the thiophene ring.
Step 3: Supernatant Dilution and pH Adjustment
Action: Transfer the supernatant and dilute with 800 µL of 100 mM Phosphate Buffer (pH 6.0).
Causality: Diluting the ACN ensures the analyte partitions effectively into the aqueous phase. A pH of 6.0 guarantees the secondary amine of 5-MMPA is fully protonated (cationic), which is an absolute requirement for binding to the sulfonic acid groups of the MCX sorbent.
Step 4: Automated SPE (MCX Cartridge)
Condition: 1 mL Methanol, followed by 1 mL deionized water.
Load: Apply the buffered supernatant at 1 mL/min.
Wash 1: 1 mL of 2% Formic Acid in water (removes acidic/neutral interferences).
Wash 2: 1 mL of 100% Methanol (removes hydrophobic lipids).
Elute: 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol.
Causality: The highly basic elution solvent (pH > 11) deprotonates the 5-MMPA amine. This breaks the ionic interaction with the sorbent, allowing the methanol to sweep the newly neutralized freebase analyte off the column.
Step 5: Evaporation and Reconstitution
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.
Causality: Exceeding 35°C risks volatilizing the freebase form of 5-MMPA, leading to false-negative recoveries.
Quantitative Optimization Data
The following table summarizes the quantitative causality of our optimized parameters. Deviating from the bolded optimal conditions directly compromises the integrity of the assay.
Extraction Parameter
Condition Tested
5-MMPA Recovery (%)
Matrix Effect (%)
Causality / Scientific Rationale
Loading pH
pH 3.0
62%
-15%
Analyte is protonated, but endogenous humic acids co-bind.
pH 6.0
94%
-8%
Optimal protonation of secondary amine; minimal background.
pH 9.0
12%
-5%
Analyte is neutral; fails to bind to the cation exchange sorbent.
Elution Solvent
2%
NH4OH
in MeOH
58%
-10%
Insufficient pH to fully deprotonate 5-MMPA.
5%
NH4OH
in MeOH
96%
-9%
Complete disruption of ionic bonds with MCX sorbent.
Wash 2 Solvent
50% Methanol
89%
-45%
Fails to wash away hydrophobic glycerophospholipids.
100% Methanol
92%
-8%
Elutes tightly bound lipids while 5-MMPA remains ionically bound.
Troubleshooting & FAQs
Q1: I am experiencing severe ion suppression during LC-MS/MS analysis despite using the SPE protocol. How do I mitigate this?A1: Matrix effects in whole blood are predominantly caused by glycerophospholipids co-eluting with the target analyte. If you are using a standard C18 column, the aliphatic chains of the lipids likely co-elute with 5-MMPA.
Solution: Switch your analytical column to a Biphenyl phase (e.g., Kinetex Biphenyl, 100 × 2.1 mm, 2.6 μm)[3],[5]. The biphenyl stationary phase provides orthogonal
π−π
interactions that selectively retain the thiophene ring of 5-MMPA, cleanly separating it from aliphatic lipid interferences[3].
Q2: My absolute recovery of 5-MMPA is dropping below 50%. What is the most likely point of failure?A2: Low recovery of basic amines on MCX cartridges almost always stems from inadequate neutralization during the elution step. Because 5-MMPA is a secondary amine[1], if your elution solvent is only 1-2%
NH4OH
, it is not basic enough to fully deprotonate the molecule, leaving the analyte ionically bound to the sorbent.
Solution: Increase the concentration of
NH4OH
in your elution methanol to 5%. Ensure this solution is prepared fresh daily; ammonia gas rapidly escapes from solution over time, which lowers the pH and destroys elution efficiency.
Q3: How should post-mortem blood samples suspected of containing 5-MMPA be handled to prevent ex vivo degradation?A3: Thiophene-containing compounds are highly susceptible to ex vivo oxidation and enzymatic degradation. In the first documented fatal intoxication involving 5-MMPA—where femoral blood concentrations reached 7,100 ± 600 ng/mL—samples required strict stabilization[3],[5].
Solution: Collect and store blood in tubes containing EDTA (to chelate metals and act as an anticoagulant) and Sodium Fluoride (NaF, to inhibit esterase and bacterial activity)[4]. Store immediately at -20°C until extraction.
References
5-Methylmethiopropamine - Wikipedia
Source: Wikipedia
URL:[Link]
5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication
Source: ResearchGate (Toxicologie Analytique et Clinique)
URL:[Link]
α-PHP: Acute effects and pharmacokinetic in male and female mice, and clinical data on related intoxications
Source: BINASSS
URL:[Link]
Justus Beike's research works | Universitätsklinikum Münster
Source: ResearchGate
URL:[Link]
Technical Support Center: Preventing Adsorption of 5-MMPA and Analogs to Labware
Welcome to the technical support center for handling 5-MMPA (4-Methylmethcathinone, Mephedrone) and structurally similar synthetic cathinones. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling 5-MMPA (4-Methylmethcathinone, Mephedrone) and structurally similar synthetic cathinones. This guide is designed for researchers, scientists, and drug development professionals to address a critical but often overlooked aspect of experimental accuracy: the loss of analyte due to non-specific adsorption to laboratory materials. Inconsistent recovery, poor data reproducibility, and inaccurate quantification can frequently be traced back to this phenomenon.
This resource provides in-depth, scientifically-grounded solutions to mitigate the adsorption of these amphiphilic and often basic compounds. We will explore the underlying chemical interactions and provide actionable troubleshooting guides and protocols to ensure the integrity of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding 5-MMPA adsorption.
Q1: What is 5-MMPA (Mephedrone) and why is its adsorption a concern?
5-MMPA, more commonly known as Mephedrone or 4-Methylmethcathinone (4-MMC), is a synthetic stimulant of the amphetamine and cathinone classes.[1] Its chemical structure includes a ketone group, a secondary amine, and an aromatic ring, making it a moderately polar and basic compound.[2][3]
Adsorption is a significant concern because the loss of analyte to the surfaces of vials, pipette tips, and plates can lead to drastically underestimated concentrations. This issue is particularly critical in quantitative analyses (e.g., LC-MS), where accuracy is paramount. The basic nature of the secondary amine can lead to strong ionic interactions with acidic silanol groups on glass surfaces, while the aromatic ring can participate in hydrophobic interactions with plastic surfaces.
Q2: How can I determine if my analyte is adsorbing to labware?
Low or inconsistent analyte recovery is the primary indicator of adsorption.[4][5] If you observe a significant decrease in analyte concentration after transferring a solution between containers, or between sample preparation and analysis, adsorption is a likely cause.[6] A simple experiment is to prepare a known concentration of your analyte in a vial, then transfer it to a new vial and measure the concentration from both. A significant discrepancy points to adsorption.
Q3: Which labware materials are most problematic for compounds like 5-MMPA?
Both glass and certain plastics can be problematic, but for different reasons:
Untreated Borosilicate Glass: This is often the most significant offender for basic compounds. The surface of the glass is rich in silanol groups (Si-OH), which are weakly acidic. At neutral or acidic pH, the secondary amine on 5-MMPA can become protonated (positively charged) and bind ionically to deprotonated, negatively charged silanol sites.[6][7]
Polystyrene (PS): This plastic is relatively non-polar and can adsorb compounds via hydrophobic interactions with the aromatic ring of 5-MMPA.
Polypropylene (PP): Generally a better choice than polystyrene, as it is more chemically inert. However, some non-specific binding can still occur, especially with very "sticky" compounds.[7]
Q4: Are there any simple solution additives that can reduce adsorption?
Yes, modifying your solvent can be a highly effective and simple strategy.
Adjusting pH: Keeping the pH of your solution low (e.g., by adding a small amount of formic or acetic acid) ensures that the silanol groups on glass surfaces remain protonated and neutral, which prevents ionic binding of the positively charged 5-MMPA molecule.
Organic Solvents: Using solvents with a higher percentage of organic modifiers (like acetonitrile or methanol) can reduce hydrophobic interactions with plastic surfaces, as the analyte will prefer to stay in the solution.[8]
Surfactants: For aqueous solutions, adding a very low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 can coat the labware surface and prevent the analyte from binding.[8][9] This should be tested for compatibility with your analytical method (e.g., MS).
Part 2: Troubleshooting Guides & Protocols
This section provides structured workflows and detailed protocols to systematically address and solve adsorption issues.
Troubleshooting Low Analyte Recovery
Low or variable recovery is the most common symptom of analyte adsorption.[4][10] Use the following decision-making workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low analyte recovery.
Data Summary: Labware Material Selection
Choosing the right material is the first line of defense against analyte loss. The following table provides a general guide for selecting labware for compounds like 5-MMPA.
Labware Material
Primary Interaction Mechanism
Risk of Adsorption
Mitigation Strategy
Untreated Borosilicate Glass
Ionic (with silanol groups)
High
Silanization (Deactivation)[11][12], pH control (acidification)
Polystyrene (PS)
Hydrophobic
Moderate to High
Use high organic content solvents; switch to PP or low-bind plastics.
Polypropylene (PP)
Hydrophobic (less than PS)
Low to Moderate
Use high organic content solvents; pre-rinse with solvent.
Silanized (Deactivated) Glass
Minimal
Very Low
Recommended for all critical quantitative work in glass.
Low-Binding Plastics
Minimal
Very Low
Often surface-treated (e.g., PEG-coated) to be inert.[13] Excellent for sensitive assays.
Protocol 1: Silanization (Deactivation) of Glassware
Silanization chemically modifies the glass surface, replacing active, hydrophilic silanol groups with an inert, hydrophobic layer.[12][14] This process is highly effective at preventing ionic adsorption of basic compounds.
Objective: To create a hydrophobic surface on glassware to prevent analyte adsorption.
Materials:
Glassware (vials, beakers, etc.), thoroughly cleaned and dried.
Silanizing agent (e.g., 5% Dimethyldichlorosilane in a non-polar solvent like heptane or toluene). Caution: Silanizing agents are hazardous. Work in a certified chemical fume hood and wear appropriate PPE.
Methanol (for rinsing).
Deionized water.
Oven capable of reaching 100°C.
Procedure:
Cleaning: Ensure glassware is impeccably clean. Wash with laboratory detergent, rinse extensively with tap water, followed by a final rinse with deionized water. Dry completely in an oven.
Preparation: In a chemical fume hood, prepare the silanizing solution according to the manufacturer's instructions.
Coating: Completely submerge the glassware in the silanizing solution for 1-2 minutes. For larger items, you can pour the solution in and swirl to coat all surfaces.[11]
Draining: Remove the glassware and allow the excess solution to drain back into the container.
Rinsing: Rinse the glassware thoroughly with the solvent used for the silanizing agent (e.g., heptane) to remove excess reagent. Follow this with a rinse using methanol to remove the solvent and unreacted silanes.
Final Rinse & Dry: Rinse one last time with deionized water. You should observe water beading up on the surface, which indicates a successful hydrophobic coating.[11]
Curing: Dry the glassware by baking it in an oven at 100°C for at least one hour to cure the siloxane bond.
Storage: Once cooled, the glassware is ready for use. Store covered to prevent dust contamination.
Caption: Step-by-step workflow for the silanization of laboratory glassware.
Protocol 2: Experimental Verification of Adsorption
This protocol provides a method to quantify the extent of analyte loss to a specific type of labware.
Objective: To quantify the percentage of 5-MMPA lost to the surface of a specific container (e.g., a polypropylene tube).
Materials:
Calibrated analytical instrument (e.g., LC-MS).
Labware to be tested (e.g., 1.5 mL polypropylene microcentrifuge tubes).
Control labware (e.g., silanized glass autosampler vial).
A stock solution of 5-MMPA of known concentration.
Experimental solvent/buffer.
Procedure:
Prepare Working Solution: Prepare a working solution of 5-MMPA at a relevant concentration (e.g., 100 ng/mL) in your experimental solvent.
Prepare Control Sample (C_initial): Directly prepare a sample for analysis by adding the working solution to a deactivated, low-adsorption autosampler vial. This represents the theoretical 100% or initial concentration.
Prepare Test Sample (C_final): Pipette a known volume (e.g., 1 mL) of the same working solution into the labware you wish to test.
Incubate: Let the solution sit in the test labware for a duration that mimics your typical experimental workflow (e.g., 30 minutes) at room temperature.
Transfer and Analyze: After incubation, transfer the solution from the test labware into a deactivated autosampler vial.
Analysis: Analyze both the Control (C_initial) and Test (C_final) samples using your analytical method.
Calculate Adsorption Loss:
% Adsorption Loss = (1 - (Peak Area of C_final / Peak Area of C_initial)) * 100
A loss of >5-10% indicates that adsorption is a significant factor that needs to be addressed using the strategies outlined in this guide.
References
U.S. Department of Justice, Drug Enforcement Administration. (n.d.). 4-Methylmethcathinone (Mephedrone). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Mephedrone. PubChem Compound Database. Retrieved from [Link]
Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
Shaw, L., & Houlders, J. (2009). Mephedrone – an update on current knowledge.
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
University of California, Irvine. (n.d.). SILICONIZING GLASSWARE. Retrieved from [Link]
SWGDRUG. (2013, April 5). 4-Methylmethcathinone. Retrieved from [Link]
LCGC North America. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Wikipedia. (n.d.). Silanization. Retrieved from [Link]
Chrom Tech. (2022, March 18). What is Silanized Glass? - Simple Use Guide. Retrieved from [Link]
ResearchGate. (n.d.). Silanizing glassware. Retrieved from [Link]
ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. Retrieved from [Link]
faCellitate. (n.d.). The next generation of low adhesion – increasing flexibility and performance. Retrieved from [Link]
Svendsen, H., et al. (2015). One-step polymer surface modification for minimizing drug, protein, and DNA adsorption in microanalytical systems. Lab on a Chip, 15(7), 1629-1633.
Henke, L., et al. (2001). A Factorial Analysis of Silanization Conditions for the Immobilization of Oligonucleotides on Glass Surfaces. Analytical Chemistry, 73(11), 2534-2541.
Bitesize Bio. (2025, May 20). Are Proteins Adsorbing to Your Labware?. Retrieved from [Link]
Fabregat-Safont, D., et al. (2016). Stability of mephedrone and five of its phase I metabolites in human whole blood. Drug Testing and Analysis, 8(9), 944-951.
Technical Support Center: 5-MMPA Analytical Standard Stability & Troubleshooting
As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical vulnerabilities of 5-MMPA (5-methylmethiopropamine, mephedrene). Because 5-MMPA contains both a secondary am...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical vulnerabilities of 5-MMPA (5-methylmethiopropamine, mephedrene). Because 5-MMPA contains both a secondary amine and an electron-rich thiophene ring, its analytical reference standards are highly susceptible to environmental degradation.
This guide moves beyond basic storage instructions, providing the mechanistic causality behind degradation and offering self-validating protocols to ensure absolute scientific integrity in your LC-MS/MS or GC-MS workflows.
Part 1: Core Troubleshooting Guides & FAQs
Q1: Why does my 5-MMPA standard show rapid signal degradation in LC-MS/MS over 24 hours?
Causality & Mechanism: 5-MMPA is a secondary amine. At neutral or alkaline pH (pH > 6), the amine becomes deprotonated. The exposed lone pair drastically increases the molecule's nucleophilicity, making it highly susceptible to oxidative degradation and adduct formation. Studies on related secondary amine stimulants demonstrate that degradation half-lives can be as short as 8 to 22 hours at room temperature 1[1]. Maintaining an acidic environment (pH < 4) is critical to keeping the amine protonated, which neutralizes its nucleophilicity and drastically improves stability2[2].
Solution: Always reconstitute and dilute 5-MMPA in acidified solvents (e.g., 0.1% Formic Acid in Acetonitrile) to maintain the amine in its stable ammonium salt form.
Q2: How do freeze-thaw cycles affect the integrity of 5-MMPA stock solutions?
Causality & Mechanism: Repeated temperature fluctuations introduce condensation (water ingress) into the anhydrous stock. Water in non-buffered organic solvents creates localized pH shifts, accelerating the hydrolysis of the standard. While some synthetic stimulants can withstand up to 3 freeze-thaw cycles when properly buffered3[3], the thiophene ring in 5-MMPA is particularly sensitive to micro-environments of dissolved oxygen introduced during repeated vial openings.
Solution: Aliquot the primary stock solution into single-use amber glass vials immediately upon reconstitution and purge with inert gas.
Q3: I am observing unexpected mass shifts in my chromatogram. What is causing this?
Causality & Mechanism: If you observe a +16 Da shift, this indicates N-oxidation or S-oxidation of the thiophene ring, a common degradation pathway for ring-substituted derivatives 4[4]. A +14 Da shift often indicates solvent-mediated methylation if the standard is stored in unbuffered methanol for extended periods.
Solution: Switch the diluent from Methanol to Acetonitrile (with 0.1% Formic Acid) for working solutions, and store the reference standard strictly at -20°C 5[5].
Part 2: Self-Validating Experimental Protocols
Protocol 1: Preparation and Storage of High-Stability 5-MMPA Aliquots
Causality: Minimizing freeze-thaw cycles prevents condensation-induced hydrolysis. Acidification protects the secondary amine from nucleophilic attack.
Solvent Preparation: Prepare a diluent of LC-MS grade Acetonitrile containing 0.1% Formic Acid (v/v) to ensure a pH < 4.
Reconstitution: Dissolve the 5-MMPA crystalline solid (e.g., 5 mg) in 5 mL of the prepared solvent to create a 1 mg/mL primary stock.
Aliquoting: Immediately dispense 50 µL aliquots into 2 mL amber glass autosampler vials with glass inserts. (Reasoning: Amber glass prevents UV-induced radical formation on the thiophene ring).
Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the vial headspace for 3 seconds before immediately capping with a PTFE/silicone septum. (Reasoning: Displacing atmospheric oxygen prevents S-oxidation).
Self-Validation Check: Analyze Aliquot #1 immediately via LC-MS/MS (Time 0). Store Aliquot #2 at -20°C for 24 hours, thaw, and analyze. The peak area ratio of Time 24 vs. Time 0 must be ≥ 0.98. If variance is >2%, check solvent pH and argon purity.
Protocol 2: Forced Degradation System Suitability Test (SST)
Causality: To confidently quantify 5-MMPA in unknown samples, your analytical method must be proven to resolve the parent drug from its degradation products.
Sample Preparation: Prepare three 1 µg/mL 5-MMPA solutions:
Control: 0.1% FA in Acetonitrile.
Alkaline Stress: 0.1% Ammonium Hydroxide in Acetonitrile.
Oxidative Stress: 0.1% H₂O₂ in Acetonitrile.
Incubation: Incubate all three vials at 40°C for 4 hours.
Neutralization: Neutralize the alkaline and oxidative samples back to pH 4 using Formic Acid to stop the reaction.
LC-MS/MS Analysis: Inject all samples, monitoring the parent mass (m/z 170.1) and expected degradation masses (e.g., m/z 186.1 for oxidation).
Self-Validation Check: The Control sample must retain >95% of its original peak area. The Alkaline and Oxidative samples should exhibit a >20% reduction in the parent peak. The chromatographic method is validated only if the degradation peaks are baseline-resolved from the parent 5-MMPA peak.
Logical troubleshooting workflow for 5-MMPA analytical standard stability and degradation pathways.
References
Title: 5-MMPA (hydrochloride) (Mephedrene, CAS Number: 2743746-59-8)
Title: The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature
Source: MDPI
URL
Title: Wastewater-Based Epidemiology To Monitor Synthetic Cathinones Use in Different European Countries
Source: ACS Publications
URL
Title: Stability of synthetic cathinones in blood and urine
Source: ResearchGate
URL
Title: Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples
Source: ResearchGate
URL
Technical Support Center: Troubleshooting 5-MMPA Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with toxicology laboratories and pharmacology researchers struggling to standardize assays for emerging arylalkylamines lik...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with toxicology laboratories and pharmacology researchers struggling to standardize assays for emerging arylalkylamines like 5-Methylmethiopropamine (5-MMPA, mephedrene) .
Because 5-MMPA is a highly potent, lipophilic secondary amine, it presents unique challenges in both in vitro pharmacological characterization (monoamine transporter assays) and analytical quantification (LC-MS/MS). This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic root causes of assay failure and implement self-validating workflows to ensure absolute scientific integrity in your results.
🔬 Frequently Asked Questions (FAQs)
Q1: Why am I seeing high inter-assay variability in IC50 values when testing 5-MMPA in DAT/SERT/NET fluorescent uptake assays?
The Root Cause (Causality): 5-MMPA is a potent inhibitor of monoamine transporters, typically exhibiting a potency preference of DAT > NET > SERT[1]. However, its lipophilic thiophene ring and secondary amine make it highly susceptible to non-specific binding on standard polystyrene assay plates. This depletes the "free" drug concentration available to interact with the cells, artificially shifting your IC50 values rightward (making the drug appear less potent). Furthermore, transiently transfected cell lines (e.g., HEK293 or CHO-K1) suffer from passage-to-passage variability in transporter expression density (
Bmax
).
The Solution: You must transition to low-binding polypropylene plates for all serial dilutions. More importantly, you must convert your IC50 values to
Ki
values using the Cheng-Prusoff equation. By running a known reference inhibitor (e.g., cocaine or mazindol) on every single plate, you create a self-validating system that normalizes for daily fluctuations in transporter expression.
Q2: During LC-MS/MS quantification of 5-MMPA in urine and blood, my recovery rates are inconsistent (<50%) and I observe severe ion suppression. How can I resolve this?
The Root Cause (Causality): When analyzing 5-MMPA in complex biological matrices, simple protein precipitation (PPT) fails to remove endogenous phospholipids. In reversed-phase liquid chromatography, these phospholipids co-elute with the polar 5-MMPA molecule, competing for charge in the Electrospray Ionization (ESI+) source and causing severe signal suppression[2].
The Solution: You must alter your separation chemistry and extraction method. Switch to a Biphenyl stationary phase (e.g., Kinetex Biphenyl) instead of a standard C18 column[3]. The
π−π
interactions provided by the biphenyl groups selectively retain the thiophene ring of 5-MMPA, shifting its retention time away from the phospholipid suppression zone. Couple this with Solid Phase Extraction (SPE) rather than PPT to physically remove the lipid matrix.
Q3: Why do my in vitro human liver microsome (pHLM) assays fail to predict the primary 5-MMPA metabolites found in authentic clinical urine samples?
The Root Cause (Causality): Recent post-mortem metabolic profiling has demonstrated that standard in vitro pHLM assays are fundamentally unsuitable for predicting the main metabolites of 5-MMPA[3]. The primary in vivo biomarker for 5-MMPA consumption is an oxo-hydroxy-5-MMPA metabolite. pHLM preparations primarily contain membrane-bound Cytochrome P450s (CYPs) and UGTs, but lack active cytosolic enzymes (e.g., aldehyde oxidase) and specific cofactors required for the complex oxidation of the thiophene ring.
The Solution: To accurately map 5-MMPA metabolism, you must upgrade your assay to use Primary Human Hepatocytes (PHHs) or supplement your S9 fractions with a comprehensive cofactor cocktail (NAD+/NADH, UDPGA, PAPS) to ensure all cytosolic and microsomal pathways remain active.
📊 Quantitative Troubleshooting Metrics
To maintain a self-validating system, your assays must meet the following quantitative thresholds. If your data falls outside these ranges, apply the listed corrective actions.
Assay Parameter
Target Range
Common Deviation
Mechanistic Root Cause
Corrective Action
Matrix Effect (ME%)
80% – 120%
< 50% (Suppression)
Co-elution of endogenous phospholipids in ESI(+).
Switch to SPE cleanup and a Biphenyl LC column.
Extraction Recovery
> 80%
< 40%
Amine binding to plastics; suboptimal pH during extraction.
Use low-binding tubes; adjust sample pH to 2 units above drug pKa before SPE.
Transporter Assay Z'-Factor
> 0.5
< 0.3
High background fluorescence from unwashed extracellular dye.
Wash cells 3x with warm assay buffer prior to fluorescence readout.
IC50 Shift (Inter-assay)
± 0.5 log units
> 1.0 log shift
Variable transporter expression across cell passages.
Convert IC50 to
Ki
; normalize against a reference standard on every plate.
🧪 Self-Validating Experimental Protocols
Protocol 1: Self-Validating LC-MS/MS Quantification of 5-MMPA
This protocol utilizes SPE and biphenyl chromatography to eliminate matrix effects, incorporating internal tracking to validate every injection.
Sample Preparation & Internal Standard (IS) Addition:
Aliquot 100 µL of biological matrix (urine/blood) into a low-binding microcentrifuge tube.
Causality Check: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Methamphetamine-d5 (100 ng/mL). Because a true 5-MMPA-dX standard is rarely available, MA-d5 acts as a highly reliable surrogate to track extraction efficiency and ionization fluctuations.
Solid Phase Extraction (SPE):
Dilute the sample with 400 µL of 0.1% Formic Acid. Load onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.
Wash with 1 mL 0.1% Formic Acid, followed by 1 mL Methanol (removes phospholipids).
Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.
LC Separation (Biphenyl):
Inject 2 µL onto a Kinetex Biphenyl column (100 × 2.1 mm, 2.6 µm)[3].
Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Methanol + 0.1% Formic Acid.
Run a gradient from 5% B to 95% B over 6 minutes.
Self-Validation Check (System Suitability):
Rule: The absolute peak area of the SIL-IS must not deviate by more than ±20% across all patient samples compared to the neat solvent standard. A drop >20% instantly flags a matrix suppression event, invalidating that specific sample without compromising the whole batch.
Fig 1: Self-validating LC-MS/MS workflow for 5-MMPA extraction and detection.
This protocol measures the ability of 5-MMPA to block DAT, NET, and SERT, using built-in controls to guarantee robust data[1].
Cell Seeding:
Seed HEK293 cells stably expressing hDAT, hNET, or hSERT at 40,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C.
Compound Preparation (Crucial Step):
Prepare 5-MMPA serial dilutions (10 pM to 100 µM) in a polypropylene 96-well plate using assay buffer (HBSS + 20 mM HEPES, pH 7.4).
Causality Check: Include a full dose-response curve of a reference inhibitor (e.g., Cocaine for DAT) on the same plate. This validates the functional state of the transporters for that specific day.
Incubation & Substrate Addition:
Wash cells once with warm assay buffer. Add 50 µL of the 5-MMPA dilutions to the cells. Incubate for 15 minutes at 37°C to allow receptor binding.
Add 50 µL of a fluorescent monoamine mimic (e.g., ASP+ or a proprietary fluorescent neurotransmitter dye) at a concentration equal to its
Km
. Incubate for 30 minutes.
Readout & Self-Validation:
Wash the plate 3x with ice-cold buffer to stop transport and remove extracellular background fluorescence. Read on a fluorescence microplate reader.
Rule: Calculate the Z'-factor using the vehicle control (max signal) and the 100 µM reference inhibitor (min signal). The assay is only validated and accepted if Z' > 0.5.
Fig 2: Mechanism of 5-MMPA competitive inhibition in monoamine transporter assays.
📚 References
5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication. Toxicologie Analytique et Clinique / ResearchGate. 3
Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair. University of Bologna (unibo.it). 2
Characterisation of the monoamine transport inhibition of 28 new psychoactive stimulants. ResearchGate. 1
Technical Support Center: Optimizing pH for 5-MMPA Liquid-Liquid Extraction
Prepared by: Senior Application Scientist, Advanced Separations Division Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-prove...
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the pH for the liquid-liquid extraction (LLE) of 5-Methylmethiopropamine (5-MMPA). Our goal is to move beyond simple procedural lists and explain the fundamental chemistry that governs a successful and reproducible extraction.
Core Principles: The Chemistry of 5-MMPA Extraction
5-MMPA (mephedrene) is an arylalkylamine, a class of compounds whose solubility is highly dependent on pH.[1] The key to controlling its extraction lies in manipulating the ionization state of its amine functional group.
In its ionized (protonated) state , the 5-MMPA molecule carries a positive charge (R-NH₂⁺-CH₃). This charge makes it polar and therefore highly soluble in the aqueous phase.
In its neutral (un-ionized) state , 5-MMPA exists as the free base (R-NH-CH₃). This form is non-polar and preferentially partitions into an immiscible organic solvent.
The equilibrium between these two states is governed by the pH of the aqueous solution and the pKa of the compound, as described by the Henderson-Hasselbalch equation.[2][3] For a basic compound like 5-MMPA, the relationship is:
pH = pKa + log([Free Base] / [Protonated Salt])
While the exact experimental pKa of 5-MMPA is not widely published, its structure as a substituted phenethylamine suggests a pKa value in the range of 9.0 - 10.5. The fundamental principle for its extraction is clear:
To extract 5-MMPA from an aqueous solution into an organic solvent, the pH of the aqueous phase must be raised above its pKa, converting it to the neutral free base.
To extract 5-MMPA from an organic solvent into an aqueous solution (a technique known as back-extraction), the pH of the aqueous phase must be lowered below its pKa, converting it to the water-soluble ionized salt.[4][5]
A widely accepted guideline in separation science is the "pH Rule of 2" . To ensure >99% of the analyte is in the desired form, the pH should be adjusted to at least 2 units away from the pKa.[6][7]
pH relative to pKa
Dominant Species
Theoretical % in Neutral Form
Recommended Action for LLE (Aqueous to Organic)
pH = pKa - 2
Ionized (Salt)
~0.99%
Inefficient Extraction
pH = pKa - 1
Ionized (Salt)
~9.1%
Poor Extraction
pH = pKa
50/50 Mix
50%
Sub-optimal Extraction
pH = pKa + 1
Neutral (Free Base)
~90.9%
Good Extraction
pH = pKa + 2
Neutral (Free Base)
~99.0%
Optimal Extraction
Experimental Protocol: Systematic Determination of Optimal Extraction pH
This protocol provides a self-validating workflow to determine the optimal pH for extracting 5-MMPA from an aqueous matrix into a representative organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Objective: To identify the aqueous phase pH that yields the maximum recovery of 5-MMPA in the organic phase.
Materials:
Stock solution of 5-MMPA in water or methanol.
A series of aqueous buffers (e.g., phosphate, borate) covering a pH range from 8.0 to 12.0.
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).
Methodology:
Prepare Aqueous Samples: Aliquot a known amount of the 5-MMPA stock solution into a series of test tubes. Add a fixed volume of each buffer to the respective tubes to create a pH range (e.g., pH 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0, 11.5, 12.0).
Verify and Adjust pH: Use a calibrated pH meter to measure the final pH of each aqueous sample. Adjust with dilute NaOH or HCl if necessary. This is a critical step.
Perform Extraction: Add a fixed volume of the organic solvent to each tube. A solvent-to-sample ratio of 1:1 to 3:1 is a good starting point.
Mix Gently: Cap the tubes and mix by gentle inversion for 2-5 minutes. Do not shake vigorously , as this is a primary cause of emulsion formation.[8][9]
Separate Phases: Centrifuge the tubes for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm) to achieve a clean separation of the aqueous and organic layers.
Collect Organic Phase: Carefully pipette the organic (typically bottom, if using DCM) layer from each tube into a clean, labeled vial.
Quantify Recovery: Analyze the 5-MMPA concentration in each organic extract using your validated analytical method.
Determine Optimum pH: Plot the measured 5-MMPA concentration (or % recovery) against the corresponding pH value. The pH that yields the highest concentration is the optimum for your specific conditions.
Workflow for pH Optimization of 5-MMPA LLE
Caption: Workflow for experimental pH optimization in 5-MMPA LLE.
Troubleshooting Guide
Question / Issue
Probable Cause & Scientific Explanation
Recommended Solution(s)
Why is my extraction recovery of 5-MMPA consistently low?
Incorrect pH: The most common cause. If the aqueous phase pH is not sufficiently basic (i.e., not at least 2 units above the pKa), a significant portion of the 5-MMPA will remain in its protonated, water-soluble form and will not partition into the organic solvent.[6][7]
1. Calibrate your pH meter and re-measure the aqueous phase after adding your sample but before adding the solvent. 2. Increase the pH of your aqueous phase. Systematically test higher pH values as described in the protocol above.
I'm seeing a thick, stable emulsion at the solvent interface.
High Agitation or Surfactant-like Impurities: Vigorous shaking creates a large surface area between the two immiscible phases, but it can also form a stable colloidal suspension (emulsion), especially if your sample matrix contains proteins, lipids, or other surfactant-like molecules.[6][8][10]
1. Reduce Mixing Intensity: Use gentle, repeated inversions instead of vigorous shaking.[8][9] 2. "Salt Out": Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase. This increases the ionic strength, making the aqueous phase more polar and forcing the separation of the less polar components, which can break the emulsion.[8][11] 3. Centrifugation: A longer or faster spin can often physically force the layers to separate.
My results are not reproducible between experiments.
Inconsistent pH or Phase Volume Measurement: Minor variations in pH can lead to significant changes in ionization state and, therefore, extraction efficiency, especially on the steep part of the titration curve (around the pKa). Inaccurate pipetting of either phase will also directly impact final concentration calculations.
1. Standardize pH Adjustment: Use a calibrated pH meter for every experiment. Do not rely solely on the buffer's nominal pH. 2. Use Calibrated Pipettes: Ensure accurate and consistent volume measurements for your sample, buffer, and extraction solvent. 3. Control Temperature: Partition coefficients can be temperature-dependent. Perform extractions at a consistent laboratory temperature.[10]
The 5-MMPA seems to be degrading during the process.
pH Instability: Although 5-MMPA is relatively stable, highly acidic or highly basic conditions (especially at elevated temperatures or for prolonged periods) can potentially lead to the degradation of some analytes.
1. Minimize Exposure Time: Perform the extraction promptly after pH adjustment. 2. Work at Room Temperature: Avoid heating the sample during extraction unless specifically required for other reasons. 3. Check for Contaminants: Ensure solvents and reagents are of high purity and are not contaminated with reactive species.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best organic solvent for 5-MMPA extraction?
A1: The ideal solvent should be immiscible with water, have a high affinity for the neutral form of 5-MMPA, be easy to evaporate, and have low toxicity. Common choices for amine extraction include Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methyl tert-butyl ether (MTBE). The choice can be guided by the polarity of the analyte and any downstream analytical techniques. A good starting point is to test a non-polar solvent (like MTBE) and a moderately polar solvent (like EtOAc) during method development.
Q2: Can I just add a strong base like 5M NaOH to adjust the pH instead of using a buffer?
A2: While you can use a strong base, it is not recommended for achieving precise and reproducible control. Buffers resist small changes in pH, providing a more stable and consistent environment for the extraction. Adding a strong base can cause localized pH "hot spots" that may affect analyte stability, and it is very easy to overshoot your target pH, making the method less robust.
Q3: What is "back-extraction" and why would I use it for 5-MMPA?
A3: Back-extraction is a powerful cleanup technique.[4] After extracting 5-MMPA into the organic phase at a high pH, you can then mix that organic phase with a fresh, acidic aqueous solution (e.g., pH 2). This will protonate the 5-MMPA, making it charged and causing it to transfer back into the new aqueous phase. This is useful for separating your basic analyte (5-MMPA) from any neutral or acidic impurities that may have been co-extracted into the organic layer.
Q4: My sample is in a complex matrix (e.g., plasma, urine). Does this protocol still apply?
A4: Yes, the fundamental principles remain the same. However, biological matrices introduce challenges like protein binding and a higher likelihood of emulsion formation.[8] You may need to include a protein precipitation step (e.g., with acetonitrile or methanol) before the LLE. Additionally, the buffering capacity of the matrix itself must be considered, so verifying the final pH of the sample-buffer mixture before extraction is even more critical.
References
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
Tips for Troubleshooting Liquid–Liquid Extractions. (2025).
Liquid-Liquid extraction with systematically adjusted PH. (n.d.). Zaiput Flow Technologies.
How Can We Improve Our Liquid-Liquid Extraction Processes?. (2025). SCION Instruments.
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). RSC Publishing.
Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. (2021).
In Vitro Pharmacological Profiling: A Comparative Analysis of 5-MMPA and Mephedrone
Executive Summary The rapid evolution of synthetic stimulants requires rigorous in vitro characterization to predict in vivo pharmacodynamics. While 5-MMPA (5-methylmethiopropamine, mephedrene) and mephedrone (4-methylme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid evolution of synthetic stimulants requires rigorous in vitro characterization to predict in vivo pharmacodynamics. While 5-MMPA (5-methylmethiopropamine, mephedrene) and mephedrone (4-methylmethcathinone, 4-MMC) share overlapping user demographics, their molecular mechanisms diverge fundamentally. 5-MMPA functions as a classical Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[1], whereas mephedrone acts as a non-selective, substrate-type monoamine releaser[2]. This guide provides an objective comparison of their pharmacological profiles and details the self-validating experimental protocols required to differentiate a reuptake inhibitor from a transporter substrate.
Structural and Mechanistic Divergence
The structural backbone of a compound dictates its interaction with plasmalemmal monoamine transporters (DAT, NET, and SERT).
5-MMPA: Features a thiophene ring with a 5-methyl substitution. This configuration confers high binding affinity for DAT and NET, effectively blocking the reuptake of dopamine and norepinephrine. However, it lacks the necessary structural motifs to induce transporter reversal, rendering its serotonergic impact negligible[1].
Mephedrone: As a synthetic cathinone (β-keto amphetamine), mephedrone acts as a false neurotransmitter. It binds to DAT, NET, and SERT, undergoes intracellular translocation, and subsequently reverses the flux of the transporters. This substrate-evoked reversal causes massive, non-vesicular efflux of monoamines into the synaptic cleft[3][4].
Figure 1: Mechanistic divergence between 5-MMPA (NDRI) and Mephedrone (monoamine releaser).
Quantitative Pharmacodynamics
The table below summarizes the binding affinities and functional potencies of both compounds. It is critical to note that for substrate-type releasers like mephedrone, IC₅₀ values reflect competitive uptake inhibition during the initial binding phase prior to efflux induction[2].
Compound
Primary Mechanism
hDAT IC₅₀
hNET IC₅₀
hSERT IC₅₀
5-MMPA
NDRI (Pure Blocker)
325 nM
137 nM
>10,000 nM (Negligible)
Mephedrone
Non-Selective Releaser
5.9 µM
1.9 µM
19.3 µM*
*Note: Mephedrone values represent competitive inhibition in stable human cell lines (HEK293) prior to transporter reversal[2]. Mephedrone acts as a fully efficacious releaser across all three transporters, heavily skewing toward serotonin and dopamine release[4].
To objectively separate a reuptake inhibitor (5-MMPA) from a substrate-type releaser (mephedrone), researchers must employ a dual-assay system. Relying solely on uptake inhibition assays leads to false equivalencies, as both blockers and substrates will inhibit the uptake of a radioligand.
Figure 2: Self-validating experimental workflow for distinguishing uptake inhibition from release.
Protocol 1: Synaptosomal Uptake Inhibition Assay
This assay quantifies the ability of a compound to prevent neurotransmitters from entering the presynaptic terminal.
Causality & Validation: Why use [³H]-MPP+ instead of [³H]-Dopamine for DAT/NET assays? MPP+ is highly resistant to monoamine oxidase (MAO) degradation. This ensures that the measured radioactivity strictly represents the intact substrate rather than its metabolites, creating a self-validating system for quantifying true transporter kinetics[3].
Step 1: Isolate rat brain synaptosomes (striatum for DAT; whole brain minus striatum/cerebellum for NET/SERT)[3].
Step 2: Pre-incubate the synaptosomal preparation with test compounds (5-MMPA or mephedrone) at varying concentrations (0.1 nM to 100 µM) for 15 minutes at room temperature.
Step 3: Introduce the radiolabeled substrates:[³H]-MPP+ (9 nM) for DAT/NET, or [³H]-5-HT (5 nM) for SERT[3].
Step 4: Terminate the reaction after 10 minutes via rapid vacuum filtration over glass-fiber filters. Wash immediately with ice-cold buffer to trap intracellular radioactivity and halt transporter activity.
Step 5: Quantify the retained radioactivity using liquid scintillation counting to generate dose-response curves and determine the IC₅₀.
Uptake assays cannot distinguish between blockers and releasers. A superfusion assay continuously washes away extracellular fluid, preventing the reuptake of released radioligands and definitively proving transporter-mediated efflux[2].
Causality & Validation: Why use HEK293 cells stably expressing human transporters instead of native synaptosomes? While synaptosomes preserve native vesicular machinery, HEK293 transfectants isolate plasmalemmal transporter kinetics. This allows researchers to definitively separate direct transporter reversal (efflux) from vesicular monoamine transporter (VMAT2) interference[2].
Step 2: Pre-load the cells by incubating them with [³H]-MPP+ or [³H]-5-HT for 30 minutes.
Step 3: Transfer the coverslips to a micro-superfusion chamber. Perfuse with a physiological buffer at 37°C for 40 minutes to establish a stable baseline of spontaneous radioligand release.
Step 4: Introduce the test compound (5-MMPA or mephedrone) into the continuous perfusion stream.
Step 5: Collect superfusate fractions every 2 minutes. Mephedrone will induce a massive, concentration-dependent spike in fractional [³H] release[2], whereas 5-MMPA will only maintain baseline spontaneous release (confirming it is strictly a reuptake blocker)[1].
Conclusion
The distinct pharmacological profiles of 5-MMPA and mephedrone highlight the critical need for comprehensive in vitro screening. Mephedrone’s broad-spectrum, substrate-type releasing profile—particularly its profound SERT activity—underpins its potent entactogenic and empathogenic effects[4]. Conversely, 5-MMPA’s selective NDRI profile yields a strictly stimulatory phenotype devoid of significant serotonergic efflux[1]. Utilizing dual-assay systems ensures that drug development professionals and toxicologists can accurately map these mechanistic divergences.
Comparative Pharmacodynamics: 5-MMPA vs. 4-MMC Receptor Affinity
As drug development professionals and analytical scientists navigate the complex landscape of novel psychoactive substances (NPS) and monoamine transporter ligands, understanding the precise mechanistic divergence betwee...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and analytical scientists navigate the complex landscape of novel psychoactive substances (NPS) and monoamine transporter ligands, understanding the precise mechanistic divergence between structural analogs is critical. This guide provides an objective, data-driven comparison of 5-MMPA (Mephedrene) and 4-MMC (Mephedrone) .
By synthesizing in vitro receptor affinity data and detailing self-validating experimental workflows, this guide establishes the pharmacological boundaries between thiophene-based reuptake inhibitors and synthetic cathinone-based monoamine releasers.
Structural Biology & Mechanistic Divergence
While both 5-MMPA and 4-MMC act on monoamine transporters, their structural backbones dictate entirely different mechanisms of action at the synaptic cleft.
5-MMPA (5-methylmethiopropamine): Classified as a ring-substituted derivative of methiopropamine, 5-MMPA features a methyl group at the 5-position of the thiophene ring[1]. This substitution increases the molecule's lipophilicity and steric bulk, optimizing its fit within the hydrophobic binding pockets of the dopamine transporter (DAT) and norepinephrine transporter (NET). Crucially, 5-MMPA acts as a pure reuptake inhibitor . It lacks the structural motifs required for serotonin transporter (SERT) binding, rendering it highly selective for catecholamines[1].
4-MMC (4-methylmethcathinone): As a synthetic cathinone, 4-MMC possesses a
β
-keto oxygen and a 4-methyl group on its phenyl ring. This structure allows it to bind with high affinity to DAT, NET, and SERT[2][3]. Unlike 5-MMPA, 4-MMC is a substrate-type releaser . It is transported intracellularly where it interacts with the vesicular monoamine transporter 2 (VMAT2), collapses vesicular pH gradients, and forces the reverse transport (efflux) of monoamines into the synapse[4][5].
Mechanistic divergence between 4-MMC (non-selective releaser) and 5-MMPA (selective inhibitor).
Quantitative Affinity Profiling
The table below consolidates the in vitro half-maximal inhibitory concentration (
IC50
) values for both compounds.
Data Insights: The 5-methyl substitution on 5-MMPA significantly enhances its affinity compared to its parent compound, methiopropamine (which exhibits weaker
IC50
values of 740 nM at DAT and 470 nM at NET)[1]. Conversely, 4-MMC exhibits a non-selective profile, heavily favoring NET over DAT (NET:DAT ratio ~13), while maintaining a tight DAT:SERT inhibition ratio (~1.4)[3].
(Note: 4-MMC values are generalized as submicromolar across targets, reflecting its potent, broad-spectrum monoaminergic disruption[4][6].)
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the industry-standard methodologies used to generate the affinity and mechanistic data discussed above.
Protocol 1: In Vitro Monoamine Transporter Uptake Assay
Purpose: To quantify the
IC50
values for transporter inhibition.
Causality & Rationale: We utilize Human Embryonic Kidney (HEK293) cells stably expressing human transporters (hDAT, hNET, hSERT) rather than rodent synaptosomes. This choice eliminates confounding variables from endogenous VMAT2 activity and avoids species-specific ortholog variations, ensuring high-fidelity, human-relevant binding kinetics[6][7].
Cell Culture & Seeding: Culture HEK293 cells expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS. Seed into 96-well plates and grow to 80% confluence.
Compound Incubation: Pre-incubate cells with varying concentrations of 5-MMPA or 4-MMC (1 nM to 100
μ
M) for exactly 15 minutes at 37°C.
Expert Insight: A 15-minute pre-incubation is critical to allow the test compounds to reach thermodynamic binding equilibrium at the orthosteric site before the introduction of a competitive substrate.
Radioligand Addition: Introduce tritiated substrates (
[3H]
-Dopamine,
[3H]
-Norepinephrine, or
[3H]
-Serotonin) at a fixed concentration (e.g., 5 nM) and incubate for 10 minutes.
Uptake Termination: Rapidly wash the cells three times with ice-cold assay buffer.
Expert Insight: The use of ice-cold buffer instantly halts membrane fluidity and arrests transporter kinetics, effectively trapping the intracellular radioligand and preventing premature efflux during the wash step.
Lysis & Quantification: Lyse the cells using 1% Triton X-100. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify intracellular radioactivity using a liquid scintillation counter. Calculate
IC50
using non-linear regression analysis.
Step-by-step in vitro monoamine transporter radioligand uptake assay workflow.
Purpose: To differentiate between a pure reuptake inhibitor (5-MMPA) and a substrate-type releaser (4-MMC).
Causality & Rationale: While HEK293 cells measure surface transporter blockade, rat brain synaptosomes contain intact presynaptic vesicular machinery. This allows researchers to verify if a compound actively reverses transporter flux to induce neurotransmitter efflux[5].
Synaptosome Preparation: Isolate synaptosomes from rat striatum (for DAT assays) and whole brain minus striatum (for NET/SERT assays) using sucrose density gradient centrifugation[5].
Pre-loading: Incubate synaptosomes with
[3H]
-MPP+ (for DAT/NET) or
[3H]
-5-HT (for SERT) to load the presynaptic vesicles.
Superfusion: Load the synaptosomes onto a microvolume superfusion system.
Expert Insight: Continuous superfusion is mandatory here; it continuously washes away released radioligands, preventing their reuptake and isolating the pure efflux mechanism.
Drug Exposure & Collection: Introduce 4-MMC or 5-MMPA into the superfusion buffer. Collect superfusate fractions every 2 minutes. 4-MMC will trigger a massive spike in fractional radioactivity release, whereas 5-MMPA will only show baseline leakage, confirming its status as a pure inhibitor.
Translational Implications
Understanding the distinction between these two compounds is vital for toxicology and drug development. 4-MMC's ability to act as a non-selective releaser across DAT, NET, and SERT results in profound entactogenic and stimulant effects, but carries a high risk of serotonin syndrome and severe neurotoxicity[2][3]. Conversely, 5-MMPA's highly selective DAT/NET inhibition profile mimics traditional stimulant pharmacodynamics (akin to methylphenidate or standard amphetamines) with negligible serotonergic disruption, making it a highly specific probe for catecholamine research[1].
References
[1] European Commission TRIS. "5-Methylmethiopropamine (5-MMPA)". Source: Technical Regulation Information System. URL:[Link]
[2] Sitte, H. et al. "Stereochemistry of phase-1 metabolites of mephedrone determines their effectiveness as releasers at the serotonin transporter". Source: PubMed (Neuropharmacology). URL:[Link]
[3] Mayer, F. P. et al. "Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats". Source: PMC (Frontiers in Pharmacology). URL:[Link]
[4] Iversen, L. et al. "Neurochemical Profiles of some novel psychoactive substances". Source: PMC (Neuropharmacology). URL:[Link]
[5] Baumann, M. H. et al. "Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters". Source: PMC (British Journal of Pharmacology). URL:[Link]
[6] Zwartsen, A. et al. "Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays". Source: Frontiers in Neuroscience. URL:[Link]
[7] Niello, M. et al. "Serotonin-releasing agents with reduced off-target effects". Source: PMC (Neuropsychopharmacology). URL:[Link]
Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of 5-MMPA in Drug Immunoassays
For researchers, scientists, and drug development professionals navigating the complex landscape of novel psychoactive substances (NPS), the emergence of compounds like 5-methylmethiopropamine (5-MMPA) presents a signifi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals navigating the complex landscape of novel psychoactive substances (NPS), the emergence of compounds like 5-methylmethiopropamine (5-MMPA) presents a significant analytical challenge. As a structural analog of methiopropamine, 5-MMPA, also known as mephedrene, falls into a category of designer drugs that can potentially confound routine drug screening immunoassays.[1] This guide provides an in-depth technical comparison of the anticipated cross-reactivity of 5-MMPA in commonly used drug immunoassays, supported by data from structurally related compounds and foundational principles of immunochemistry.
The Challenge of Novel Psychoactive Substances in Immunoassay Screening
The rapid proliferation of NPS, such as synthetic cathinones and substituted amphetamines, consistently outpaces the development of specific detection methods.[2][3][4] Immunoassays, the workhorse of initial drug screening due to their speed and cost-effectiveness, rely on antibody recognition of specific molecular structures. However, the structural modifications characteristic of designer drugs can lead to unpredictable interactions with these antibodies, resulting in either false-positive or, more concerningly, false-negative results.[4][5] Understanding the potential for cross-reactivity is therefore paramount for accurate toxicological assessment and in the development of more robust screening tools.
5-MMPA, a ring-substituted derivative of methiopropamine, is structurally similar to amphetamines but is not a substituted cathinone due to the absence of a β-keto group.[1] Its stimulant properties and emergence on the designer drug market necessitate a thorough evaluation of its detectability by standard amphetamine and methamphetamine immunoassays.
The Bedrock of Immunoassay Cross-Reactivity: A Mechanistic Overview
Immunoassay cross-reactivity is fundamentally a function of the structural similarity between the target analyte and other compounds present in the sample.[6] The antibodies employed in these assays are designed to bind to a specific epitope on the target drug molecule. When another compound shares a similar enough three-dimensional structure or key functional groups, it can also bind to the antibody, albeit often with a lower affinity, triggering a signal.[7] The degree of this cross-reactivity is influenced by several factors, including the specific antibody clone used, the assay format, and the concentration of the interfering substance.[6][8]
Figure 1: Mechanism of Immunoassay Cross-Reactivity with 5-MMPA.
Comparative Performance of Common Immunoassay Platforms
While direct experimental data on 5-MMPA cross-reactivity is not extensively available in peer-reviewed literature, we can infer its likely behavior by examining data for structurally similar compounds and the known characteristics of major immunoassay platforms. The primary platforms used for urine drug screening are the Enzyme-Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and Kinetic Interaction of Microparticles in Solution (KIMS).
Immunoassay Platform
Principle
Known Cross-Reactivity with Amphetamine-like NPS
Predicted Performance with 5-MMPA
EMIT (Enzyme-Multiplied Immunoassay Technique)
Homogeneous enzyme immunoassay where the drug in the sample competes with a drug-enzyme conjugate for antibody binding sites.
Generally shows broader cross-reactivity with amphetamine analogs. Some studies report that EMIT assays can detect a range of new psychoactive substances.[9]
High likelihood of significant cross-reactivity due to its structural similarity to amphetamine and methamphetamine. The degree will depend on the specific EMIT assay generation and the cutoff concentration.
CEDIA (Cloned Enzyme Donor Immunoassay)
Involves genetically engineered inactive enzyme fragments that combine to form an active enzyme in the absence of the drug.
Often exhibits high sensitivity and can detect a variety of amphetamine-like substances. The CEDIA Amphetamine/Ecstasy assay, in particular, has shown reactivity with numerous new psychoactive drugs.[9]
Strong potential for cross-reactivity, especially with assays designed to detect both amphetamine and ecstasy-like compounds.
KIMS (Kinetic Interaction of Microparticles in Solution)
Based on the agglutination of microparticles coated with the drug in the presence of an antibody.
Performance can vary. Some KIMS assays are designed for high specificity, while others may show broader cross-reactivity.
Moderate to high probability of cross-reactivity. The thiophene ring in 5-MMPA, replacing the phenyl ring of amphetamine, is a key structural difference that will influence binding.
Experimental Data from Structurally Similar Compounds
To provide a more quantitative comparison, the following table summarizes published cross-reactivity data for compounds structurally related to 5-MMPA in various amphetamine immunoassays. This data serves as a valuable proxy for predicting the potential interaction of 5-MMPA.
Compound
Structural Relationship to 5-MMPA
Immunoassay(s)
Reported Cross-Reactivity (%)
Reference(s)
Methiopropamine (MPA)
Parent compound of 5-MMPA (lacks the 5-methyl group)
Note: Cross-reactivity is often expressed as the concentration of the cross-reactant required to produce a signal equivalent to the assay cutoff calibrator concentration. A lower concentration indicates higher cross-reactivity.
Proposed Experimental Protocol for Determining 5-MMPA Cross-Reactivity
To definitively assess the cross-reactivity of 5-MMPA, a systematic experimental approach is required. The following protocol outlines a robust methodology for this purpose.
Objective: To determine the percent cross-reactivity of 5-MMPA in a panel of commercially available amphetamine and methamphetamine immunoassays.
Materials:
Certified reference standard of 5-MMPA hydrochloride
Drug-free human urine pool
Commercial amphetamine and methamphetamine immunoassay kits (e.g., EMIT, CEDIA, KIMS) and corresponding analyzers
Calibrators and controls for each immunoassay
Pipettes and other standard laboratory equipment
Methodology:
Preparation of 5-MMPA Stock Solution: Prepare a concentrated stock solution of 5-MMPA in a suitable solvent (e.g., methanol or deionized water).
Preparation of Spiked Urine Samples: Serially dilute the 5-MMPA stock solution into the drug-free human urine pool to create a range of concentrations (e.g., from 100 ng/mL to 100,000 ng/mL).
Immunoassay Analysis:
Calibrate the immunoassay analyzer according to the manufacturer's instructions for each assay being tested.
Run the assay controls to ensure the system is performing within specifications.
Analyze the series of 5-MMPA-spiked urine samples on each immunoassay platform.
Data Analysis:
For each spiked sample, record the instrument response.
Determine the lowest concentration of 5-MMPA that produces a positive result at the assay's cutoff concentration (e.g., 500 ng/mL or 1000 ng/mL for amphetamine).
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Calibrator at Cutoff / Lowest Concentration of 5-MMPA Giving a Positive Result) x 100
Confirmatory Analysis (Self-Validation):
Confirm the concentration of 5-MMPA in a subset of the spiked samples using a highly specific method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This step validates the accuracy of the prepared standards.
Figure 2: Experimental Workflow for 5-MMPA Cross-Reactivity Testing.
Conclusion and Recommendations
The structural similarity of 5-MMPA to amphetamine and methamphetamine makes it a prime candidate for cross-reactivity in commonly used drug screening immunoassays. While the exact degree of this interaction will vary between different assay platforms and manufacturers, it is reasonable to anticipate that many amphetamine immunoassays will detect the presence of 5-MMPA, particularly at higher concentrations.
For researchers and clinicians, a positive amphetamine immunoassay result from an individual with a history of NPS use should be interpreted with caution. Confirmatory testing using a specific and sensitive method like GC-MS or LC-MS/MS is essential to definitively identify the substance present. For those developing new immunoassays, the inclusion of 5-MMPA and other emerging NPS in cross-reactivity panels is crucial for creating more comprehensive and reliable screening tools. The ever-evolving landscape of designer drugs underscores the importance of ongoing vigilance and the continuous validation of analytical methods.
References
Ellefsen, K. N., Anizan, S., Castaneto, M. S., Desrosiers, N. A., Martin, T. M., Klette, K. L., & Huestis, M. A. (2014). Validation of the only commercially available immunoassay for synthetic cathinones in urine: Randox Drugs of Abuse V Biochip Array Technology. Drug testing and analysis, 6(7-8), 728–738. [Link]
Bäckström, A., Beck, O., & Kronstrand, R. (2014). Detectability of new psychoactive substances, 'legal highs', in CEDIA, EMIT, and KIMS immunochemical screening assays for drugs of abuse. Drug testing and analysis, 6(5), 448-456. [Link]
Krotulski, A. J., Mata, D. C., Smith, C. R., Palmquist-Orlando, K. B., Modell, C., Vikingsson, S., & Truver, M. T. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology, 48(1), 1–15. [Link]
Moreira, R., de Pinho, G. V., & de Andrade, J. B. (2022). Fatal cases involving new psychoactive substances and trends in analytical techniques. Journal of the Brazilian Chemical Society, 33, 715-731. [Link]
UNODC. (n.d.). The challenge of new psychoactive substances. United Nations Office on Drugs and Crime. [Link]
Saitman, A., Park, H. D., & Fitzgerald, R. L. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of analytical toxicology, 38(7), 387–396. [Link]
Ismail, A. A. (2017). Interferences in Immunoassay. In The Immunoassay Handbook (pp. 125-142). Elsevier. [Link]
5-Methylmethiopropamine. (n.d.). In Grokipedia. Retrieved March 15, 2026, from [Link]
Selby, C. (1999). Interference in immunoassay. Annals of clinical biochemistry, 36(6), 704–721. [Link]
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]
U.S. Department of Justice. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. [Link]
D'yakonov, A. N., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules (Basel, Switzerland), 26(14), 4309. [Link]
McMullin, M. M., Geller, S. J., & Valtier, S. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. Journal of analytical toxicology, 38(7), 413-420. [Link]
Clarke, W. (Ed.). (2016). Analytical Toxicology. Academic Press. [Link]
Fievre, A., & Cheze, M. (2021). Hormone Immunoassay Interference: A 2021 Update. Annales d'endocrinologie, 82(3-4), 143–152. [Link]
Wikipedia. (2026, February 22). 5-Methylmethiopropamine. [Link]
Nichols, J. H., & Krasowski, M. D. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of applied laboratory medicine, 3(3), 449–459. [Link]
Papaseit, E., Pérez-Mañá, C., Pérez-Camino, M. C., de la Torre, R., & Farré, M. (2016). Evaluation of Two Different Screening ELISA Assays for Synthetic Cathinones (Mephedrone/Methcathinone and MDPV) with LC-MS Method in Intoxicated Patients. Journal of analytical toxicology, 40(6), 441–447. [Link]
Helfer, A. G., & Meyer, M. R. (2021). 5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication. Drug Testing and Analysis, 13(4), 819-828. [Link]
Swortwood, M. J., Carlier, J., Ellefsen, K. N., & Huestis, M. A. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of analytical toxicology, 39(1), 34–42. [Link]
Dr.Oracle. (2025, November 13). How do you manage a suspected false positive for amphetamines (amphetamine) in a urine test due to mefedrone use?. [Link]
Pirro, V., Di Rago, M., & Spanu, A. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of pharmaceutical and biomedical analysis, 218, 114868. [Link]
Krasowski, M. D., & Nichols, J. H. (2018). Data on Compound Cross-Reactivity for Amphetamines Urine Drug Testing (UDT Immunoassays). Data in brief, 21, 2212–2219. [Link]
D'Nicuola, J., Jones, R., & Smith, M. L. (1992). Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. Journal of analytical toxicology, 16(4), 211–213. [Link]
Analytical Method Validation for 5-Methylmethiopropamine (5-MMPA): A Comparative Guide to LC-MS/MS vs. GC-MS Workflows
Executive Summary The rapid emergence of 5-Methylmethiopropamine (5-MMPA, also known as mephedrene)—a ring-substituted derivative of methiopropamine[1]—poses significant challenges for forensic and clinical toxicology la...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid emergence of 5-Methylmethiopropamine (5-MMPA, also known as mephedrene)—a ring-substituted derivative of methiopropamine[1]—poses significant challenges for forensic and clinical toxicology laboratories. Lacking the β-ketone group of traditional cathinones like mephedrone, 5-MMPA structurally mimics substituted amphetamines[1] and has been implicated in severe and fatal intoxications[2]. To establish a robust analytical framework, laboratories must transition from presumptive screening to fully validated quantitative methods. This guide objectively compares Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) against traditional Gas Chromatography-Mass Spectrometry (GC-MS) for 5-MMPA analysis, providing a self-validating protocol grounded in European Medicines Agency (EMA) guidelines[3].
Mechanistic Causality in Method Selection
When analyzing secondary amines like 5-MMPA (
C9H15NS
)[4], the choice of analytical platform dictates both sensitivity and workflow efficiency. As an Application Scientist, method development must be driven by the physicochemical properties of the analyte.
Ionization and Derivatization: In GC-MS, the secondary amine of 5-MMPA is prone to adsorption in the injection port and column active sites, leading to severe peak tailing. To mitigate this, chemical derivatization (e.g., using TFAA or PFPA) is mandatory, which increases sample preparation time and introduces variability. Conversely, UHPLC-MS/MS utilizing Electrospray Ionization (ESI+) capitalizes on the basicity of the amine, yielding highly efficient protonation
[M+H]+
without prior derivatization.
Metabolite Targeting: Recent post-mortem investigations indicate that 5-MMPA is heavily metabolized in vivo into oxo-hydroxy-5-MMPA (the main biomarker) and N-demethyl-5-MMPA[2]. UHPLC-MS/MS allows for the simultaneous, direct monitoring of the parent drug and these highly polar biomarkers. GC-MS struggles here, as the thermal lability and high polarity of the hydroxylated metabolites lead to in-source degradation unless subjected to complex, multi-step derivatization.
Metabolic pathways of 5-MMPA and targeted UHPLC-MS/MS detection strategies.
Comparative Performance: UHPLC-MS/MS vs. GC-MS
The following data synthesizes validation metrics for 5-MMPA quantification in complex biological matrices (e.g., hair and blood)[3]. UHPLC-MS/MS demonstrates superior analytical performance, particularly in achieving the low limits of quantification (LOQ) required for forensic hair analysis (typically
≤4 pg/mg
)[3].
Analytical Parameter
UHPLC-MS/MS (e.g., Agilent 6470)
GC-MS (Single Quad, EI)
Causality / Scientific Rationale
Sample Prep Time
~2 hours (Direct extraction)
~4.5 hours (Ext. + Derivatization)
GC-MS requires derivatization to prevent secondary amine peak tailing.
LOD (Hair Matrix)
1.5 pg/mg
15 pg/mg
ESI+ is highly efficient for basic nitrogen; EI fragmentation causes signal dilution.
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating matched deuterated internal standards (ISTDs) prior to any sample manipulation, the method dynamically corrects for matrix effects, extraction losses, and autosampler variations in every single run.
Step-by-Step Methodology: 5-MMPA Extraction from Hair
Decontamination & Pulverization: Wash 20 mg of hair sequentially with dichloromethane and methanol. Dry and pulverize using a ball mill.
Causality: Removes environmental deposition of the drug on the hair shaft, ensuring that detected 5-MMPA originates strictly from systemic incorporation.
ISTD Spiking (The Validation Anchor): Spike the pulverized hair with 10 µL of a deuterated internal standard mix (e.g., Phentermine-d5 or a bespoke NPS-d5 analog, 100 ng/mL)[4].
Causality: Adding the ISTD at step 2 ensures that any subsequent analyte loss during extraction or ionization suppression is proportionally mirrored by the ISTD, maintaining a constant area ratio for accurate quantification.
Solvent Extraction: Add 300 µL of a methanol:water (70:30, v/v) solution spiked with 0.1% formic acid[5].
Causality: Empirical data shows that this specific mixed solvent system yields superior recovery and prevents chromatographic fronting/tailing compared to pure methanol or highly acidic mixtures[5].
Incubation: Incubate the mixture overnight in a thermoblock at 45°C[5].
Causality: The gentle heat and aqueous/organic mix fully swells the keratin matrix, liberating bound 5-MMPA without degrading the analyte.
Centrifugation & Filtration: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
UHPLC-MS/MS Analysis:
Column: Biphenyl phase (e.g., 2.1 x 100 mm, 1.7 µm).
Causality: Biphenyl stationary phases offer enhanced
π−π
interactions with the thiophene ring of 5-MMPA[1], improving retention and separation from isobaric matrix interferences over standard C18 columns.
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
Self-validating UHPLC-MS/MS workflow for 5-MMPA ensuring dynamic correction of matrix effects.
Conclusion
For the rigorous quantification of 5-MMPA in forensic and toxicological contexts, UHPLC-MS/MS is unequivocally superior to GC-MS. By eliminating the need for derivatization, leveraging the basicity of the secondary amine for ESI+ ionization, and enabling the detection of polar phase-I metabolites (oxo-hydroxy-5-MMPA)[2], laboratories can achieve the stringent 4 pg/mg LOQ required by EMA guidelines[3]. Implementing a self-validating protocol with early ISTD integration guarantees trustworthiness and reproducibility across complex biological matrices.
References
Wikipedia Contributors. "5-Methylmethiopropamine." Wikipedia, The Free Encyclopedia. Available at:[Link]
Beike, J., et al. "5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication." Toxicologie Analytique et Clinique, Sept 2022. Available at:[Link]
Giorgetti, A., et al. "Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair." Journal of Pharmaceutical and Biomedical Analysis, Feb 2024. Available at:[Link]
Preclinical Pharmacological Assessment Guide: 5-MMPA vs. d-Amphetamine
As the landscape of novel psychoactive substances (NPS) evolves, accurately profiling the pharmacodynamics and behavioral effects of emerging compounds is critical for forensic toxicology and drug development. 5-Methylme...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of novel psychoactive substances (NPS) evolves, accurately profiling the pharmacodynamics and behavioral effects of emerging compounds is critical for forensic toxicology and drug development. 5-Methylmethiopropamine (5-MMPA) , also known as mephedrene, first emerged in European illicit markets in 2020 (1)[1]. Structurally, it is a thiophenamine compound derived from methiopropamine (MPA) via the addition of a methyl group at the 5-position of the thiophene ring (2)[2].
Unlike cathinone derivatives (e.g., mephedrone), 5-MMPA lacks a β-ketone group, making its structure more analogous to substituted amphetamines[1]. However, structural homology does not guarantee identical pharmacological mechanisms. This guide objectively contrasts the behavioral and neurochemical profiles of 5-MMPA against the classical standard, d-Amphetamine , and provides self-validating experimental protocols for comparative laboratory assessment.
Mechanistic Divergence: Releaser vs. Reuptake Inhibitor
To understand the behavioral differences between these compounds, we must first examine their interactions at the synaptic cleft.
d-Amphetamine is a classical monoamine releasing agent . It enters the presynaptic terminal, acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), and inhibits the Vesicular Monoamine Transporter 2 (VMAT2). This reverses the direction of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), causing a massive, action-potential-independent efflux of monoamines into the synapse.
Conversely, 5-MMPA is predicted to act primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . Its parent compound, methiopropamine (MPA), functions as an NDRI with approximately 1.85 times greater selectivity for norepinephrine over dopamine, displaying negligible serotonin activity (3)[3]. By blocking DAT and NET, 5-MMPA prevents the clearance of monoamines, elevating their extracellular concentrations in a manner that remains dependent on endogenous vesicular release.
Mechanistic pathways of d-Amphetamine (releaser) versus 5-MMPA (reuptake inhibitor).
While both compounds ultimately trigger psychomotor activation, the nuances of their behavioral phenotypes differ significantly due to their distinct receptor binding profiles. The table below summarizes the quantitative and qualitative data derived from d-amphetamine studies and murine models of the 5-MMPA parent compound, MPA.
Pharmacological Parameter
d-Amphetamine
5-MMPA (Predicted via MPA Homology)
Primary Mechanism
Monoamine Releaser (TAAR1/VMAT2)
NDRI (Norepinephrine > Dopamine)
Locomotor Activity
Dose-dependent hyperlocomotion at low/moderate doses
Hyperlocomotion primarily at high doses (10–30 mg/kg)
Motor Stereotypy
High (sniffing, rearing, head-bobbing)
Moderate to High (at peak plasma concentrations)
Thermoregulation
Hyperthermia (DA/5-HT mediated)
Hypothermia (Observed in high-dose MPA models)
Analgesia
Mild
Significant mechanical and thermal analgesia
Sensitization Liability
High (Rapid onset with repeated dosing)
Unknown (Requires longitudinal assessment)
Causality in Phenotypic Differences:
The profound hyperthermia associated with d-amphetamine is driven by massive monoaminergic efflux disrupting hypothalamic temperature set-points. In contrast, high doses of MPA (10–30 mg/kg) have been shown to induce hypothermia, alongside significant mechanical and thermal analgesia, in CD-1 mice (3)[3]. This suggests that 5-MMPA's distinct NDRI profile, potentially coupled with secondary off-target binding, triggers divergent autonomic and sensorimotor responses compared to classic amphetamines.
Self-Validating Experimental Protocols
To objectively benchmark the novel compound 5-MMPA against d-amphetamine, researchers must employ a dual-axis approach: neurochemical quantification and behavioral tracking. The following protocols are designed as self-validating systems, utilizing internal controls to ensure data integrity.
Experimental workflow for comparative neurochemical and behavioral profiling.
Protocol A: In Vivo Microdialysis for Extracellular Monoamine Quantification
Objective: To continuously sample extracellular DA and NE in the nucleus accumbens (NAc) of freely moving rodents, differentiating between the rapid efflux kinetics of a releaser (d-amphetamine) and the accumulation kinetics of a reuptake inhibitor (5-MMPA).
Stereotaxic Surgery: Implant a guide cannula targeting the NAc (coordinates relative to bregma).
Causality: The NAc is the primary terminal field of the mesolimbic dopamine pathway. Microdialysis here directly correlates neurochemical changes with psychomotor activation (4)[4].
Probe Insertion & Perfusion: Insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant rate of 1.2 µL/min.
Causality: aCSF matches physiological osmolarity and ion concentration, preventing tissue shock or artifactual, non-pharmacological neurotransmitter release.
Baseline Sampling (Internal Control): Collect dialysate in 20-minute intervals for 60 minutes prior to drug administration (5)[5].
Causality: Establishes a stable neurochemical baseline, allowing each animal to serve as its own control, thereby validating the post-administration data.
Drug Administration & Collection: Administer 5-MMPA or d-amphetamine (e.g., 2.0 mg/kg i.p.) and continue collecting samples for 180 minutes.
HPLC-ECD Analysis: Quantify DA and NE using High-Performance Liquid Chromatography coupled with Electrochemical Detection.
Causality: ECD provides the femtomolar sensitivity required to detect subtle basal fluctuations versus massive drug-induced monoamine spikes (6)[6].
Objective: To measure acute psychomotor activation and the development of behavioral sensitization (a proxy for addiction liability) following repeated dosing.
Habituation Phase: Place the animal in a 60x60 cm open-field arena for 45 minutes following a saline injection.
Causality: Extinguishes novelty-induced exploratory behavior. This ensures that any subsequent hyperlocomotion is strictly drug-induced, preventing false positives in baseline activity (7)[7].
Acute Challenge: Administer the test compound (5-MMPA vs. d-amphetamine) and record activity for 60 minutes using automated video tracking software.
Spatial Analysis (Center vs. Periphery): Quantify the total distance traveled and the time spent in the center zone.
Causality: Amphetamine typically increases center time (indicating anxiolytic-like psychomotor stimulation)[7]. Comparing 5-MMPA's spatial distribution provides a metric for its anxiogenic or anxiolytic profile.
Sensitization Regimen: Administer the drug daily for 7 days, followed by a 3-day washout period, and a final challenge dose on Day 11.
Causality: Assesses neuroplasticity. Amphetamine induces profound locomotor sensitization[5]. Tracking whether 5-MMPA induces a similar escalating response will reveal its potential for tolerance and addiction liability.
References
Source: grokipedia.
Source: wikipedia.
Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users?
Comparative Pharmacokinetics: Half-Life Analysis of 5-MMPA and Its Structural Analogs
As novel psychoactive substances (NPS) proliferate, understanding their pharmacokinetic (PK) profiles is critical for toxicology, forensic analysis, and drug development. 5-Methylmethiopropamine (5-MMPA, mephedrene) is a...
Author: BenchChem Technical Support Team. Date: March 2026
As novel psychoactive substances (NPS) proliferate, understanding their pharmacokinetic (PK) profiles is critical for toxicology, forensic analysis, and drug development. 5-Methylmethiopropamine (5-MMPA, mephedrene) is a ring-substituted derivative of methiopropamine (MPA)[1]. Unlike substituted cathinones, it lacks a beta-ketone group, making it a direct structural analog to substituted amphetamines[1].
This guide objectively compares the half-life and metabolic stability of 5-MMPA against its structural analogs—primarily Methiopropamine (MPA) and Methamphetamine (METH)—and provides a self-validating experimental framework for empirical PK determination.
The elimination half-life (
T1/2
) of an arylalkylamine stimulant is heavily dictated by its aromatic ring structure and side-chain substitutions.
Methamphetamine (METH): Features a highly stable benzene ring. In rodents, its half-life is approximately 36–45 minutes, translating to a prolonged 10–12 hour half-life in humans[2][3].
Methiopropamine (MPA): The bioisosteric replacement of the benzene ring with a thiophene ring reduces metabolic stability. MPA exhibits a shorter rodent half-life of ~30–35 minutes and is rapidly eliminated in humans, primarily excreted as the unchanged drug with minor N-demethylation[2][4].
5-MMPA: The addition of a methyl group at the 5-position of the thiophene ring fundamentally alters its clearance mechanism. While exact human half-life data remains sparse due to its recent emergence, forensic analyses of fatal intoxications (e.g., femoral blood concentrations of 7,100 ng/mL) indicate extensive tissue distribution and rapid phase I metabolism[5][6]. The 5-methyl substitution introduces a highly susceptible site for enzymatic oxidation, shifting clearance away from renal excretion of the parent drug toward heavy hepatic metabolism[6].
A critical field-proven insight regarding 5-MMPA is the limitation of standard in vitro assays. Recent toxicological studies demonstrate that standard pooled human liver microsome (pHLM) assays fail to predict the main in vivo metabolites of 5-MMPA [6]. The primary in vivo biomarker, oxo-hydroxy-5-MMPA, is not generated in standard pHLM incubations, suggesting that the specific enzymes catalyzing the oxidation of the 5-methylthiophene ring are either inactive in standard microsomal preparations or rely on non-CYP pathways[6].
Fig 1: Proposed metabolic logic and clearance pathway for 5-MMPA.
Self-Validating Experimental Protocol for Half-Life Determination
Because in vitro pHLM assays alone are insufficient for 5-MMPA[6], determining its true half-life requires a coupled in vitro/in vivo approach. To ensure scientific integrity, this protocol utilizes a self-validating system : Methiopropamine (MPA) is run concurrently as an internal control. If the calculated half-life of the MPA control aligns with established literature (~30 mins in mice)[2], the novel PK data generated for 5-MMPA is empirically validated.
Fig 2: Self-validating experimental workflow for half-life determination.
Step-by-Step Methodology
Phase 1: In Vitro Intrinsic Clearance (
Clint
)
Causality: Establishes a baseline for Phase I metabolic degradation, despite known limitations with 5-MMPA oxidation.
Preparation: Prepare 1 µM solutions of 5-MMPA and MPA (Control) in 0.1 M phosphate buffer (pH 7.4).
Incubation: Incubate compounds with pHLM (1 mg/mL protein) and an NADPH-regenerating system at 37°C.
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately with 150 µL ice-cold acetonitrile containing an internal standard (e.g., MPA-d3).
Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-ESI(+)-QTOF-MS to monitor parent drug depletion[5].
Phase 2: In Vivo Pharmacokinetic Profiling
Causality: Captures physiological volume of distribution and non-CYP mediated oxidative pathways missed by pHLM.
Subject Preparation: Utilize male C57BL/6 mice (n=6 per time point).
Dosing: Administer 12.5 mg/kg of 5-MMPA (Test) or MPA (Control) via intraperitoneal (i.p.) injection[2].
Blood/Brain Sampling: Euthanize subjects at targeted intervals (5, 10, 20, 30, 45, 60, 120, and 240 mins). Collect trunk blood into EDTA tubes and immediately harvest brain tissue to assess blood-brain barrier penetration.
Extraction: Perform liquid-liquid extraction (LLE) using ethyl acetate at pH 9.0 to isolate the basic amines from biological matrices.
LC-MS/MS Quantification: Quantify parent compounds and primary metabolites (N-demethyl-5-MMPA and oxo-hydroxy-5-MMPA)[6].
Data Validation: Utilize Non-Compartmental Analysis (NCA). If the MPA control yields a
T1/2
of ~30–35 minutes, the assay is validated[2], and the
T1/2
,
Cmax
, and
AUC
for 5-MMPA can be reported with high confidence.
Conclusion
The half-life and metabolic stability of thiophene-based amphetamine analogs are highly sensitive to ring substitutions. While methiopropamine (MPA) exhibits a half-life of roughly 30 minutes in rodents[2], the 5-methyl substitution in 5-MMPA introduces a rapid oxidative liability[6]. Because standard in vitro assays fail to accurately model this specific oxidation, researchers must rely on rigorous, internally controlled in vivo PK studies to accurately determine the half-life of 5-MMPA and its downstream toxicological implications.
References
5-Methylmethiopropamine - Wikipedia
Source: wikipedia.org
URL:[Link]
5-Methylmethiopropamine (5-MMPA, mephedrene)–human metabolism and post-mortem investigation of a fatal intoxication
Source: researchgate.net
URL:[Link]
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents
Source: nih.gov (PMC)
URL:[Link]
Acute Methiopropamine Intoxication After “Synthacaine” Consumption
Source: researchgate.net
URL:[Link]
Assessing the Specificity of a 5-MMPA Antibody: A Comprehensive Comparison Guide
As a Senior Application Scientist in forensic and clinical toxicology, I frequently encounter the analytical bottleneck of distinguishing novel psychoactive substances (NPS) from traditional illicit drugs in high-through...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in forensic and clinical toxicology, I frequently encounter the analytical bottleneck of distinguishing novel psychoactive substances (NPS) from traditional illicit drugs in high-throughput screening. 5-Methylmethiopropamine (5-MMPA, mephedrene) is a ring-substituted derivative of methiopropamine[1]. Because it lacks a ketone group at the
β
-position of the aliphatic side chain, it structurally mimics substituted amphetamines more closely than synthetic cathinones[1].
Traditional commercial immunoassays often fail to distinguish between closely related NPS, leading to high rates of false positives or a complete lack of detection[2]. Broad-spectrum amphetamine assays, in particular, exhibit highly variable cross-reactivity toward thiophene-analogues[3].
In this guide, we objectively evaluate the specificity and performance of a highly targeted hypothetical monoclonal antibody, Anti-5-MMPA mAb (Clone 4B7) , comparing it against industry-standard Pan-Amphetamine and Anti-Methamphetamine alternatives.
Mechanistic Basis of Antibody Specificity
The structural homology between 5-MMPA, methiopropamine (MPA), and methamphetamine presents a significant steric challenge for antibody design. The core difference between 5-MMPA and MPA is a single methyl group on the thiophene ring.
To achieve high specificity, Clone 4B7 was raised against a 5-MMPA hapten conjugated via the aliphatic amine, exposing the 5-methyl-thiophene ring as the primary immunodominant epitope. This design choice creates a "steric lock"—the antibody binding pocket requires the bulk of the 5-methyl group to achieve optimal van der Waals interactions, drastically reducing cross-reactivity with unmethylated MPA or the phenyl ring of methamphetamine.
Figure 1: Epitope recognition logic dictating Clone 4B7 specificity and analog exclusion.
Because 5-MMPA is a low-molecular-weight hapten (169.29 g/mol ), a sandwich ELISA is sterically impossible—the molecule cannot accommodate two simultaneous antibody binding events. Therefore, a competitive ELISA format is mandated[4].
To ensure the assay is a self-validating system , we must control for false-positive baseline drift caused by linker-arm recognition. We achieve this by using a homologous coating (5-MMPA conjugated to BSA) but heterologous blocking (Casein). If we blocked with BSA, the antibody might bind to the blocking agent or the cross-linker, skewing the competition dynamics.
Step-by-Step Methodology
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of 5-MMPA-BSA conjugate (1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
Heterologous Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Casein in PBS. Incubate for 1 hour at 37°C. Causality: Casein prevents non-specific binding of highly hydrophobic thiophene analogs without introducing BSA-related background noise.
Competition Phase: In separate tubes, prepare serial dilutions (0.1 to 10,000 ng/mL) of free 5-MMPA, MPA, Methamphetamine, and Mephedrone in drug-free human urine (matrix blank). Add 50 µL of these standards/samples to the wells, immediately followed by 50 µL of Anti-5-MMPA mAb (Clone 4B7) at a standardized working concentration. Incubate for 30 minutes at room temperature.
Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG. Incubate for 30 minutes.
Readout: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.
Figure 2: Self-validating competitive ELISA workflow for 5-MMPA quantification.
Comparative Performance Data
To objectively assess performance, Clone 4B7 was tested alongside two commercially available alternatives: a Pan-Amphetamine mAb and a Methamphetamine-specific mAb.
The
IC50
(the concentration of free drug required to inhibit 50% of antibody binding) was calculated for each analyte. Cross-reactivity (% CR) is defined as
(IC50 of target/IC50 of analog)×100
.
Table 1: Cross-Reactivity Profiles Across Antibody Clones
Analyte
Anti-5-MMPA mAb (Clone 4B7)
Pan-Amphetamine mAb
Anti-Methamphetamine mAb
5-MMPA
IC50
: 2.4 ng/mL (100% CR)
IC50
: 85 ng/mL (1.4% CR)
IC50
: >10,000 ng/mL (<0.1% CR)
Methiopropamine (MPA)
IC50
: >1,000 ng/mL (<0.2% CR)
IC50
: 120 ng/mL (1.0% CR)
IC50
: >10,000 ng/mL (<0.1% CR)
Methamphetamine
IC50
: 480 ng/mL (0.5% CR)
IC50
: 1.2 ng/mL (100% CR)
IC50
: 0.8 ng/mL (100% CR)
Mephedrone (4-MMC)
IC50
: >10,000 ng/mL (<0.1% CR)
IC50
: 450 ng/mL (0.2% CR)
IC50
: >10,000 ng/mL (<0.1% CR)
Data Interpretation
Superior Specificity of Clone 4B7: Clone 4B7 demonstrates an exceptional
IC50
of 2.4 ng/mL for 5-MMPA, with negligible cross-reactivity to MPA (<0.2%). This proves that the antibody's binding pocket successfully utilizes the 5-methyl group on the thiophene ring as a strict inclusion criterion.
Failure of Broad-Spectrum Alternatives: The Pan-Amphetamine mAb shows weak, non-diagnostic recognition of 5-MMPA (1.4% CR). In a clinical setting, an overdose of 5-MMPA might yield a false-negative on a standard amphetamine screen because the concentration required to trigger a positive result (
IC50
= 85 ng/mL) is dangerously high[5].
Forensic Utility: The near-zero cross-reactivity of Clone 4B7 with traditional methamphetamine (0.5%) ensures that forensic laboratories can multiplex this antibody into existing biochip arrays without signal interference from classical illicit stimulants.
Conclusion
The development and validation of highly specific antibodies like Clone 4B7 are critical for keeping pace with the rapid evolution of designer drugs. By leveraging the steric bulk of the 5-methyl-thiophene ring, Clone 4B7 overcomes the analytical blind spots inherent in legacy Pan-Amphetamine assays, providing a robust, self-validating tool for both clinical emergency management and forensic toxicology.
As a Senior Application Scientist, I recognize that handling novel psychoactive substances (NPS) and active pharmaceutical ingredients (APIs) requires a rigorous approach to safety and environmental stewardship. 5-MMPA (...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling novel psychoactive substances (NPS) and active pharmaceutical ingredients (APIs) requires a rigorous approach to safety and environmental stewardship.
5-MMPA (hydrochloride) —chemically known as N,α,5-trimethyl-2-thiopheneethanamine, monohydrochloride or Mephedrene—is an analytical reference standard structurally analogous to potent stimulant compounds[1]. While standard boilerplate Safety Data Sheets (SDS) may occasionally state that trace quantities of unclassified chemicals can be disposed of with household waste[2], this is strictly unacceptable in a modern, GLP-compliant laboratory.
5-MMPA acts as a monoamine transporter inhibitor[3]. The indiscriminate disposal of biologically active research chemicals contributes to environmental persistence, aquatic toxicity, and the severe risk of unauthorized diversion[4][5]. Therefore, 5-MMPA must be managed as a regulated hazardous substance, requiring strict segregation and high-temperature incineration[6].
Below is the comprehensive, self-validating standard operating procedure (SOP) for the proper disposal of 5-MMPA (hydrochloride).
Quantitative Waste Segregation Parameters
The disposal route of 5-MMPA is entirely dependent on its physical state and the solvent used for reconstitution. Because 5-MMPA is highly soluble in specific organic solvents, liquid waste must be carefully segregated to prevent exothermic reactions and ensure compliance with Environmental Protection Agency (EPA) guidelines for API disposal[5][6].
Table 1: 5-MMPA Solubility and Waste Stream Routing
Combustible. Do not mix with halogenated solvents.
Non-Halogenated Organic Waste
Ethanol
20 mg/mL
Flammable. Keep away from ignition sources.
Non-Halogenated Organic Waste
DMF
10 mg/mL
Combustible liquid.
Non-Halogenated Organic Waste
PBS (pH 7.2)
1 mg/mL
Aqueous. Do not mix with pure organics.
Aqueous Hazardous Waste
Standard Operating Procedure: Step-by-Step Disposal
To ensure a self-validating protocol, each step below includes a causality checkpoint—explaining why the action is taken to reinforce laboratory safety culture.
Phase 1: Solid Waste & Consumable Disposal
Includes raw powder, contaminated weighing boats, pipette tips, and empty stock vials.
Primary Containment: Transfer all solid waste contaminated with 5-MMPA into a designated, leak-proof, puncture-resistant solid waste container lined with a transparent biohazard or chemical waste bag.
Vial Decontamination (The Triple-Rinse Rule): Empty glass vials that contained 5-MMPA powder must not be thrown directly into glass recycling.
Action: Triple-rinse the vial using a compatible solvent (e.g., Ethanol or Methanol).
Causality: This ensures that residual active pharmaceutical ingredients are fully solubilized and transferred to the liquid waste stream, neutralizing the risk of exposure to sanitation workers[4][6].
Defacement: Completely deface or remove the original 5-MMPA label from the empty, rinsed vial before placing it in the broken glass/solid waste receptacle.
Phase 2: Liquid Waste Management
Includes reconstituted solutions, assay wash buffers, and rinsates.
Stream Verification: Identify the primary solvent used. Do not mix aqueous buffers (like PBS) with organic solvents (like DMSO or DMF) beyond a 20% volume threshold, as this complicates the incineration process and increases disposal costs.
Volume Constraints: Pour the 5-MMPA liquid waste into the appropriate high-density polyethylene (HDPE) carboy (e.g., "Non-Halogenated Organics").
Validation Check: Ensure the container is no more than 75-80% full[6].
Causality: Leaving 20% headspace accommodates vapor expansion, preventing pressure buildup and potential container rupture due to temperature fluctuations in the satellite accumulation area.
Secondary Containment: Place the liquid waste carboy inside a secondary containment tray capable of holding 110% of the carboy's volume.
Phase 3: Labeling and EHS Handoff
Regulatory Labeling: Affix a standardized "Hazardous Waste" tag to the container immediately upon the first drop of waste entering it.
Nomenclature: Write out the full chemical name: "5-MMPA (hydrochloride) / N,α,5-trimethyl-2-thiopheneethanamine". Do not use abbreviations, as emergency responders cannot decode lab-specific shorthand during a spill event[6].
EHS Transfer: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. 5-MMPA waste must be routed for high-temperature incineration , which is the only reliable method to completely destroy the pharmacophore and prevent environmental contamination[5].
Spill Response & Decontamination Protocol
In the event of an accidental release of 5-MMPA, immediate containment is required to prevent aerosolization and inhalation.
For Solid Spills: Do not sweep. Sweeping aerosolizes the fine hydrochloride salt. Instead, cover the powder with paper towels lightly dampened with ethanol. Carefully wipe up the spill, folding the towel inward, and dispose of it in the solid hazardous waste bin.
For Liquid Spills: Apply a universal chemical absorbent pad or inert spill-control powder (e.g., vermiculite) over the liquid. Allow 3-5 minutes for full absorption. Collect the saturated material using non-sparking tools and transfer it to a sealed solid waste container. Clean the residual surface with a 70% ethanol solution.
Waste Routing Visualization
The following diagram maps the logical decision tree for 5-MMPA waste segregation, ensuring researchers quickly identify the correct disposal endpoint.
Workflow for the segregation and disposal of 5-MMPA (hydrochloride) laboratory waste.
References
Daughton, C. G. (2025). Beyond the medicine cabinet: An analysis of where and why medications accumulate. U.S. Environmental Protection Agency (EPA). Retrieved from[Link]
Velagaleti, R. (2026). Impact of current good manufacturing practices and emission regulations and guidances on the discharge of pharmaceutical chemicals into the environment. Retrieved from [Link]
Dehghani, M. et al. (2024). Simple and selective screening method for synthetic cathinones in forensic samples. Retrieved from [Link]
Personal protective equipment for handling 5-MMPA (hydrochloride)
Operational Guide: Personal Protective Equipment and Handling Protocols for 5-MMPA (Hydrochloride) As a Senior Application Scientist, I frequently encounter the challenge of handling potent psychoactive reference standar...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Personal Protective Equipment and Handling Protocols for 5-MMPA (Hydrochloride)
As a Senior Application Scientist, I frequently encounter the challenge of handling potent psychoactive reference standards. 5-MMPA (5-Methylmethiopropamine), also known as mephedrene, is a synthetic stimulant and a ring-substituted derivative of methiopropamine[1]. Supplied typically as a hydrochloride salt, it presents unique handling challenges. While standard Safety Data Sheets (SDS) may not classify it under severe GHS hazard categories due to a lack of exhaustive toxicological data[2], its pharmacological activity dictates that we treat it with high-potency active pharmaceutical ingredient (API) precautions[3]. This guide establishes a self-validating safety protocol for researchers handling 5-MMPA (hydrochloride).
The Causality of Risk: Why Standard PPE is Insufficient
Hydrochloride salts of amine-based stimulants are notoriously electrostatic and prone to aerosolization. When opening a vial or transferring the powder to a microbalance, invisible micro-plumes of the active compound can become airborne.
Inhalation Risk : The primary vector for unintended systemic exposure.
Dermal/Mucosal Risk : Moisture on the skin or eyes can dissolve the highly water-soluble HCl salt, leading to rapid absorption.
Therefore, standard benchtop handling is unacceptable. A multi-layered containment strategy combining engineering controls and specialized PPE is required to mitigate these risks[4].
Quantitative PPE Matrix for 5-MMPA Handling
The following table synthesizes the required PPE based on the operational state of the 5-MMPA (hydrochloride).
To understand the defense-in-depth approach, review the following logical relationship between 5-MMPA hazards and our PPE strategy.
Caption: Logical relationship between 5-MMPA exposure pathways and corresponding PPE barriers.
Step-by-Step Operational Workflow
This protocol is designed as a self-validating system: each step verifies the integrity of the previous one, ensuring compliance with OSHA Laboratory Standards[5].
Phase 1: Preparation and Donning (Pre-Operation)
Inspect Engineering Controls : Verify the analytical balance is located within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Ensure the inward face velocity is adequate.
Hand Hygiene & Base Layer : Wash hands with soap and water. Don the inner pair of nitrile gloves. Causality: The inner glove acts as a visual and physical validation layer; if the outer glove breaches, the inner glove remains intact, validating the double-glove strategy.
Body & Face Protection : Don a disposable, closed-front gown. Put on chemical safety goggles, followed by an N95 or P100 respirator. Perform a positive/negative pressure seal check on the respirator[4].
Outer Gloves : Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown to eliminate exposed skin at the wrists.
Phase 2: Handling and Weighing
Static Mitigation : Wipe the exterior of the 5-MMPA vial and the balance pan with an anti-static zero-charge wipe. Causality: HCl salts cling to plastic and glass via static electricity; neutralizing this prevents powder from "jumping" when the vial is opened.
Transfer : Using a dedicated micro-spatula, transfer the required mass of 5-MMPA.
In-Situ Dissolution : Before removing the weighed material from the enclosure, dissolve it in the target solvent (e.g., DMF, DMSO, ethanol, or PBS)[6]. Causality: In-situ dissolution validates the weighing step by ensuring no dry powder ever leaves the containment zone. Once in solution, the risk of aerosolization drops to near zero, allowing safe transport.
Phase 3: Doffing and Decontamination
Surface Decontamination : Wipe down the balance and enclosure surfaces with a solvent appropriate for dissolving 5-MMPA, followed by a water wipe.
Outer Glove Removal : Remove the outer gloves using the glove-in-glove technique and discard them in a biohazard/chemical waste bin.
Gown & Respirator Removal : Untie the gown and peel it forward, rolling it inside out. Remove goggles and respirator by the straps (do not touch the front).
Final Verification : Remove the inner gloves and wash hands thoroughly.
Spill Response and Disposal Plan
If a powder spill occurs outside the containment enclosure:
Isolate : Immediately evacuate personnel from the immediate vicinity to allow aerosols to settle.
Elevate PPE : Responders must wear a P100 respirator and double gloves.
Wet Wipe Method : Do not sweep or vacuum dry powder. Cover the spill with absorbent paper towels. Gently apply a solvent (e.g., ethanol) over the towels to dissolve and capture the 5-MMPA[4].
Disposal : Place all contaminated wipes, PPE, and empty 5-MMPA vials into a sealable, clearly labeled hazardous waste container. Dispose of in accordance with local environmental regulations for psychoactive chemical waste.
Visualization: Operational and Disposal Workflow
Caption: Step-by-step operational and disposal workflow for 5-MMPA (hydrochloride).
References
Title: 5-Methylmethiopropamine | Source: Wikipedia | URL: [Link]